molecular formula C10H7NOS B141266 5-(Pyridin-2-yl)thiophene-2-carbaldehyde CAS No. 132706-12-8

5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Cat. No.: B141266
CAS No.: 132706-12-8
M. Wt: 189.24 g/mol
InChI Key: VAGVVFZWHTULBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-2-yl)thiophene-2-carbaldehyde (CAS 132706-12-8) is a high-value bidentate heteroaromatic scaffold of significant interest in medicinal chemistry and materials science. This compound features both pyridine and thiophene rings, which allows it to act as a versatile building block for the synthesis of more complex structures. Its aldehyde group provides a reactive handle for further chemical derivatization, facilitating the creation of diverse compound libraries for drug discovery efforts . Compounds based on the thiophene-2-carbaldehyde structure are known to serve as key precursors in the development of ligands with biological activity . Furthermore, recent advancements in skeletal editing highlight the relevance of such structures, as they can be targets for the transformation of other heterocyclic cores, underscoring their fundamental role in modern synthetic methodology . As a research chemical, it is commonly utilized in metal-catalyzed cross-coupling reactions, the synthesis of Schiff bases, and the development of novel coordination complexes. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-2-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGVVFZWHTULBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345516
Record name 5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132706-12-8
Record name 5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Introduction

This compound is a heterocyclic organic compound that incorporates both a pyridine and a thiophene ring.[1] Its chemical structure, featuring these two key aromatic systems and a reactive aldehyde group, makes it a valuable building block in the fields of medicinal chemistry and materials science. The pyridine and thiophene moieties are well-known pharmacophores present in numerous biologically active compounds, and the aldehyde functional group provides a versatile handle for further synthetic modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical Properties and Data

This compound is characterized by the following physicochemical properties.

PropertyValue
CAS Number 132706-12-8[1][2][3][4]
Molecular Formula C₁₀H₇NOS[1][2][3][4]
Molecular Weight 189.23 g/mol [1][4]
IUPAC Name 5-pyridin-2-ylthiophene-2-carbaldehyde[1]
Synonyms 5-(2-Pyridinyl)-2-thiophenecarbaldehyde, 5-(Pyridin-2-yl)thiophene-2-carboxaldehyde[1][2]
Appearance Orange crystalline powder[4]
Melting Point 122-125 °C[3][4]
Boiling Point 356.1 °C at 760 mmHg[3][4]
Density 1.269 g/cm³[3][4]
SMILES C1=CC=NC(=C1)C2=CC=C(S2)C=O[1][5]

Synthesis

A novel and efficient method for the synthesis of thiophene-2-carbaldehydes involves the skeletal editing of pyridines. This approach utilizes a C-N to C-S atom swap through an addition of nucleophiles, ring-opening, and ring-closing (ANRORC) process.[6][7][8][9]

Experimental Protocol: Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes[7]

This protocol describes a general procedure for the transformation of pyridines into thiophene-2-carbaldehydes.

Materials:

  • Zincke salt (derived from the corresponding pyridine)

  • Chloroform (CHCl₃)

  • Pyrrolidine

  • Elemental sulfur (S₈)

  • Potassium tert-butoxide (KOtBu)

  • Dimethylsulfoxide (DMSO)

Procedure:

  • To a 20 mL flask equipped with a stir bar, add the Zincke salt (0.1 mmol) and 1.0 mL of chloroform.

  • Add pyrrolidine (20.5 μL, 0.25 mmol, 2.5 equivalents) dropwise to the solution.

  • Allow the resulting solution to react at 25 °C for 1 hour.

  • Remove the solvent under reduced pressure.

  • To the residue, add elemental sulfur (S₈, 51.2 mg, 0.2 mmol, 2.0 equivalents), potassium tert-butoxide (11.2 mg, 0.1 mmol, 1.0 equivalent), and 1 mL of dimethylsulfoxide (DMSO) in the air.[7]

  • Stir the resulting solution at 100 °C for 12 hours.[7]

  • Upon completion, the reaction mixture can be worked up and the product purified using standard laboratory techniques (e.g., column chromatography).

G cluster_0 Step 1: Zincke Salt Reaction cluster_1 Step 2: Solvent Removal cluster_2 Step 3: Thiophene Ring Formation cluster_3 Step 4: Product Isolation zincke_salt Zincke Salt (0.1 mmol) in CHCl3 (1.0 mL) pyrrolidine Add Pyrrolidine (2.5 equiv) zincke_salt->pyrrolidine reaction_1 React at 25°C for 1h pyrrolidine->reaction_1 remove_solvent Remove solvent under reduced pressure reaction_1->remove_solvent Intermediate Formation add_reagents Add S8 (2.0 equiv), KOtBu (1.0 equiv), and DMSO (1 mL) remove_solvent->add_reagents reaction_2 Stir at 100°C for 12h add_reagents->reaction_2 workup Work-up and Purification reaction_2->workup Crude Product final_product This compound workup->final_product

Caption: Synthetic workflow for the skeletal editing of pyridines.

Applications and Biological Significance

The thiophene-pyridine scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[10] Derivatives of thiophene and pyridine have demonstrated a variety of pharmacological activities, suggesting that this compound is a promising starting material for drug discovery programs.[10][11]

  • Anticancer and Antioxidant Properties: Numerous thiophene derivatives have been explored for their potential as anticancer and antioxidant agents.[10][12]

  • Antimicrobial Activity: Thiophene derivatives are known to exhibit antibacterial and antifungal properties.[12][13]

  • Enzyme Inhibition: The structural motifs within this compound are found in various enzyme inhibitors.[10]

  • Intermediate for Complex Molecules: The aldehyde group serves as a versatile point for chemical modification, allowing for the synthesis of more complex molecules such as thiosemicarbazones, which have shown antitumor activity.[10][14][15]

  • Materials Science: Thiophene-based compounds are utilized in the development of organic semiconductors and conductive polymers.[13][16]

The exploration of the structure-activity relationship (SAR) is crucial in leveraging this scaffold for drug development.

G compound This compound modification Chemical Modification of Aldehyde Group compound->modification derivatives Library of Derivatives (e.g., Amides, Esters, Thiosemicarbazones) modification->derivatives screening Biological Screening derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead

Caption: Logical workflow for SAR exploration.

Safety Information

This compound is considered an irritant.[1][4]

  • Hazard Codes: Xi, Xn[4]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[4]

  • Safety Precautions: It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and eye/face protection.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked to a thiophene-2-carbaldehyde moiety. This bifunctional scaffold has garnered interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with its constituent aromatic systems. The presence of both a nucleophilic pyridine nitrogen and a reactive aldehyde group makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and synthetic approaches for this compound, along with relevant experimental protocols.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are fundamental to its reactivity and potential applications.

Structure:

  • IUPAC Name: this compound

  • CAS Number: 132706-12-8

  • Molecular Formula: C₁₀H₇NOS

  • Canonical SMILES: C1=CC=NC(=C1)C2=CC=C(S2)C=O

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Weight 189.23 g/mol [1]
Melting Point 122-125 °C[1]
Boiling Point (Predicted) 356.1 ± 32.0 °C at 760 mmHg[1]
Density (Predicted) 1.269 ± 0.06 g/cm³[1]
pKa (Predicted) 3.13 ± 0.19[1]
Appearance Orange crystalline powder[1]

Spectral Data:

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. A more recent approach involves a "skeletal editing" of pyridines.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the synthesis of this compound, this would involve the coupling of a pyridine-containing boronic acid or ester with a thiophene-2-carbaldehyde derivative bearing a leaving group (e.g., a halogen), or vice versa.[3]

Illustrative Experimental Protocol (based on a similar Suzuki-Miyaura reaction): [3][4]

Reaction Scheme:

Py = Pyridin-2-yl, Th = Thiophene-2,5-diyl, CHO = Carbaldehyde

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Pyridine-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction flask, add 5-bromothiophene-2-carbaldehyde (1.0 equivalent), pyridine-2-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.

  • Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Stille Cross-Coupling

The Stille coupling reaction provides an alternative route, typically involving the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. For this synthesis, one could react 2-(tributylstannyl)pyridine with 5-bromothiophene-2-carbaldehyde.[5]

General Synthetic Workflow for Cross-Coupling Reactions:

G cluster_reactants Reactants cluster_reaction Reaction Conditions ReactantA Pyridine Derivative (e.g., Boronic Acid or Stannane) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) ReactantA->Catalyst ReactantB Thiophene Derivative (e.g., Bromo-carbaldehyde) ReactantB->Catalyst Product This compound Catalyst->Product Cross-Coupling Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Dioxane/Water) Solvent->Catalyst Purification Purification (Column Chromatography) Product->Purification

General workflow for Suzuki/Stille cross-coupling synthesis.
Skeletal Editing of Pyridines

A novel approach for the synthesis of thiophene-2-carbaldehydes involves the "skeletal editing" of pyridines. This method utilizes a CN-to-S atom swap through a series of reactions involving nucleophilic addition, ring-opening, and ring-closing. This strategy has been demonstrated for the late-stage modification of complex pyridine-containing molecules.[6][7]

Experimental Protocol for Skeletal Editing (General Procedure): [6]

  • Preparation of Zincke Salt: The starting pyridine is reacted with a 1-halo-2,4-dinitrobenzene to form the corresponding Zincke salt.

  • Ring Opening: The Zincke salt is treated with a nucleophile, such as pyrrolidine, to induce ring opening.

  • Ring Closing with Sulfur Insertion: The resulting intermediate is then reacted with elemental sulfur (S₈) and a base (e.g., potassium tert-butoxide) in a solvent like DMSO at an elevated temperature to facilitate the ring closure and formation of the thiophene-2-carbaldehyde product.

Potential Applications in Drug Discovery

While specific biological data for this compound is limited, the broader class of pyridine-thiophene derivatives has shown significant promise in various therapeutic areas. The core structure is considered a "privileged scaffold" in medicinal chemistry.

Anticancer Activity:

Numerous derivatives of similar pyridine-thiophene structures have demonstrated potent anticancer activity. For example, derivatives of 5-(thiophen-2-yl)nicotinaldehyde have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer.[8] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[8] Structure-activity relationship (SAR) studies have indicated that substituting the pyridine with a thiophene can significantly enhance the anticancer potency of certain inhibitors.[6]

Kinase Inhibition:

The pyridine-thiophene scaffold is also a key feature in the development of kinase inhibitors. For instance, 5-pyrrolopyridinyl-2-thiophenecarboxamides have been identified as potent inhibitors of AKT kinase, a crucial node in cell signaling pathways often dysregulated in cancer.[9]

Other Potential Therapeutic Areas:

The versatility of the pyridine-thiophene core suggests its potential in other areas of drug discovery. The individual heterocyclic components are present in drugs targeting a wide range of conditions, and their combination in a single molecule offers opportunities for developing novel therapeutic agents.

Logical Flow for Drug Discovery Application:

G A This compound (Core Scaffold) B Chemical Derivatization (Modification of aldehyde and/or rings) A->B C Library of Derivatives B->C D Biological Screening (e.g., Anticancer, Kinase Assays) C->D E Lead Compound Identification D->E F SAR Studies & Optimization E->F G Drug Candidate F->G

Drug discovery workflow utilizing the core scaffold.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and a range of accessible synthetic routes. Its utility as a versatile intermediate, coupled with the demonstrated biological potential of the broader class of pyridine-thiophene derivatives, makes it a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and drug development. Further investigation into the specific biological activities of this compound and its direct derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde (CAS Number: 132706-12-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine ring linked to a thiophene-2-carbaldehyde, presents a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, and a discussion of its potential biological activities based on structurally related compounds. While direct biological data for the title compound is not extensively available in the current literature, this document aims to serve as a foundational resource for researchers exploring its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference(s)
CAS Number 132706-12-8[1]
Molecular Formula C₁₀H₇NOS[1]
Molecular Weight 189.24 g/mol [1]
Appearance Solid (predicted)[2]
Melting Point 122-125 °C
Boiling Point 356.1 °C at 760 mmHg
Density 1.269 g/cm³
Flash Point 169.2 °C

Note: Some physical properties are sourced from chemical supplier databases and may be predicted values.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic strategies, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For the synthesis of this compound, this involves the coupling of a pyridine-containing boronic acid with a halogenated thiophene-2-carbaldehyde, or vice versa. A plausible and efficient route is the coupling of 2-pyridylboronic acid with 5-bromothiophene-2-carbaldehyde.

Experimental Protocol:

  • Materials:

    • 5-Bromothiophene-2-carbaldehyde

    • 2-Pyridylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromothiophene-2-carbaldehyde (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 5-Bromothiophene-2-carbaldehyde P1 Suzuki-Miyaura Coupling R1->P1 R2 2-Pyridylboronic acid R2->P1 C1 Pd(OAc)₂ / PPh₃ C1->P1 C2 K₂CO₃ C2->P1 C3 Dioxane/H₂O, Reflux C3->P1 P2 Work-up & Purification P1->P2 Product This compound P2->Product

Caption: Suzuki-Miyaura synthesis workflow.

Skeletal Editing of Pyridines

An innovative approach for the synthesis of thiophene-2-carbaldehydes involves the skeletal editing of pyridines.[3] This method utilizes elemental sulfur to transform a pyridine ring into a thiophene ring.

Experimental Protocol (General):

  • Materials:

    • A suitable N-activated pyridinium salt (e.g., Zincke salt derived from 2-substituted pyridine)

    • Pyrrolidine

    • Elemental sulfur (S₈)

    • Potassium tert-butoxide (KOtBu)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare the Zincke salt by reacting the corresponding pyridine with a suitable activating agent (e.g., 1-chloro-2,4-dinitrobenzene).[4]

    • In a reaction vessel, dissolve the Zincke salt in a suitable solvent and treat with pyrrolidine to form the Zincke imine intermediate.

    • After formation of the intermediate, add elemental sulfur and potassium tert-butoxide in DMSO.

    • Heat the reaction mixture (e.g., to 100 °C) and stir for several hours.

    • After the reaction is complete, perform an appropriate work-up and purification, typically involving extraction and column chromatography, to isolate the desired thiophene-2-carbaldehyde product.[3]

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the structural motifs of pyridine and thiophene are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable scaffold for the development of new therapeutic agents.

Anticancer Potential

Derivatives of structurally similar compounds, such as those containing pyridine and thiophene rings, have demonstrated notable anticancer activity.[5][6] For instance, certain thiophene carboxamide derivatives have been investigated as biomimetics of combretastatin A-4 (CA-4), a potent anticancer agent.[7] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Thiosemicarbazone derivatives of pyridine-2-carbaldehyde have also been shown to possess antineoplastic activity.[4] The biological activity of these complexes is thought to be related to their redox properties and their ability to interact with cellular thiols like glutathione.[8]

Anti-inflammatory and Analgesic Potential

The thiophene scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid.[9][10] Compounds containing both pyridine and thiophene moieties have been synthesized and shown to exhibit good anti-inflammatory and analgesic activities in preclinical models. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.

Neurological Activity

Thiophene-containing compounds have also been explored for their potential in treating neurological disorders. For example, certain thiophene carboxamides have been identified as selective monoamine oxidase B (MAO-B) inhibitors, which have therapeutic potential for neurodegenerative diseases and cognitive enhancement.[11] Additionally, various pyridine and thiophene derivatives have been investigated for their antiseizure and antinociceptive properties.[12][13]

Hypothetical Signaling Pathway Involvement (Based on Related Compounds):

The following diagram illustrates a potential mechanism of action for a hypothetical anticancer derivative of this compound, based on the known activities of related compounds that target tubulin polymerization.

G compound This compound Derivative tubulin Tubulin compound->tubulin Inhibition of Polymerization microtubules Microtubule Dynamics tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disruption mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces cell_death Cancer Cell Death apoptosis->cell_death

Caption: Hypothetical anticancer mechanism.

Conclusion

This compound is a promising heterocyclic building block with significant potential for applications in drug discovery and materials science. While direct biological data for this specific compound is not yet widely reported, the known activities of structurally related molecules suggest that it is a valuable scaffold for the development of novel anticancer, anti-inflammatory, and neuroactive agents. The synthetic protocols outlined in this guide provide a solid foundation for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to fully elucidate the therapeutic potential of this versatile molecule.

References

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis methodologies, and known biological activities of its derivatives. Particular emphasis is placed on experimental protocols for its synthesis and the exploration of its potential as a scaffold in drug discovery.

Chemical Identity and Properties

This compound is a biheterocyclic aromatic compound featuring a pyridine ring linked to a thiophene-2-carbaldehyde moiety. Its IUPAC name is confirmed as 5-pyridin-2-ylthiophene-2-carbaldehyde .[1] This structure serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
IUPAC Name 5-pyridin-2-ylthiophene-2-carbaldehyde[1]
CAS Number 132706-12-8[1][2][3]
Molecular Formula C₁₀H₇NOS[1][2][3]
Molecular Weight 189.23 g/mol [1][2]
Appearance Orange crystalline powder[4]
Melting Point 122-125 °C[2][4]
Boiling Point 356.1 °C at 760 mmHg[2]
Density 1.269 g/cm³[2]
Canonical SMILES C1=CC=NC(=C1)C2=CC=C(S2)C=O[1]
InChI InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H[1]

Synthesis Methodologies

The synthesis of this compound and its analogs can be achieved through several modern organic chemistry techniques. The most prominent and versatile methods include palladium-catalyzed cross-coupling reactions and innovative skeletal editing strategies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds. In the context of synthesizing the target molecule, this involves the reaction of a pyridine boronic acid derivative with a brominated thiophene-2-carbaldehyde, or vice versa.

Experimental Protocol: Synthesis of a Related Compound, 5-(Thiophen-2-yl)nicotinaldehyde

This protocol for a structurally similar compound illustrates the general principles of the Suzuki-Miyaura coupling for this class of molecules.[1][5]

  • Materials:

    • 5-Bromonicotinaldehyde (1.0 eq)

    • Thiophene-2-boronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a round-bottom flask, combine 5-bromonicotinaldehyde, thiophene-2-boronic acid, and potassium carbonate.

    • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

    • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

    • Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[1]

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_flask Reaction Vessel A 5-Bromopyridine-3-carbaldehyde E Reaction Mixture A->E Dioxane/Water, 90°C, 12h B Thiophene-2-boronic acid B->E Dioxane/Water, 90°C, 12h C Pd(PPh3)4 Catalyst C->E Dioxane/Water, 90°C, 12h D K2CO3 Base D->E Dioxane/Water, 90°C, 12h F Work-up & Extraction E->F G Column Chromatography F->G H 5-(Thiophen-2-yl)nicotinaldehyde G->H

Suzuki-Miyaura reaction workflow for a similar compound.
Skeletal Editing of Pyridines

A novel and powerful strategy for the synthesis of thiophene-2-carbaldehydes involves the skeletal editing of pyridines. This method utilizes elemental sulfur to achieve a C-N to S atom swap through an addition of nucleophiles, ring-opening, and ring-closing (ANRORC) process.[6][7]

Experimental Protocol: Skeletal Editing of a Substituted Pyridine

This protocol details the general procedure for converting a pyridine derivative into a corresponding thiophene-2-carbaldehyde.[6][7]

  • Materials:

    • Substituted N-(2,4-dinitrophenyl) pyridinium salt (Zincke salt) (0.1 mmol)

    • Pyrrolidine (0.25 mmol)

    • Chloroform (1.0 mL)

    • Elemental Sulfur (S₈) (0.2 mmol)

    • Potassium tert-butoxide (0.1 mmol)

    • Dimethyl sulfoxide (DMSO) (1.0 mL)

  • Procedure:

    • To a flask, add the Zincke salt and chloroform.

    • Add pyrrolidine dropwise and stir at 25 °C for 1 hour.

    • Remove the solvent under reduced pressure.

    • Add elemental sulfur, potassium tert-butoxide, and DMSO to the residue.

    • Stir the resulting solution at 100 °C for 12 hours.

    • After cooling, the product can be isolated and purified using standard techniques such as column chromatography.[6][7]

Diagram 2: Skeletal Editing Logical Flow

Skeletal_Editing_Flow Start Substituted Pyridine Zincke Formation of Zincke Salt Start->Zincke RingOpening Nucleophilic Addition & Ring Opening (Pyrrolidine) Zincke->RingOpening Intermediate Streptocyanine Intermediate RingOpening->Intermediate SulfurReaction Reaction with Elemental Sulfur (S8) Intermediate->SulfurReaction RingClosing [4+1] Annulation & Ring Closing SulfurReaction->RingClosing Product Thiophene-2-carbaldehyde RingClosing->Product

Logical steps in the skeletal editing of pyridines to thiophenes.

Applications in Drug Discovery and Materials Science

While this compound itself is primarily a building block, its derivatives have shown promising biological activities, suggesting its potential as a scaffold in drug discovery. The thiophene and pyridine moieties are prevalent in many FDA-approved drugs.

Biological Activities of Derivatives

Derivatives of the core 5-(pyridin-2-yl)thiophene structure have been investigated for a range of therapeutic applications.

  • Antitumor Activity: Thiophene and pyridine derivatives have demonstrated in vitro antitumor activity against various cancer cell lines.[8][9][10] For example, certain amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and prolonged the survival of mice with L1210 leukemia.[9]

  • Antibacterial and Antifungal Activity: Thiophene-2-carboxamide derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The structural features of the pyridine-thiophene scaffold suggest potential for the development of novel antimicrobial agents.

  • Enzyme Inhibition: Derivatives have been synthesized and evaluated as inhibitors of various enzymes. For instance, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been studied as lipoxygenase inhibitors with potential anticancer activity.[11]

Table 2: Biological Activities of Related Thiophene and Pyridine Derivatives

ActivityCompound ClassKey FindingsReference(s)
Antitumor Pyridine-2-carboxaldehyde thiosemicarbazonesInhibition of ribonucleotide reductase, activity against L1210 leukemia.[9]
Antitumor Novel pyridine and thiophene derivativesIn vitro activity against Ehrlich ascites carcinoma cells.[8]
Antibacterial Thiophene-2-carboxamide derivativesActivity against S. aureus, B. subtilis, E. coli, and P. aeruginosa.[11]
Enzyme Inhibition N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamidesLipoxygenase inhibition.[11]
Acetylcholinesterase Inhibition Thiophene derivativesPotential for Alzheimer's disease treatment.[12]
Potential Signaling Pathway Involvement

Given the activity of derivatives as kinase inhibitors and in cancer models, it is plausible that molecules derived from the this compound scaffold could modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. A common target for such heterocyclic compounds is the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Quantitative structure-activity relationship (QSAR) studies have been performed on thiophene derivatives to explore their JNK inhibitory activity.[4][13]

Diagram 3: Hypothetical Kinase Signaling Pathway Modulation

Kinase_Pathway Extracellular Extracellular Signal (e.g., Cytokine, Stress) Receptor Cell Surface Receptor Extracellular->Receptor MAPKKK MAPKKK (e.g., MEKK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Transcription Gene Transcription (Inflammation, Apoptosis, Proliferation) cJun->Transcription Inhibitor Thiophene-Pyridine Derivative Inhibitor->JNK

Hypothetical inhibition of the JNK signaling pathway.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthesis and significant potential for derivatization. The robust synthetic methodologies, including Suzuki-Miyaura coupling and innovative skeletal editing, provide accessible routes to this scaffold. The diverse biological activities exhibited by its derivatives underscore its importance as a platform for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the structure-activity relationships and mechanism of action of novel derivatives is warranted to fully exploit the therapeutic potential of this promising chemical entity.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-(Pyridin-2-yl)thiophene-2-carbaldehyde. This molecule, featuring a pyridine ring linked to a thiophene-2-carbaldehyde moiety, is of significant interest in medicinal chemistry and materials science due to its structural motifs, which are present in numerous biologically active compounds. This document collates available data on its physical and spectral characteristics, outlines general experimental protocols for their determination, and discusses the potential biological significance based on related structures. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Physical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a pyridine ring attached at the 2-position to the 5-position of a thiophene ring, which in turn bears a carbaldehyde group at its 2-position.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇NOS[1]
Molecular Weight 189.24 g/mol [1]
CAS Number 132706-12-8[1]
Appearance Crystalline powder[2]
Color Orange[2]
Melting Point 122-125 °C[2]
Boiling Point 356.1 ± 32.0 °C (Predicted)[2]
Density 1.269 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.13 ± 0.19 (Predicted)[2]

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation and purity assessment of the compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde-H9.9 - 10.1Singlet
Thiophene-H37.7 - 7.9Doublet
Thiophene-H47.2 - 7.4Doublet
Pyridine-H68.5 - 8.7Doublet
Pyridine-H47.8 - 8.0Triplet of Doublets
Pyridine-H57.2 - 7.4Triplet
Pyridine-H37.6 - 7.8Doublet

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O182 - 185
Thiophene C5150 - 153
Pyridine C2'150 - 153
Thiophene C2143 - 146
Pyridine C6'149 - 151
Pyridine C4'136 - 138
Thiophene C3135 - 137
Thiophene C4126 - 128
Pyridine C5'123 - 125
Pyridine C3'120 - 122
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted FT-IR Spectral Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aldehyde)Stretching2830 - 2810, 2730 - 2710Medium, Weak
C=O (Aldehyde)Stretching1710 - 1685Strong
C=C (Aromatic)Stretching1600 - 1450Medium to Strong
C-N (Pyridine)Stretching1350 - 1250Medium
C-S (Thiophene)Stretching850 - 750Medium
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to exhibit absorption maxima characteristic of extended π-conjugated systems. Thiophene itself shows an absorption band around 260 nm.[3] The extended conjugation in the target molecule is likely to shift the absorption to longer wavelengths.

Experimental Protocols

The following are general methodologies for the determination of the physicochemical and spectroscopic properties of organic compounds like this compound.

Synthesis

A plausible synthetic route for this compound involves the skeletal editing of a corresponding substituted pyridine.[4]

G General Synthesis Workflow A Starting Pyridine Derivative B Formation of Zincke Salt (e.g., with 1-halo-2,4-dinitrobenzene) A->B C Ring Opening with Nucleophile (e.g., Pyrrolidine) B->C D Formation of Streptocyanine Intermediate C->D E Ring Closing with Elemental Sulfur (S8) and Base (e.g., KOtBu) D->E F Hydrolysis E->F G This compound F->G H Purification (e.g., Column Chromatography) G->H

General Synthesis Workflow

Protocol:

  • Zincke Salt Formation: The appropriate pyridine starting material is reacted with an activating agent like 1-halo-2,4-dinitrobenzene in a suitable solvent such as acetone or ethanol and heated.[4]

  • Ring Opening: The resulting Zincke salt is treated with a nucleophile, for instance, pyrrolidine, in a solvent like chloroform at room temperature.[4]

  • Ring Closure and Aldehyde Formation: The intermediate is then reacted with elemental sulfur (S₈) and a base such as potassium tert-butoxide in a high-boiling solvent like DMSO at an elevated temperature (e.g., 100 °C).[4]

  • Hydrolysis and Work-up: The reaction mixture is subjected to aqueous work-up to hydrolyze the final intermediate to the desired aldehyde.

  • Purification: The crude product is purified using standard techniques like column chromatography on silica gel.

Melting Point Determination

Protocol:

  • A small amount of the crystalline sample is placed in a capillary tube, which is sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[5]

NMR Spectroscopy

Protocol:

  • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

FT-IR Spectroscopy

Protocol (ATR method):

  • The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Protocol:

  • A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • A cuvette containing the pure solvent is used to record a baseline spectrum.

  • The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).

  • The wavelength(s) of maximum absorbance (λ_max) are identified.[6]

Potential Biological Significance and Applications in Drug Development

While no specific biological activity or signaling pathway involvement has been reported for this compound, its structural components are prevalent in many pharmaceutically active molecules.

  • Thiophene Moiety: Thiophene rings are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7]

  • Pyridine Moiety: The pyridine ring is another key pharmacophore that can improve metabolic stability, permeability, and binding affinity of drug candidates.[8]

  • Carbaldehyde Group: The aldehyde functionality is a versatile synthetic handle that can be readily converted into other functional groups, allowing for the generation of diverse chemical libraries for drug screening. It can also participate in the formation of Schiff bases, which are important intermediates in various biological processes and have been explored as bioactive compounds.

Given these features, this compound represents a valuable scaffold for the development of novel therapeutic agents. A general workflow for its biological evaluation is proposed below.

G Hypothetical Biological Screening Workflow A 5-(Pyridin-2-yl)thiophene- 2-carbaldehyde B Primary Screening (e.g., Cell Viability Assays) A->B C Hit Identification B->C D Secondary Screening (e.g., Enzyme Inhibition, Antimicrobial Assays) C->D E Lead Compound Selection D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Hypothetical Biological Screening Workflow

Conclusion

This compound is a heterocyclic compound with well-defined physicochemical properties and significant potential as a building block in drug discovery and materials science. This guide has summarized the available quantitative data, provided general experimental protocols for its characterization, and outlined its potential for further investigation. The presence of the pyridine, thiophene, and aldehyde functionalities makes it an attractive target for the synthesis of novel compounds with diverse biological activities. Future research should focus on the experimental validation of its predicted spectroscopic properties and a thorough investigation of its biological profile.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its unique structural features, which combine the electron-rich thiophene ring with the electron-deficient pyridine ring.

Chemical and Physical Properties

This compound, with the CAS number 132706-12-8, has the molecular formula C₁₀H₇NOS .[1] It is also known by its systematic IUPAC name, 5-pyridin-2-ylthiophene-2-carbaldehyde.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. Please note that some of the data are predicted values based on computational models.

PropertyValueSource
Molecular Formula C₁₀H₇NOS[1][2]
Molecular Weight 189.23 g/mol [1][2]
Appearance Crystalline powder
Color Orange
Melting Point 122-125 °C
Boiling Point (Predicted) 356.1 ± 32.0 °C at 760 mmHg
Density (Predicted) 1.269 ± 0.06 g/cm³
pKa (Predicted) 3.13 ± 0.19[1]
CAS Number 132706-12-8[1][2]
Spectroscopic Data (Predicted and Comparative)

Predicted ¹H NMR Data for a Structurally Similar Compound: 5-(Thiophen-2-yl)nicotinaldehyde

ProtonChemical Shift (ppm)Multiplicity
Aldehyde-H9.9 - 10.1Singlet
Pyridine-H29.0 - 9.2Doublet
Pyridine-H48.2 - 8.4Doublet
Pyridine-H68.7 - 8.9Singlet
Thiophene-H3'7.2 - 7.4Doublet of doublets
Thiophene-H4'7.1 - 7.2Doublet of doublets
Thiophene-H5'7.5 - 7.7Doublet of doublets

Experimental ¹H and ¹³C NMR Data for Thiophene-2-carbaldehyde [3]

NucleusChemical Shift (ppm)
¹H NMR
CHO9.95 (s, 1H)
Thiophene-H7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H)
¹³C NMR
C=O183.1
Thiophene-C144.0, 136.5, 135.2, 128.4

Experimental ¹³C NMR Data for 2-Pyridinecarboxaldehyde [4]

CarbonChemical Shift (ppm)
C=O193.5
C2152.8
C6150.0
C4137.1
C3127.8
C5124.7

Predicted Infrared (IR) Absorption Data

The IR spectrum is expected to show characteristic absorption bands for its functional groups.[5]

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
AldehydeC=O stretch1710–1730 (strong)
AldehydeC-H stretch~2830 (weak)
Aromatic RingsC=C stretch1600–1650
Aromatic RingsC-H stretch>3000
Thiophene RingC-S out-of-plane bend700–800

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this exact molecule is not widely published, it can be synthesized using established cross-coupling methodologies. The Suzuki-Miyaura and Stille cross-coupling reactions are the most common and effective methods for forming the C-C bond between the pyridine and thiophene rings.

2.1.1. Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this can be achieved by reacting either 2-pyridylboronic acid with 5-bromothiophene-2-carbaldehyde or 5-formylthiophene-2-boronic acid with 2-bromopyridine.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

2.1.2. Stille Cross-Coupling Reaction

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that utilizes an organotin reagent. The synthesis could involve the reaction of 2-(tributylstannyl)pyridine with 5-bromothiophene-2-carbaldehyde.

General Experimental Protocol for Stille Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the organohalide (1.0 eq.), the organostannane (1.0-1.2 eq.), and a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq.), in a suitable anhydrous solvent (e.g., toluene, DMF, or THF).

  • Additives (Optional): In some cases, additives like Cu(I) salts or lithium chloride can accelerate the reaction.

  • Reaction Execution: Heat the mixture to a temperature between 80 and 120 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture can be filtered through a pad of celite. The filtrate is then typically washed with an aqueous solution of potassium fluoride to remove tin byproducts. Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

FT-IR Spectroscopic Analysis Protocol

A general methodology for acquiring a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the KBr pellet method is as follows:[5]

  • Sample Preparation: Thoroughly dry potassium bromide (KBr) powder in an oven to remove any moisture. Grind approximately 1-2 mg of the sample with 100-200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powdered mixture into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively reported, its structural motifs are present in many biologically active molecules. Thiophene and its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[6] Similarly, the pyridine ring is a common scaffold in many approved drugs.[7]

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.[8] For instance, structurally related 5-(pyridin-2-yl)thiazoles have been investigated as inhibitors of transforming growth factor-beta type 1 receptor (ALK5) kinase.[9] The aldehyde functional group is particularly useful for derivatization, allowing for the construction of Schiff bases, chalcones, and other heterocyclic systems with diverse biological activities.

Visualizations

Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the proposed synthetic routes for this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents A 2-Pyridylboronic Acid Product This compound A->Product Suzuki Coupling B 5-Bromothiophene-2-carbaldehyde B->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling synthesis of this compound.

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents A 2-(Tributylstannyl)pyridine Product This compound A->Product Stille Coupling B 5-Bromothiophene-2-carbaldehyde B->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Stille cross-coupling synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of the target compound is depicted below.

Experimental_Workflow Start Synthesis (e.g., Suzuki or Stille Coupling) Workup Aqueous Work-up and Extraction Start->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

References

The Diverse Biological Activities of Pyridinyl Thiophene Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl thiophene scaffold, a heterocyclic structure incorporating both pyridine and thiophene rings, has emerged as a privileged motif in medicinal chemistry. Its unique electronic properties and three-dimensional architecture allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyridinyl thiophene derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols and structured data tables are presented to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Pyridinyl thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridinyl thiophene derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
1 MCF-7 (Breast)5.95[1]
1 HCT-116 (Colon)6.09[1]
2j Ehrlich Ascites Carcinoma (EAC)54.54[2]
Thiophene Derivative 6 Ehrlich Ascites Carcinoma (EAC)61.57[2]
Thiazolyl Pyridine 8e A549 (Lung)0.302[3]
Thiazolyl Pyridine 8f A549 (Lung)0.788[3]
Pyridine-Thiazole Hybrid 3 HL-60 (Leukemia)0.57[4]
Pyridine-Thiazole Hybrid 4 SK-OV-3 (Ovarian)7.87[4]
Pyridone-based analogue A549 (Lung)~0.008 - 0.015[5]
Pyridone-based analogue MCF-7 (Breast)~0.008 - 0.015[5]
Pyridine-urea 8e MCF-7 (Breast)0.22 (48h)[6]
Pyridine-urea 8n MCF-7 (Breast)1.88 (48h)[6]
Thiophene-based oxadiazole 11b MCF-7 (Breast)6.55[7]
Thiophene-based oxadiazole 11b HCT-116 (Colon)8.20[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyridinyl thiophene compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinyl thiophene compounds in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Pyridinyl Thiophene Compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyridinyl thiophene compounds.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridinyl thiophene scaffolds have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways. A significant target in this context is the p38 mitogen-activated protein kinase (MAPK).

Quantitative Anti-inflammatory Activity Data

The following table presents the inhibitory activity of selected pyridinyl thiophene and related derivatives against key inflammatory targets.

Compound IDTargetIC50 (nM)Reference
6f p38α MAPK81[8]
9e p38α MAPK38[8]
Compound 1b Anti-inflammatory (% inhibition at 50mg/kg)26.5%[9]
Compound 2c Anti-inflammatory (% inhibition at 50mg/kg)33.4%[9]
Thiophene Derivative 29a-d COX-2310 - 1400[10]
p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway in the cellular response to stress and inflammatory stimuli. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Pyridinyl imidazoles and related heterocyclic compounds are known to inhibit p38 MAPK by competing with ATP for its binding site on the kinase.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway stimuli Stress / Inflammatory Cytokines map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->response inhibitor Pyridinyl Thiophene Inhibitor inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridinyl thiophene compounds.

Experimental Protocol: p38 MAPK Inhibition Assay

The inhibitory effect of pyridinyl thiophene compounds on p38 MAPK activity can be determined using a cell-based ELISA (Enzyme-Linked Immunosorbent Assay).

Materials:

  • Cell line (e.g., THP-1 monocytes)

  • Lipopolysaccharide (LPS) for stimulation

  • Pyridinyl thiophene compounds

  • p38 MAPK activity assay kit (e.g., CASE™ kit)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in a 96-well plate. Pre-treat the cells with various concentrations of the pyridinyl thiophene compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes) to activate the p38 MAPK pathway.

  • Cell Lysis: Lyse the cells according to the assay kit protocol to release the cellular proteins.

  • ELISA: Perform the ELISA as per the manufacturer's instructions. This typically involves capturing total and phosphorylated p38 MAPK on an antibody-coated plate.

  • Detection: Add a detection antibody and a substrate to generate a colorimetric signal.

  • Measurement: Measure the absorbance using a microplate reader.

  • Analysis: Determine the ratio of phosphorylated p38 to total p38 and calculate the percentage of inhibition by the test compounds.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyridinyl thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyridinyl thiophene and related compounds against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
2-oxo-pyridine derivative 3b MRSA62.5[11]
Pyridine derivative 2b MRSA125[11]
Pyridine derivative 6b P. aeruginosa62.5[11]
Thiophene derivative 4 Col-R A. baumannii (MIC50)16[12]
Thiophene derivative 4 Col-R E. coli (MIC50)8[12]
Pyridothienopyrimidine 3a S. aureus4[13]
Pyridothienopyrimidine 5a E. coli8[13]
Pyridothienopyrimidine 9b C. albicans4[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyridinyl thiophene compounds

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyridinyl thiophene compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Susceptibility_Workflow start Start prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum serial_dilution Prepare Serial Dilutions of Compounds in 96-well Plate start->serial_dilution inoculate_plate Inoculate Plate with Microorganism prepare_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Pyridinyl thiophene scaffolds have been successfully developed as potent inhibitors of various kinases.

Quantitative Kinase Inhibitory Data

The following table highlights the inhibitory activity of pyridinyl thiophene and related derivatives against specific kinases.

Compound IDKinase TargetIC50 (µM)Reference
Imidazo[1,2-a]pyridine-thiophene 5e FLT3- (Potent)[14]
Imidazo[1,2-a]pyridine-thiophene 5g FLT3- (Moderate)[14]
Pyridinyltriazole 5c p38 MAPK- (Significant inhibition at 1 µM)[15]
Pyridinyltriazole 5d p38 MAPK- (Significant inhibition at 1 & 10 µM)[15]
Pyridothienopyrimidin-4-one 7a Pim-11.18
Pyridothienopyrimidin-4-one 7c Pim-11.38
Pyridothienopyrimidin-4-one 9 Pim-14.18

Synthesis of Pyridinyl Thiophene Scaffolds

A variety of synthetic strategies have been developed to construct the pyridinyl thiophene core. One common approach is the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. Another versatile method is the Suzuki cross-coupling reaction, which allows for the formation of a C-C bond between a thiophene boronic acid derivative and a pyridine halide.

General Synthetic Protocol: Skeletal Editing of Pyridines to Thiophenes

A novel approach involves the skeletal editing of pyridines to directly form thiophene-2-carbaldehydes.[16]

Materials:

  • Substituted pyridine

  • 1-Halo-2,4-dinitrobenzene

  • Acetone or ethanol

  • Pyrrolidine

  • Elemental sulfur (S₈)

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform (CHCl₃)

Procedure:

  • Zincke Salt Formation: React the appropriate pyridine with 1-halo-2,4-dinitrobenzene in acetone or ethanol at 60-80°C for 24 hours to form the Zincke salt.

  • Ring Opening: Treat the Zincke salt with pyrrolidine in chloroform at room temperature for 1 hour to induce ring opening.

  • Ring Closure: After removing the solvent, add elemental sulfur, potassium tert-butoxide, and DMSO. Stir the mixture at 100°C for 12 hours to facilitate the ring closure and formation of the thiophene-2-carbaldehyde.

Synthesis_Workflow start Start pyridine Substituted Pyridine start->pyridine zincke_formation React with 1-Halo-2,4- dinitrobenzene pyridine->zincke_formation zincke_salt Zincke Salt zincke_formation->zincke_salt ring_opening Treat with Pyrrolidine zincke_salt->ring_opening open_chain Open-Chain Intermediate ring_opening->open_chain ring_closure React with S₈ and KOtBu open_chain->ring_closure thiophene Thiophene-2-carbaldehyde ring_closure->thiophene end End thiophene->end

References

The Ascendant Pyridyl Thiophene Scaffold: A Technical Guide to Synthesis, Biological Activity, and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and thiophene rings has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyridyl thiophenes serve as privileged scaffolds, demonstrating a wide array of biological activities that have positioned them as promising candidates for drug development, particularly in oncology and infectious diseases. Their unique electronic properties and structural versatility allow for fine-tuning of their interactions with various biological targets. This technical guide provides a comprehensive overview of the core chemistry of pyridyl thiophenes, including detailed synthetic methodologies, a summary of their biological applications with quantitative data, and a look into the strategic workflows for their development as therapeutic agents.

Core Synthetic Strategies

The construction of the pyridyl thiophene core is primarily achieved through modern cross-coupling reactions, with Suzuki-Miyaura and Stille couplings being the most prevalent methods. Additionally, direct C-H activation has emerged as a powerful and atom-economical alternative.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between a pyridyl halide (or triflate) and a thiophene boronic acid (or ester), or vice versa.[1][2][3][4] The reaction is typically catalyzed by a palladium complex in the presence of a base.

A general workflow for the synthesis of pyridyl thiophenes via Suzuki-Miyaura coupling is depicted below.

G cluster_reactants Reactants Pyridyl_Halide Pyridyl Halide/Triflate Reaction Suzuki-Miyaura Coupling Pyridyl_Halide->Reaction Thiophene_Boronic_Acid Thiophene Boronic Acid/Ester Thiophene_Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., K2CO3, Na3PO4) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Pyridyl Thiophene Product Workup->Product

Caption: Suzuki-Miyaura Coupling Workflow.

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(thiophen-2-yl)pyridine.

Stille Cross-Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex.[5][6][7][8][9] For pyridyl thiophene synthesis, this typically involves coupling a pyridyl halide with a thienylstannane or a thienyl halide with a pyridylstannane. While effective, the toxicity of organotin reagents is a significant drawback.[8][9]

G cluster_reactants Reactants Pyridyl_Halide Pyridyl Halide/Triflate Reaction Stille Coupling Pyridyl_Halide->Reaction Thienyl_Stannane Thienyl Stannane Thienyl_Stannane->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Solvent Solvent (e.g., Toluene, DMF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Pyridyl Thiophene Product Workup->Product

Caption: Stille Coupling Workflow.

  • Reaction Setup: In a clean, dry Schlenk tube, combine 3-bromopyridine (1.0 mmol), 2-(tributylstannyl)thiophene (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Inert Atmosphere: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 110 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF (10 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the product.

Direct C-H Activation

Direct C-H activation is an increasingly popular method that avoids the pre-functionalization of starting materials required in traditional cross-coupling reactions.[10] This approach involves the direct coupling of a C-H bond of one aromatic ring with a C-X (where X is a halogen) bond of another, catalyzed by a transition metal. For pyridyl thiophene synthesis, this could involve the C-H activation of a thiophene and its coupling with a pyridyl halide.

Biological Activity and Applications in Drug Development

Pyridyl thiophene derivatives have demonstrated a broad spectrum of biological activities, with a significant number of compounds showing promise as kinase inhibitors for the treatment of cancer.

Pyridyl Thiophenes as Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11][12] Pyridyl thiophenes have been identified as potent inhibitors of several kinases, including FLT3, Pim-1, and TYK2.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis.[13][14] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and are associated with a poor prognosis in acute myeloid leukemia (AML).[14][15] Several pyridyl thiophene-based compounds have been developed as FLT3 inhibitors.[16][17][18]

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling FLT3 FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 JAK/STAT5 Pathway FLT3->STAT5 FL_ligand FLT3 Ligand FL_ligand->FLT3 Activation Pyridyl_Thiophene Pyridyl Thiophene Inhibitor Pyridyl_Thiophene->FLT3 Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition RAS_MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition.

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival, proliferation, and drug resistance.[19][20] Pyridyl thiophene scaffolds have been utilized to develop potent Pim-1 inhibitors.[21]

G cluster_targets Downstream Targets Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 BAD Bad (pro-apoptotic) Pim1->BAD Phosphorylation (Inhibition) p27 p27 (cell cycle inhibitor) Pim1->p27 Phosphorylation (Inhibition) Pyridyl_Thiophene Pyridyl Thiophene Inhibitor Pyridyl_Thiophene->Pim1 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition leads to Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression leads to

Caption: Pim-1 Signaling and Inhibition.

Quantitative Biological Data

The following tables summarize the inhibitory activities of selected pyridyl thiophene derivatives against various kinases.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine-Thiophene Derivatives against FLT3 [16]

CompoundFLT3 IC₅₀ (nM)
5a >10000
5e 120
5g 58
5o 25

Table 2: Inhibitory Activity of Pyridine-Based Derivatives against Pim-1 Kinase [21]

CompoundPim-1 IC₅₀ (nM)
6 19.4
11 42.3
12 14.3
13 19.8
Staurosporine (Control) 16.7

Drug Discovery and Development Workflow

The development of pyridyl thiophene-based drugs, particularly kinase inhibitors, follows a structured workflow from initial discovery to preclinical evaluation.

G Start Target Identification (e.g., FLT3 in AML) Library_Synthesis Library Synthesis (e.g., Suzuki, Stille, C-H Activation) Start->Library_Synthesis HTS High-Throughput Screening (Biochemical Assays) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Cell_Assays Cell-Based Assays (Potency & Selectivity) Lead_Opt->Cell_Assays In_Vivo In Vivo Studies (Animal Models) Cell_Assays->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Caption: Kinase Inhibitor Drug Discovery Workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)[17]
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a fluorescence-based method.

  • Reagents and Materials:

    • Kinase (e.g., recombinant human FLT3).

    • Fluorescently labeled peptide substrate.

    • ATP.

    • Assay buffer.

    • Test compounds (pyridyl thiophene derivatives) dissolved in DMSO.

    • 384-well microplate.

    • Plate reader capable of fluorescence detection.

  • Procedure: a. Add assay buffer to the wells of the microplate. b. Add the test compounds at various concentrations (typically a serial dilution). c. Add the kinase to the wells and incubate for a short period to allow for compound binding. d. Initiate the reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Read the fluorescence on a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The pyridyl thiophene scaffold represents a highly versatile and valuable platform in modern medicinal chemistry. The synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide efficient access to a wide range of derivatives. The demonstrated potent biological activities, especially as kinase inhibitors, underscore the therapeutic potential of this compound class. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the development of new and effective pyridyl thiophene-based drugs for a variety of diseases. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Discovery and History of Pyridylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylthiophenes represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their unique structural arrangement, combining the electron-deficient nature of the pyridine ring with the electron-rich thiophene moiety, gives rise to a diverse range of chemical properties and biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of pyridylthiophenes, detailing the evolution of their synthesis, from early classical methods to modern catalytic cross-coupling reactions. Key experimental protocols are described, and a historical perspective on the exploration of their biological significance is presented.

Introduction: The Dawn of a Versatile Scaffold

The journey into the world of pyridylthiophenes is intrinsically linked to the broader history of heterocyclic chemistry. The formal discovery of thiophene by Viktor Meyer in 1882 laid the groundwork for the exploration of its derivatives.[1] Thiophene, a five-membered aromatic ring containing a sulfur atom, was initially identified as a contaminant in benzene.[1] Its structural similarity to benzene, yet with distinct electronic properties, made it a fascinating subject for organic chemists. Similarly, the pyridine ring, a six-membered nitrogen-containing heterocycle, has been a cornerstone of heterocyclic chemistry since its isolation from bone oil in the 19th century.

The conceptual joining of these two fundamental heterocyclic systems into a single "pyridylthiophene" molecule opened up new avenues for chemical and biological exploration. The exact date and the researchers behind the very first synthesis of a simple pyridylthiophene remain somewhat obscured in the annals of chemical literature. However, early forays into the synthesis of biaryls, such as the Ullmann condensation (developed in the early 1900s) and the Gomberg-Bachmann reaction (1924), provided the foundational chemical transformations capable of linking aryl and heteroaryl rings.[2][3] These early methods, while groundbreaking for their time, often required harsh reaction conditions and resulted in low yields.

A significant milestone in the history of pyridylthiophene synthesis was the work of Gronowitz and his collaborators. A 1992 publication from this group detailed the synthesis of various pyridyl-substituted hydroxythiophenes using palladium(0)-catalyzed cross-coupling reactions.[4] Crucially, this paper also refers to "known isomeric pyridylthiophenes," indicating that the synthesis of these compounds had been achieved prior to this date, likely through less efficient, classical methods. The comprehensive multi-volume series "Thiophene and Its Derivatives" by Howard D. Hartough, first published in 1952, and later editions with contributions from Salo Gronowitz, serve as monumental resources that collate the vast chemistry of thiophene, including its substituted analogues.[4][5]

The Evolution of Synthetic Methodologies

The synthesis of the pyridylthiophene core has evolved significantly over the decades, mirroring the broader advancements in synthetic organic chemistry.

Early Classical Approaches
  • Ullmann Condensation: This copper-catalyzed reaction, traditionally used for the synthesis of biaryl ethers, can also be adapted for the formation of C-C bonds between two different aryl halides.[2] The reaction typically requires high temperatures and stoichiometric amounts of copper.

  • Gomberg-Bachmann Reaction: This reaction involves the base-induced coupling of a diazonium salt with another aromatic compound.[3] While a versatile method for unsymmetrical biaryl synthesis, it often suffers from low yields and a lack of regioselectivity.

The Advent of Catalytic Cross-Coupling

The latter half of the 20th century witnessed a revolution in organic synthesis with the development of palladium-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, higher yields, and greater functional group tolerance, making the synthesis of complex molecules like pyridylthiophenes more efficient and accessible.

A pivotal moment in the synthesis of pyridylthiophenes is documented in the 1992 paper by Gronowitz, Zhang, and Hörnfeldt.[4] Their work demonstrated the utility of Stille coupling , a palladium-catalyzed reaction between an organostannane and an organic halide, for the synthesis of 3-bromo-2-pyridylthiophenes.[4]

Modern Synthetic Innovations

Contemporary approaches to pyridylthiophene synthesis continue to refine efficiency and expand the accessible chemical space. A notable recent development is the concept of "skeletal editing," where one heterocyclic ring is transformed into another. A 2025 publication describes a novel method for the synthesis of thiophenes directly from pyridines using elemental sulfur.[5][6] This innovative approach involves the ring-opening of 2-arylpyridines to form aza-triene intermediates, which then react with sulfur to yield 2-aroylthiophenes.[5][6]

Key Experimental Protocols

To provide a practical understanding of the synthesis of pyridylthiophenes, detailed methodologies for key experiments are presented below.

Synthesis of 3-Bromo-2-(pyridin-2-yl)thiophene via Stille Coupling (Based on Gronowitz et al., 1992)

This protocol is a representative example of the palladium-catalyzed cross-coupling approach that became prominent in the late 20th century.

Experimental Workflow:

Stille_Coupling_Workflow start Start reagents Reactants: - 3-Bromo-2-trimethylstannylthiophene - Bromopyridine - Pd(PPh3)4 (catalyst) - Toluene (solvent) start->reagents 1. Combine reaction Reaction: - Inert atmosphere (N2 or Ar) - Reflux (approx. 110 °C) - Stirring for 24-48 h reagents->reaction 2. Heat workup Work-up: - Cool to room temperature - Filter through Celite - Wash with aqueous KF solution - Extract with ether reaction->workup 3. Quench & Extract purification Purification: - Dry organic layer (MgSO4) - Concentrate in vacuo - Column chromatography (silica gel) workup->purification 4. Isolate product Product: 3-Bromo-2-(pyridin-yl)thiophene purification->product 5. Characterize

Caption: Stille coupling workflow for pyridylthiophene synthesis.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-trimethylstannylthiophene (1.0 eq) and the corresponding bromopyridine (1.1 eq) in dry toluene.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the solution.

  • Reaction Execution: Purge the flask with an inert gas (nitrogen or argon) and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite. Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Synthesis of 2-Aroylthiophenes from 2-Arylpyridines via Skeletal Editing (Based on Liu & Greaney, 2025)

This protocol exemplifies a modern and innovative approach to constructing the thiophene ring from a pyridine precursor.

Experimental Workflow:

Skeletal_Editing_Workflow start Start pyridine Starting Material: 2-Arylpyridine start->pyridine zincke_formation Step 1: Zincke Salt Formation - 2,4-Dinitrochlorobenzene - Solvent (e.g., MeCN) pyridine->zincke_formation ring_opening Step 2: Ring Opening - Primary amine (e.g., methylamine) - Formation of aza-triene zincke_formation->ring_opening sulfurization Step 3: Sulfurization - Elemental sulfur (S8) - Solvent (e.g., DMF) - Heat ring_opening->sulfurization product Product: 2-Aroylthiophene sulfurization->product

Caption: Skeletal editing workflow for thiophene synthesis.

Methodology:

  • Zincke Salt Formation: To a solution of the 2-arylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add 2,4-dinitrochlorobenzene (1.1 eq). Stir the mixture at room temperature until the formation of the Zincke salt is complete (typically monitored by precipitation or TLC).

  • Ring Opening: Add a primary amine, such as methylamine (as a solution in a suitable solvent), to the suspension of the Zincke salt. Stir at room temperature to facilitate the ring-opening to the corresponding aza-triene Zincke ketone structure.

  • Sulfurization: After the completion of the ring-opening step, remove the solvent under reduced pressure. Dissolve the crude aza-triene intermediate in dimethylformamide (DMF) and add elemental sulfur (S8) (1.5 eq). Heat the reaction mixture and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to afford the desired 2-aroylthiophene.

Biological Significance: An Emerging Pharmacophore

The exploration of the biological activities of pyridylthiophenes is a more recent chapter in their history. While thiophene-containing compounds have long been recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, the specific contributions of the pyridylthiophene scaffold have been elucidated more recently.[7][8]

The isosteric relationship between the thiophene ring and the benzene ring has been a guiding principle in medicinal chemistry. The substitution of a benzene ring with a thiophene ring in a drug molecule can modulate its physicochemical properties, such as solubility and metabolic stability, while often retaining or enhancing its biological activity.

Early investigations into the biological potential of pyridylthiophenes likely emerged from broader screening programs of heterocyclic compounds. The development of efficient synthetic routes, particularly cross-coupling methodologies, enabled the creation of diverse libraries of pyridylthiophene derivatives for biological evaluation. Compounds containing the pyridylthiophene core have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets.

Data Presentation

Table 1: Comparison of Synthetic Methodologies for Pyridylthiophenes

MethodKey FeaturesTypical ConditionsAdvantagesDisadvantages
Ullmann Condensation Copper-catalyzed C-C bond formation.High temperatures (>200 °C), stoichiometric copper.Historically significant, can use readily available starting materials.Harsh conditions, low yields, limited substrate scope.
Gomberg-Bachmann Reaction Diazonium salt-based aryl-aryl coupling.Basic conditions, room temperature.Useful for unsymmetrical biaryls.Often low yields, side reactions, potential for lack of regioselectivity.
Stille Cross-Coupling Palladium-catalyzed coupling of an organostannane with an organic halide.Pd(0) catalyst, inert atmosphere, reflux in toluene.Mild conditions, good yields, high functional group tolerance.Toxicity of organotin reagents.
Skeletal Editing Transformation of a pyridine ring into a thiophene ring.Multi-step one-pot procedure involving Zincke salt formation, ring-opening, and sulfurization.Innovative approach, avoids pre-functionalized thiophenes.Can be a multi-step process, substrate scope may be limited.

Conclusion

The history of pyridylthiophenes is a testament to the continuous evolution of synthetic organic chemistry. From the early, often challenging, classical methods of aryl-aryl bond formation to the highly efficient and versatile palladium-catalyzed cross-coupling reactions and innovative skeletal editing approaches, the ability to construct this valuable heterocyclic scaffold has advanced remarkably. This progress in synthesis has been paralleled by a growing appreciation for the biological significance of pyridylthiophenes, which have emerged as a promising pharmacophore in modern drug discovery. The foundational work of pioneers in heterocyclic chemistry, coupled with the relentless pursuit of novel synthetic methodologies, has firmly established the pyridylthiophene core as a privileged structure with a bright future in both medicinal chemistry and materials science.

References

Methodological & Application

Synthesis Protocol for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. The presence of both a pyridine and a thiophene-2-carbaldehyde moiety offers versatile handles for further chemical modifications, making it a key intermediate in the development of novel therapeutic agents and functional organic materials. The recommended and most widely applicable method for this synthesis is the Suzuki-Miyaura cross-coupling reaction, which offers high yields and excellent functional group tolerance. This document outlines the necessary reagents, equipment, and a step-by-step procedure for this synthesis.

Introduction

Heterocyclic compounds containing linked aromatic rings are privileged structures in drug discovery and materials science. The title compound, this compound, combines the electron-deficient nature of the pyridine ring with the electron-rich thiophene core, leading to unique electronic and chemical properties. The aldehyde functionality serves as a versatile precursor for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, allowing for the facile introduction of diverse functional groups.

Reaction Principle

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or boronic ester) and an organohalide. In the context of this synthesis, the key coupling is between a pyridine derivative and a thiophene derivative. A common approach involves the coupling of 2-bromopyridine with 5-formylthiophene-2-boronic acid or, alternatively, the coupling of 5-bromothiophene-2-carbaldehyde with a 2-pyridylboronic acid derivative. The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron compound in the presence of a base, and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of this compound via the Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-carbaldehyde and 2-pyridylboronic acid.

ParameterValue
Starting Material 1 5-Bromothiophene-2-carbaldehyde
Starting Material 2 2-Pyridylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Potassium Carbonate (K₂CO₃)
Solvent 1,4-Dioxane / Water (4:1 v/v)
Reaction Temperature 90 °C
Reaction Time 12 hours
Reported Yield 70-85% (typical for similar couplings)
Purification Method Column Chromatography
Molecular Formula C₁₀H₇NOS
Molecular Weight 189.24 g/mol [1]
CAS Number 132706-12-8[1]

Experimental Protocols

Materials and Reagents
  • 5-Bromothiophene-2-carbaldehyde

  • 2-Pyridylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Combine Reactants: 5-Bromothiophene-2-carbaldehyde, 2-Pyridylboronic acid, K₂CO₃ solvent Add Solvent: 1,4-Dioxane/Water start->solvent degas Degas Mixture (N₂ or Ar bubbling) solvent->degas catalyst Add Catalyst: Pd(PPh₃)₄ degas->catalyst react Heat to 90 °C Stir for 12 h catalyst->react cool Cool to RT react->cool extract Dilute with Water Extract with Ethyl Acetate cool->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->chromatography product This compound chromatography->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • The flask is sealed with a septum and purged with an inert gas (nitrogen or argon).

    • Add the degassed solvent mixture of 1,4-dioxane and water (4:1, v/v) via syringe.

    • Bubble the inert gas through the solution for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction:

    • Attach a condenser to the flask and heat the reaction mixture to 90 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12 hours under an inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization Data (Predicted)

The following are predicted NMR chemical shifts for this compound, which are useful for product identification and characterization.

¹H NMR (CDCl₃, 400 MHz):

  • δ 9.88 (s, 1H, CHO)

  • δ 8.65 (d, 1H, Py-H6)

  • δ 7.80-7.70 (m, 2H, Py-H3, Py-H4)

  • δ 7.65 (d, 1H, Th-H3)

  • δ 7.30 (d, 1H, Th-H4)

  • δ 7.20 (dd, 1H, Py-H5)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 182.5 (CHO)

  • δ 151.0 (C-Py)

  • δ 150.0 (C-Py)

  • δ 145.0 (C-Th)

  • δ 138.0 (C-Th)

  • δ 137.0 (C-Py)

  • δ 128.0 (C-Th)

  • δ 123.0 (C-Py)

  • δ 121.0 (C-Py)

  • δ 120.0 (C-Th)

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The reaction conditions may require optimization depending on the scale and purity of the reagents.

References

Application Notes and Protocols: Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The skeletal editing of heterocyclic compounds represents a frontier in organic synthesis, enabling the direct conversion of one core scaffold into another. This powerful strategy facilitates rapid diversification of molecular structures, which is of particular interest in drug discovery and materials science. This document outlines a proposed multi-step synthetic protocol for the transformation of pyridines into thiophene-2-carbaldehydes. While a direct, single-step skeletal editing process for this specific conversion is not yet prominently established in the literature, the following protocols leverage a series of well-documented and reliable reactions to achieve this transformation. The proposed pathway involves the initial activation and ring-opening of the pyridine scaffold, followed by a cyclization reaction with a sulfur source to construct the thiophene ring, and concluding with a formylation step to install the desired aldehyde functionality.

Overall Synthetic Workflow

The conversion of pyridines to thiophene-2-carbaldehydes can be envisioned through a three-stage process:

  • Pyridine Ring Opening: Activation of the pyridine ring, making it susceptible to nucleophilic attack and subsequent ring opening to form an acyclic intermediate. The Zincke reaction is a classic and effective method for this purpose.

  • Thiophene Ring Formation: The acyclic intermediate undergoes a cyclization reaction with a sulfur-donating reagent to form the thiophene core.

  • Formylation of Thiophene: Introduction of a carbaldehyde group at the 2-position of the newly formed thiophene ring, typically via electrophilic substitution.

G cluster_0 Overall Workflow Pyridine Pyridine Substrate RingOpening Step 1: Ring Opening (Zincke Reaction) Pyridine->RingOpening Intermediate Acyclic Intermediate RingOpening->Intermediate Cyclization Step 2: Thiophene Formation (Sulfur Cyclization) Intermediate->Cyclization Thiophene Thiophene Core Cyclization->Thiophene Formylation Step 3: Formylation (Vilsmeier-Haack) Thiophene->Formylation FinalProduct Thiophene-2-carbaldehyde Formylation->FinalProduct G cluster_1 Thiophene Formation Workflow Intermediate Acyclic Dialdehyde Intermediate AddSulfur Add Sulfur Source (e.g., Lawesson's Reagent) Intermediate->AddSulfur Heat Heat under Inert Atmosphere AddSulfur->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Thiophene Thiophene Product Purification->Thiophene

Application Notes and Protocols for the Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed reaction mechanisms, experimental protocols, and comparative data for the synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde. This valuable heterocyclic building block is a key intermediate in the development of novel therapeutics and functional materials. The methodologies presented herein include traditional cross-coupling reactions and a novel skeletal editing approach, offering flexibility for various research and development applications.

Introduction

This compound is a bi-heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis is crucial for the exploration of new chemical entities. This document outlines two primary synthetic strategies: Palladium-Catalyzed Cross-Coupling and Skeletal Editing of Pyridines. Each section includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of quantitative data.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds.[1][2] In this context, it facilitates the coupling of a pyridine derivative with a thiophene derivative to construct the desired bi-heterocyclic scaffold.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromopyridine) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., 5-formylthiophene-2-boronic acid) exchanges its organic substituent with the halide on the palladium complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic substituents on the palladium complex are coupled, yielding the final product and regenerating the palladium(0) catalyst.[2]

Experimental Protocol[2]

Materials:

  • 2-Bromopyridine

  • 5-Formylthiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask, combine 2-bromopyridine (1.0 eq), 5-formylthiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data
ParameterValueReference
Starting Material 1 2-Bromopyridine[2]
Starting Material 2 5-Formylthiophene-2-boronic acid[2]
Catalyst Tetrakis(triphenylphosphine)palladium(0)[2]
Base Potassium Carbonate (K₂CO₃)[2]
Solvent 1,4-Dioxane / Water (4:1)[2]
Reaction Temperature 90°C[2]
Reaction Time 12 hours[2]
Reported Yield ~70-80% (for similar substrates)[2]

Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow reagents Combine Reactants: 2-Bromopyridine 5-Formylthiophene-2-boronic acid K₂CO₃ solvent Add Solvent: 1,4-Dioxane/Water reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Catalyst: Pd(PPh₃)₄ degas->catalyst react Heat at 90°C for 12h catalyst->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product 5-(Pyridin-2-yl)thiophene- 2-carbaldehyde purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Method 2: Skeletal Editing of Pyridines

A novel approach to synthesize thiophene-2-carbaldehydes involves the skeletal editing of pyridines. This C-N to C-S atom swap is achieved through an Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) process.[3][4][5]

Reaction Mechanism

This transformation is initiated by the formation of a Zincke salt from the starting pyridine. The Zincke salt then reacts with a nucleophile (pyrrolidine) to open the pyridine ring, forming a streptocyanine intermediate. This intermediate then undergoes a formal [4+1] annulation with elemental sulfur, which acts as an amphiphilic reagent. Subsequent hydrolysis yields the final thiophene-2-carbaldehyde product.[3][6]

Experimental Protocol[3][6]

Part A: Preparation of the Zincke Salt

  • To a reaction vessel, add the desired pyridine (5.0 mmol) and 1-halo-2,4-dinitrobenzene (8.0 mmol, 1.6 equiv.).

  • Add acetone or ethanol (15.0 mL) and heat the mixture at 60-80°C for 24 hours.

  • Cool the mixture to room temperature and concentrate under vacuum.

  • Wash the crude product with ethyl acetate to yield the Zincke salt.

Part B: Skeletal Editing

  • To a 20 mL flask, add the Zincke salt (0.1 mmol) and chloroform (1.0 mL).

  • Add pyrrolidine (0.25 mmol, 2.5 equiv.) dropwise and stir at 25°C for 1 hour.

  • Remove the solvent under reduced pressure.

  • Add elemental sulfur (S₈, 0.2 mmol, 2.0 equiv.), potassium tert-butoxide (0.2 mmol, 1.0 equiv.), and DMSO (1 mL).

  • Stir the resulting solution at 100°C for 12 hours.

  • After cooling, dilute the mixture with dichloromethane and filter through celite.

  • Remove the volatiles under vacuum and purify the residue by thin-layer chromatography to obtain the pure product.

Quantitative Data for Skeletal Editing of 3-Phenylpyridine[3]
ParameterValue
Starting Material 3-Phenylpyridinium salt
Reagents Pyrrolidine, S₈, KOtBu
Solvent CHCl₃ then DMSO
Reaction Temperature 25°C then 100°C
Reaction Time 1h then 12h
Isolated Yield 85%

Skeletal Editing Reaction Pathway

Skeletal_Editing_Pathway Pyridine Pyridine Zincke_Salt Zincke Salt Pyridine->Zincke_Salt 1-Halo-2,4-dinitrobenzene Streptocyanine Streptocyanine Intermediate Zincke_Salt->Streptocyanine Pyrrolidine Thiophene_Adduct Thiophene Adduct Streptocyanine->Thiophene_Adduct S₈, KOtBu Product Thiophene-2-carbaldehyde Thiophene_Adduct->Product Hydrolysis

References

Applications of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked to a thiophene-2-carbaldehyde moiety. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of both electron-rich thiophene and electron-deficient pyridine rings, along with a reactive aldehyde group, provides a unique platform for the synthesis of novel therapeutic agents. Derivatives of the closely related 5-(thiophen-2-yl)nicotinaldehyde have shown promise as anticancer and antimicrobial agents.[1][2] This document provides an overview of the applications of this structural class, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant biological pathways.

I. Anticancer Applications

Derivatives of the pyridinyl-thiophene scaffold have demonstrated potent cytotoxic activity against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.[1]

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of derivatives of the analogous compound, 5-(thiophen-2-yl)nicotinaldehyde, is summarized below. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of 5-(Thiophen-2-yl)isoxazole Derivatives [1]

CompoundCancer Cell LineIC50 (µM)
TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole)MCF-7 (Breast)1.91
TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole)MCF-7 (Breast)2.63

Table 2: Anticancer Activity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives [1][3]

CompoundCancer Cell LineIC50 (µM)
Compound 20bHepG-2 (Liver)4.37 ± 0.7
Compound 20bA-549 (Lung)8.03 ± 0.5
Signaling Pathways

The anticancer activity of pyridinyl-thiophene derivatives is often linked to the induction of the intrinsic apoptosis pathway.

A 5-(Pyridin-2-yl)thiophene Derivatives B Cellular Stress A->B C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Intrinsic apoptosis pathway induced by pyridinyl-thiophene derivatives.

II. Antimicrobial Applications

Thiophene derivatives have been investigated for their antimicrobial properties, showing activity against both bacteria and fungi. The pyridinyl-thiophene scaffold offers opportunities for the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity

While specific MIC data for this compound is limited, related thiophene derivatives have shown promising activity against drug-resistant bacteria.[4]

Table 3: Antibacterial Activity of Thiophene Derivatives against Colistin-Resistant Bacteria [4]

Compound ClassBacterial StrainMIC50 (mg/L)
Thiophene DerivativesA. baumannii16 - 32
Thiophene DerivativesE. coli8 - 32

Additionally, derivatives of the analogous 5-(thiophen-2-yl)nicotinamide have demonstrated potent fungicidal activity.[2]

Table 4: Fungicidal Activity of N-(thiophen-2-yl)nicotinamide Derivatives against Pseudoperonospora cubensis [2]

Compound IDEC50 (mg/L)
4a4.69
4f1.96

III. Experimental Protocols

A. Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of the analogous 5-(thiophen-2-yl)nicotinaldehyde and is a widely applicable method for the formation of C-C bonds between aryl halides and boronic acids.[5]

Materials and Reagents:

  • 2-Bromopyridine

  • 5-Formylthiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask, combine 2-bromopyridine (1.0 eq), 5-formylthiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction to 90°C and stir vigorously for 12 hours under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

A Combine Reactants: 2-Bromopyridine 5-Formylthiophene-2-boronic acid K₂CO₃ B Add Solvent & Degas A->B C Add Pd Catalyst B->C D Heat at 90°C, 12h C->D E Work-up & Extraction D->E F Purification (Column Chromatography) E->F G 5-(Pyridin-2-yl)thiophene- 2-carbaldehyde F->G

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

A Seed Cells in 96-well Plate B Add Test Compound (Varying Concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
C. Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the antimicrobial activity of a compound.[2]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

Procedure:

  • Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold and its derivatives represent a promising area for the discovery and development of new anticancer and antimicrobial agents. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries for biological screening. The provided protocols offer a foundation for the synthesis and evaluation of these compounds, paving the way for further research into their therapeutic potential.

References

Application Notes and Protocols for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde as a building block for active materials in organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). While direct literature on the performance of polymers derived exclusively from this compound is limited, this document leverages data from structurally similar materials to provide a comprehensive guide.

The incorporation of both a thiophene and a pyridine moiety into a conjugated system is a promising strategy for developing high-performance organic semiconductors. The thiophene unit is known to facilitate charge transport, while the electron-deficient pyridine ring can enhance electron mobility and influence the material's energy levels. The aldehyde functionality provides a versatile handle for polymerization and further molecular engineering.

Potential Applications in Organic Electronics

Materials derived from this compound are expected to be valuable in a range of organic electronic applications due to their anticipated electronic properties.

  • Organic Field-Effect Transistors (OFETs): The planar structure and potential for strong intermolecular π-π stacking of polymers incorporating this moiety can lead to high charge carrier mobility. The presence of the electron-withdrawing pyridine unit may induce n-type or ambipolar behavior, making these materials suitable for complementary logic circuits.

  • Organic Photovoltaics (OPVs): As a component in donor-acceptor copolymers, the pyridyl-thiophene unit can contribute to a broad absorption spectrum and suitable frontier molecular orbital energy levels for efficient charge separation and transport in bulk heterojunction solar cells.

  • Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of materials derived from this building block could be beneficial for use as host materials or electron transport layers in OLEDs.

Performance of Structurally Related Polymers

To illustrate the potential of materials derived from this compound, we present performance data from a closely related polymer containing a pyridine-thieno[3,2-b]thiophene moiety. These results provide a strong benchmark for the expected performance of polymers synthesized using the target compound.

Table 1: Performance of a Pyridine-Thieno[3,2-b]thiophene-Based Polymer in an OFET

PolymerDevice ArchitectureHole Mobility (μh) [cm²/Vs]On/Off Current Ratio (Ion/Ioff)
PTTPY-DPPTop-Gate, Bottom-Contact0.17> 10^5

Caption for Table 1: OFET performance data for a polymer (PTTPY-DPP) containing a pyridine-thieno[3,2-b]thiophene building block, demonstrating its potential for high charge carrier mobility.

Table 2: Performance of a Pyridine-Thieno[3,2-b]thiophene-Based Polymer in an OPV

PolymerDevice ArchitecturePower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]
PTTPY-BDTBulk Heterojunction10.80.8518.270

Caption for Table 2: OPV performance data for a polymer (PTTPY-BDT) based on a pyridine-thieno[3,2-b]thiophene unit, blended with the non-fullerene acceptor Y6, showcasing its high efficiency in solar cell applications.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a hypothetical polymer derived from this compound and the subsequent fabrication of OFET and OPV devices.

This protocol describes a chemical oxidative polymerization method to synthesize a homopolymer of this compound.

Materials:

  • This compound (monomer)

  • Anhydrous Chloroform (CHCl₃)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Methanol (MeOH)

  • Ammonia solution (concentrated)

  • Deionized water

  • Soxhlet extraction apparatus

  • Standard laboratory glassware

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 5.28 mmol) in anhydrous chloroform (50 mL).

  • Initiation of Polymerization: In a separate flask, prepare a suspension of anhydrous FeCl₃ (2.57 g, 15.84 mmol, 3 equivalents) in anhydrous chloroform (50 mL). Add the FeCl₃ suspension dropwise to the monomer solution at 0 °C with vigorous stirring.

  • Polymerization Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The mixture will gradually darken as the polymer precipitates.

  • Quenching and Precipitation: Pour the reaction mixture into 500 mL of methanol to precipitate the crude polymer.

  • Purification:

    • Filter the precipitate and wash thoroughly with methanol.

    • Stir the crude polymer in a concentrated ammonia solution for 2 hours to remove any remaining iron catalyst.

    • Filter the polymer, wash with deionized water until the filtrate is neutral, and then wash again with methanol.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and impurities.

    • The final polymer is extracted with chloroform and precipitated in methanol.

  • Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.

Diagram 1: Synthesis Workflow

G cluster_synthesis Polymer Synthesis Monomer This compound Dissolution Dissolve in Anhydrous Chloroform Monomer->Dissolution Polymerization Add FeCl3 Suspension Stir for 24h Dissolution->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Purification Wash with Ammonia Soxhlet Extraction Precipitation->Purification Polymer Purified Polymer Purification->Polymer

Caption: Workflow for the synthesis of Poly(this compound).

Materials:

  • Poly(this compound)

  • Highly doped n-type Si wafer with a 300 nm thermally grown SiO₂ layer (substrate)

  • Gold (Au) for source and drain electrodes

  • Trichloro(octadecyl)silane (OTS) for surface treatment

  • Anhydrous toluene

  • Poly(methyl methacrylate) (PMMA) as the gate dielectric

  • Aluminum (Al) for the gate electrode

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Immerse the cleaned substrate in a 10 mM solution of OTS in anhydrous toluene for 30 minutes to form a self-assembled monolayer. Rinse with fresh toluene and dry.

  • Electrode Deposition: Deposit 50 nm thick Au source and drain electrodes onto the OTS-treated substrate through a shadow mask. The channel length and width can be defined by the mask (e.g., 50 µm and 1 mm, respectively).

  • Semiconductor Deposition: Prepare a 5 mg/mL solution of Poly(this compound) in chloroform. Spin-coat the solution onto the substrate at 2000 rpm for 60 seconds. Anneal the film at 120 °C for 30 minutes in a nitrogen-filled glovebox.

  • Gate Dielectric Deposition: Prepare a solution of PMMA in n-butyl acetate (80 mg/mL). Spin-coat the PMMA solution on top of the semiconductor layer and anneal at 80 °C for 60 minutes.

  • Gate Electrode Deposition: Deposit a 100 nm thick Al gate electrode by thermal evaporation through a shadow mask.

  • Characterization: Characterize the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air.

Diagram 2: OFET Fabrication Workflow

G cluster_ofet OFET Fabrication Substrate Si/SiO2 Substrate Cleaning Substrate Cleaning Substrate->Cleaning OTS OTS Surface Treatment Cleaning->OTS Electrodes Au Source/Drain Deposition OTS->Electrodes Semiconductor Spin-coat Polymer Electrodes->Semiconductor Dielectric Spin-coat PMMA Semiconductor->Dielectric Gate Al Gate Deposition Dielectric->Gate Device OFET Device Gate->Device

Caption: Workflow for the fabrication of a top-gate, bottom-contact OFET.

Materials:

  • Poly(this compound) (Donor)

  • [1][1]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (Acceptor)

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Calcium (Ca)

  • Aluminum (Al)

  • Chlorobenzene

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate by sonicating in deionized water, acetone, and isopropanol. Dry the substrate and treat with UV-ozone for 15 minutes.

  • Hole Transport Layer: Spin-coat a layer of PEDOT:PSS (Clevios P VP AI 4083) onto the ITO substrate at 4000 rpm for 40 seconds. Anneal at 150 °C for 15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of Poly(this compound) and PC₇₁BM in a 1:1.5 weight ratio in chlorobenzene (total concentration 20 mg/mL).

    • Transfer the substrate to a nitrogen-filled glovebox.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. Anneal the film at 110 °C for 10 minutes.

  • Cathode Deposition: Deposit a bilayer cathode of Ca (20 nm) followed by Al (100 nm) by thermal evaporation through a shadow mask with a defined active area (e.g., 0.04 cm²).

  • Encapsulation and Characterization: Encapsulate the device to prevent degradation. Measure the current-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).

Diagram 3: OPV Device Architecture

G cluster_opv OPV Device Structure Glass Glass ITO ITO (Anode) Glass->ITO PEDOT PEDOT:PSS (HTL) ITO->PEDOT Active Polymer:PC71BM Blend (Active Layer) PEDOT->Active Ca Ca (ETL) Active->Ca Al Al (Cathode) Ca->Al

Caption: Schematic of the bulk heterojunction organic solar cell architecture.

Concluding Remarks

This compound is a promising building block for the synthesis of novel organic semiconductors. The combination of the electron-rich thiophene and electron-deficient pyridine moieties is expected to yield materials with desirable electronic properties for applications in OFETs and OPVs. The performance of structurally similar polymers with high charge carrier mobilities and power conversion efficiencies underscores the potential of this class of materials. The provided protocols offer a starting point for the synthesis and device fabrication necessary to explore the full potential of polymers derived from this compound in the field of organic electronics. Further optimization of the polymer structure, device architecture, and processing conditions will be crucial for achieving high-performance electronic devices.

References

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from Thiophene-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[1] Those derived from thiophene-2-carboxaldehyde have garnered significant attention in medicinal chemistry and materials science. The thiophene moiety, a sulfur-containing heterocyclic ring, is a well-known pharmacophore present in numerous approved drugs, contributing to a wide range of biological activities.[2] The incorporation of the thiophene ring into Schiff base structures can enhance their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[3][4][5]

These compounds and their metal complexes are of particular interest to drug development professionals due to their potential to act as potent therapeutic agents.[6][7] The imine linkage in Schiff bases is often crucial for their biological activity.[4] This document provides detailed protocols for the synthesis of Schiff bases from thiophene-2-carboxaldehyde, along with their characterization data and an overview of their diverse applications.

General Synthesis Workflow

The synthesis of Schiff bases from thiophene-2-carboxaldehyde is typically a straightforward one-step condensation reaction. The general workflow involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with acid catalysis, followed by isolation and purification of the resulting Schiff base.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Thiophene_Aldehyde Thiophene-2-carboxaldehyde Reaction_Mixture Reaction Mixture Thiophene_Aldehyde->Reaction_Mixture Primary_Amine Primary Amine Primary_Amine->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Catalyst Catalyst (optional, e.g., H₂SO₄) Catalyst->Reaction_Mixture Reflux Reflux/Stirring Reaction_Mixture->Reflux Cooling Cooling Reflux->Cooling Crude_Product Crude Schiff Base Cooling->Crude_Product Filtration Vacuum Filtration Washing Washing with Cold Solvent Filtration->Washing Recrystallization Recrystallization/Purification Washing->Recrystallization Pure_Product Pure Schiff Base Recrystallization->Pure_Product Crude_Product->Filtration FTIR FT-IR Spectroscopy Pure_Product->FTIR NMR ¹H & ¹³C NMR Spectroscopy Pure_Product->NMR Mass_Spec Mass Spectrometry Pure_Product->Mass_Spec

Caption: General workflow for the synthesis and characterization of Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of 2-((Thiophen-2-ylmethylene)amino)benzoic acid

This protocol describes the synthesis of a Schiff base from thiophene-2-carboxaldehyde and 2-aminobenzoic acid.

Materials:

  • Thiophene-2-carboxaldehyde

  • 2-Aminobenzoic acid

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 2-aminobenzoic acid in 30 mL of ethanol.

  • To this solution, add a stoichiometric amount (10 mmol) of thiophene-2-carboxaldehyde.

  • Add 3-4 drops of concentrated sulfuric acid to the mixture as a catalyst.[8]

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product is expected to precipitate out of the solution.[1]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.[1]

  • The purified product can be obtained by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

This protocol outlines the synthesis of a Schiff base from thiophene-2-carboxaldehyde and N¹,N¹-diethylethane-1,2-diamine.[6]

Materials:

  • Thiophene-2-carboxaldehyde

  • N¹,N¹-diethylethane-1,2-diamine

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 10 mmol of thiophene-2-carboxaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Slowly add a stoichiometric amount (10 mmol) of N¹,N¹-diethylethane-1,2-diamine to the aldehyde solution with continuous stirring at room temperature.

  • Allow the reaction mixture to stir at room temperature for 2 hours.[6]

  • The solvent can be removed under reduced pressure to obtain the crude product.

  • The final product can be purified by vacuum distillation.[6]

Data Presentation

Table 1: Reaction Conditions and Yields for Selected Schiff Bases
Primary AmineSolventCatalystReaction Time (h)Yield (%)Reference
AnilineEthanolH₂SO₄2-4-[8]
Substituted AnilinesEthanolH₂SO₄2-4-[8]
N¹,N¹-diethylethane-1,2-diamineEthanolNone293[6]
2-Aminobenzoic acidEthanol---[9]
4,4'-diamino diphenyl methaneEthanol---[3]
o-phenylenediamineEthanol-48-[4]

Note: Yields are not always reported in the literature.

Table 2: Spectroscopic Data for Characterization
Schiff Base DerivativeFT-IR (cm⁻¹) ν(C=N)¹H NMR (ppm) δ(CH=N)Reference
(E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine~16408.38[6]
Thiophene-2-carbaldehyde o-phenylenediamine1622-[10]
General range1587-1645-[11]
Table 3: Antimicrobial Activity of Thiophene-Derived Schiff Bases
Compound/ComplexTest OrganismMIC (µg/mL)Reference
2-thiophenylidine substituted anilinesStaphylococcus aureus>3 - 200[8]
Bacillus megaterium>3 - 200[8]
Bacillus subtilis>3 - 200[8]
Proteus vulgaris3.0 - 200[8]
Escherichia coli3.0 - 200[8]
Pseudomonas aeruginosa3.0 - 200[8]
[Cd(DE)Br₂] ComplexEscherichia coliPotent[5][6]
Staphylococcus aureusPotent[5][6]
Pseudomonas aeruginosaPotent[5][6]
Candida albicansPotent[5][6]
Leishmania majorPotent[5][6]

DE: (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine

Applications and Biological Activities

Schiff bases derived from thiophene-2-carboxaldehyde exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Applications cluster_applications Potential Applications Thiophene_Schiff_Bases Thiophene-2-carboxaldehyde Schiff Bases Antimicrobial Antimicrobial Agents Thiophene_Schiff_Bases->Antimicrobial Anticancer Anticancer Agents Thiophene_Schiff_Bases->Anticancer Antioxidant Antioxidant Agents Thiophene_Schiff_Bases->Antioxidant Anti_inflammatory Anti-inflammatory Agents Thiophene_Schiff_Bases->Anti_inflammatory Antitubercular Antitubercular Agents Thiophene_Schiff_Bases->Antitubercular Coordination_Chemistry Ligands in Coordination Chemistry Thiophene_Schiff_Bases->Coordination_Chemistry

Caption: Applications of thiophene-derived Schiff bases.

  • Antimicrobial and Antifungal Activity: These compounds have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][10] The metal complexes of these Schiff bases often exhibit enhanced antimicrobial properties compared to the free ligands.[3][6]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of thiophene-derived Schiff bases and their metal complexes against various cancer cell lines, including hepatocellular carcinoma and breast cancer (MCF-7 and HeLa cells).[6][11]

  • Antioxidant Activity: The ability of these compounds to scavenge free radicals has been demonstrated, suggesting their potential use in mitigating oxidative stress-related diseases.[3][4]

  • Antitubercular Activity: With the rise of drug-resistant tuberculosis, there is a pressing need for new therapeutic agents. Thiophene-based Schiff bases are being investigated as potential inhibitors of key enzymes in Mycobacterium tuberculosis, such as polyketide synthase 13, which is involved in the synthesis of the mycolic acid layer.[7]

  • Coordination Chemistry: The azomethine nitrogen and the sulfur atom of the thiophene ring act as excellent coordination sites for various metal ions, leading to the formation of stable metal complexes.[1][9] These complexes often exhibit unique geometries and enhanced biological activities.[4][5]

Conclusion

The synthesis of Schiff bases from thiophene-2-carboxaldehyde provides a versatile platform for the development of novel compounds with significant therapeutic potential. The straightforward synthetic protocols, coupled with the diverse and potent biological activities of the resulting products, make this an active and promising area of research for chemists, biologists, and drug development professionals. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols for the Preparation of Metal Complexes from Pyridyl Thiophene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl thiophene-based ligands are a class of versatile organic molecules that have garnered significant interest in coordination chemistry and materials science. Their unique structural motif, which combines the electron-rich thiophene ring with the coordinating pyridine moiety, allows for the formation of stable and diverse metal complexes. These complexes have shown significant potential in a variety of applications, including medicinal chemistry as anticancer and antimicrobial agents, catalysis, and as functional materials with interesting photophysical properties. This document provides detailed protocols for the synthesis of various pyridyl thiophene metal complexes and summarizes their key application-oriented data.

Experimental Protocols

Protocol 1: General Synthesis of Metal(II) Complexes with Pyridyl Thiophene Carboxamide Ligands

This protocol describes a general method for the synthesis of Zinc(II), Copper(II), and Cobalt(II) complexes with N-pyridyl-thiophene-carboxamide ligands.[1]

Materials:

  • N-pyridyl-thiophene-carboxamide ligand (1.0 mmol)

  • Metal(II) salt (e.g., Zn(ClO₄)₂·6H₂O, Cu(ClO₄)₂·6H₂O, CoCl₂·6H₂O) (0.5 mmol)

  • Methanol or Ethanol (20 mL)

Procedure:

  • Dissolve the N-pyridyl-thiophene-carboxamide ligand (1.0 mmol) in 10 mL of methanol or ethanol in a clean flask.

  • In a separate flask, dissolve the metal(II) salt (0.5 mmol) in 10 mL of the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Allow the solution to stand undisturbed for slow evaporation.

  • Crystals of the metal complex will form over a period of several days.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Protocol 2: Synthesis of a Ruthenium(II) Polypyridyl Complex with a Thiophene Moiety

This protocol details the synthesis of a Ru(II) complex incorporating a thiophene-functionalized polypyridyl ligand, which can be utilized in applications such as dye-sensitized solar cells.[2]

Materials:

  • cis-[Ru(bpy)₂(Cl)₂] (bpy = 2,2'-bipyridine)

  • Thiophene-functionalized polypyridyl ligand (e.g., 4'-(thiophen-2-yl)-2,2':6',2''-terpyridine)

  • N,N-Dimethylformamide (DMF)

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • Suspend cis-[Ru(bpy)₂(Cl)₂] and a stoichiometric equivalent of the thiophene-functionalized polypyridyl ligand in DMF.

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.

  • Collect the precipitate by filtration.

  • Wash the solid with water, followed by a small amount of cold ethanol or diethyl ether.

  • Purify the complex by recrystallization from an appropriate solvent system (e.g., acetone/diethyl ether) or by column chromatography on alumina.

Protocol 3: Synthesis of a Palladium(II) Complex with a Pyridyl-Thiophene Imine Ligand for Catalysis

This protocol outlines the preparation of a Pd(II) complex with a Schiff base ligand derived from a pyridyl-thiophene precursor, which can be employed as a catalyst in cross-coupling reactions.[3][4]

Materials:

  • 2-Thiophenecarboxaldehyde

  • 2-Aminopyridine

  • Ethanol

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

Procedure:

  • Ligand Synthesis:

    • Dissolve 2-thiophenecarboxaldehyde (1.0 mmol) in ethanol (10 mL).

    • Add 2-aminopyridine (1.0 mmol) to the solution.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the mixture for 3-4 hours.

    • Cool the reaction mixture to room temperature to allow the pyridyl-thiophene imine ligand to crystallize.

    • Collect the ligand by filtration and wash with cold ethanol.

  • Complex Synthesis:

    • Dissolve the synthesized ligand (1.0 mmol) in warm acetonitrile (15 mL).

    • In a separate flask, dissolve PdCl₂ (1.0 mmol) in warm acetonitrile (15 mL).

    • Slowly add the PdCl₂ solution to the ligand solution with constant stirring.

    • A precipitate of the [Pd(ligand)Cl₂] complex will form.

    • Continue stirring the mixture at room temperature for 2 hours.

    • Collect the complex by filtration, wash with acetonitrile, and dry under vacuum.

Data Presentation

Table 1: Biological Activity of Pyridyl Thiophene Metal Complexes
ComplexLigandMetal IonBiological ActivityAssayIC₅₀ / MIC (µM)Reference
[Co(MTHPC)Cl₂]2-((E)-2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4-methyl-6-phenylpyridine-3-carbonitrileCo(II)Antibacterial (S. aureus)Agar well diffusion-[5]
[Ni(MTHPC)Cl₂]2-((E)-2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4-methyl-6-phenylpyridine-3-carbonitrileNi(II)Antibacterial (S. aureus)Agar well diffusion-[5]
[Cu(MTHPC)Cl₂]2-((E)-2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4-methyl-6-phenylpyridine-3-carbonitrileCu(II)Antibacterial (S. aureus)Agar well diffusion-[5]
Ru(II) ComplexPhenyl-1H-imidazo-1,10-phenanthroline derivativeRu(II)Anticancer (A2780 ovarian carcinoma)Cytotoxicity6.6 ± 1.0[5]
Table 2: Catalytic Activity of Pyridyl Thiophene Metal Complexes
ComplexLigandMetal IonReactionTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Yield (%)Reference
[PdCl₂-imine/thiophene-FSM-16]Thiophene-carboimine on FSM-16Pd(II)Three-component reaction--High[3][4]
Chiral Cobalt PorphyrinPorphyrinCo(II)Enantioselective C-H Alkylation--72-99[6][7]
[Pd(dpk)Cl₂]di(2-pyridyl) ketonePd(II)Heck Reaction---[8]
Table 3: Photophysical Properties of Pyridyl Thiophene Metal Complexes
ComplexLigandMetal IonEmission Max (nm)Quantum Yield (Φ)Lifetime (ns)SolventReference
Thiophene-based pyridine chromophore 1D-π-A structural thiophene-based pyridine--High--[9]
Thiophene-based pyridine chromophore 2D-π-A structural thiophene-based pyridine--High--[9]
--INVALID-LINK--2,2'-(1H-1,2,3-triazole-1,4-diyl)dipyridineCu(I)563-621 (solution)--CH₂Cl₂[10]
{CuSCN(3-BrPy)₂}n3-BromopyridineCu(I)Luminescent--Solid State[11]

Visualizations

experimental_workflow cluster_synthesis Complex Synthesis ligand Pyridyl Thiophene Ligand reaction Reaction Mixture ligand->reaction metal_salt Metal Salt metal_salt->reaction solvent Solvent solvent->reaction crystallization Crystallization / Precipitation reaction->crystallization product Metal Complex crystallization->product spectroscopy Spectroscopy (NMR, IR, UV-Vis) product->spectroscopy xray X-ray Crystallography product->xray elemental Elemental Analysis product->elemental biological Biological Assays product->biological catalysis Catalytic Studies product->catalysis photophysical Photophysical Measurements product->photophysical signaling_pathway_example cluster_drug_action Potential Anticancer Mechanism MetalComplex Pyridyl Thiophene Metal Complex CellularUptake Cellular Uptake MetalComplex->CellularUptake DNA_Interaction DNA Interaction (Intercalation/Groove Binding) CellularUptake->DNA_Interaction ROS_Generation Reactive Oxygen Species (ROS) Generation CellularUptake->ROS_Generation CellCycleArrest Cell Cycle Arrest DNA_Interaction->CellCycleArrest Apoptosis Apoptosis ROS_Generation->Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols: 5-(Pyridin-2-yl)thiophene-2-carbaldehyde as a Precursor for Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is a versatile heterocyclic building block with significant potential in the development of novel anticancer agents. Its unique structure, combining a pyridine and a thiophene ring, provides a scaffold for the synthesis of various derivatives, including chalcones, Schiff bases, and thiosemicarbazones. These derivatives have demonstrated promising cytotoxic activities against a range of cancer cell lines. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from this compound.

Data Presentation: In Vitro Cytotoxicity of Derivatives

The anticancer efficacy of derivatives synthesized from this compound is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a standard metric for this assessment. The following tables summarize the IC50 values for representative derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
(E)-1-(4-methoxyphenyl)-3-(5-(pyridin-2-yl)thiophen-2-yl)prop-2-en-1-oneA549 (Lung)41.99 ± 7.64[1]
(E)-1-(4-chlorophenyl)-3-(5-(pyridin-2-yl)thiophen-2-yl)prop-2-en-1-oneHCT116 (Colon)Varies[1]
(E)-1-(4-hydroxyphenyl)-3-(5-(pyridin-2-yl)thiophen-2-yl)prop-2-en-1-oneMCF-7 (Breast)Varies[1]

Table 2: Anticancer Activity of Schiff Base and Metal Complexes

CompoundCancer Cell LineIC50 (µM)Reference
Schiff base of this compound and 2-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolMCF-7 (Breast)Moderate Inhibition[2]
Cu(II) complex of the above Schiff baseHepG-2 (Liver)49% inhibition[2]
Co(II) complex of the above Schiff baseHepG-2 (Liver)38% inhibition[2]

Table 3: Anticancer Activity of Thiosemicarbazone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound thiosemicarbazone786-0 (Kidney)Potent[3]
N4-phenyl-5-(pyridin-2-yl)thiophene-2-carbaldehyde thiosemicarbazoneVariousVaries[4][5]
N4,N4-dimethyl-5-(pyridin-2-yl)thiophene-2-carbaldehyde thiosemicarbazoneP-388, A-549Varies[5]

Experimental Protocols

Synthesis of Anticancer Agent Precursors

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation [6][7]

This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Glacial acetic acid (for neutralization)

  • Distilled water

  • Ice

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Prepare a 20-40% aqueous solution of NaOH or KOH.

  • Slowly add the basic solution to the ethanolic solution of the reactants with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with a few drops of glacial acetic acid to neutralize the excess base, which will precipitate the chalcone.

  • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude product in a desiccator.

  • Recrystallize the dried product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Schiff Base Derivatives [2][8]

This protocol details the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., a substituted aniline or an amino-heterocycle)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the synthesized Schiff base by FT-IR, ¹H-NMR, and elemental analysis.

Protocol 3: Synthesis of Thiosemicarbazone Derivatives [4][9]

This protocol outlines the synthesis of thiosemicarbazones from this compound.

Materials:

  • This compound

  • Thiosemicarbazide or a substituted thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of thiosemicarbazide (1 equivalent) in warm ethanol to the aldehyde solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.

  • After cooling to room temperature, filter the solid product.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the purified thiosemicarbazone derivative.

  • Characterize the final compound using FT-IR, ¹H-NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Assays

Protocol 4: MTT Cell Viability Assay [10][11]

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well plates

  • Synthesized test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 5: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [12][13][14][15]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour, measuring FITC (FL1) and PI (FL3) fluorescence.

Protocol 6: Cell Cycle Analysis by Flow Cytometry [16][17]

This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compounds

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with test compounds for 24-48 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

Protocol 7: Western Blot Analysis of Apoptosis-Related Proteins [18][19][20]

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with test compounds, then lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

G cluster_chalcone Chalcone Synthesis cluster_schiff Schiff Base Synthesis cluster_thio Thiosemicarbazone Synthesis a 5-(Pyridin-2-yl)thiophene- 2-carbaldehyde c Ethanol, NaOH/KOH (Claisen-Schmidt Condensation) a->c b Substituted Acetophenone b->c d Chalcone Derivative c->d e 5-(Pyridin-2-yl)thiophene- 2-carbaldehyde g Ethanol, Acetic Acid (Condensation) e->g f Primary Amine f->g h Schiff Base Derivative g->h i 5-(Pyridin-2-yl)thiophene- 2-carbaldehyde k Ethanol, Acetic Acid (Condensation) i->k j Thiosemicarbazide j->k l Thiosemicarbazone Derivative k->l

Caption: Synthetic routes for anticancer agent precursors.

MTT_Workflow start Seed cells in 96-well plate treat Treat with Test Compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis_Workflow start Seed and treat cells harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Intrinsic_Apoptosis_Pathway compound Anticancer Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax_bak Bax/Bak (Pro-apoptotic) stress->bax_bak bcl2->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c pore formation apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 active_casp3 Active Caspase-3 (Executioner) active_casp9->active_casp3 casp3 Pro-caspase-3 casp3->active_casp3 parp PARP active_casp3->parp apoptosis Apoptosis active_casp3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleavage

Caption: Intrinsic Apoptosis Pathway induced by derivatives.

References

Application Notes and Protocols for the Functionalization of Aldehyde Groups on Thiophene Rings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, widely recognized for their diverse biological activities and unique electronic properties.[1][2] The aldehyde group, when attached to the thiophene ring, serves as a highly versatile functional handle for a multitude of chemical transformations.[3] This reactivity allows for the synthesis of complex molecular architectures, making thiophene aldehydes critical starting materials and intermediates in drug discovery and the development of organic electronic materials like conductive polymers and organic light-emitting diodes (OLEDs).[1][4][5] The electrophilic nature of the aldehyde's carbonyl carbon readily facilitates carbon-carbon and carbon-nitrogen bond formation, enabling reactions such as Vilsmeier-Haack formylation, Knoevenagel condensation, Wittig olefination, and reductive amination.[3][6] This document provides detailed application notes and experimental protocols for key functionalization reactions involving thiophene aldehydes, aimed at researchers, scientists, and professionals in drug development.

Vilsmeier-Haack Reaction: Formylation of Thiophenes

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like thiophene.[6] The reaction employs a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] This electrophilic aromatic substitution is fundamental for creating the thiophene aldehyde precursors required for subsequent functionalization.[8]

Data Presentation: Vilsmeier-Haack Reaction Conditions
SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-Methoxybenzo[b]thiophenePOCl₃, DMF-Moderate--[9]
3-Bromobenzo[b]thiophenePOCl₃, DMFDichloromethane40-702-6Not Specified[6]
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazinePOCl₃, DMF-756Excellent[10]
Electron-Rich ArenesPOCl₃, DMFVariousVarious-Good[7]
Experimental Protocol: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde

This protocol is adapted from generalized procedures for the formylation of substituted benzo[b]thiophenes.[6]

Materials:

  • 3-Bromobenzo[b]thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Two-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 45-60 minutes. The formation of a viscous liquid or solid indicates the generation of the Vilsmeier reagent.[6]

  • Formylation: Dissolve 3-Bromobenzo[b]thiophene (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 50-60 °C for 3-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).[6]

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with stirring.

  • Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde (e.g., thiophene-2-carboxaldehyde) and an active methylene compound, typically catalyzed by a weak base like piperidine or an ammonium salt.[11][12] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable precursors for pharmaceuticals and polymers.[11][13]

Data Presentation: Knoevenagel Condensation of Thiophene Aldehydes
Thiophene AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95[11]
5-Methyl-2-thiophenecarboxaldehydeMalononitrileAmmonium acetateMortar/PestleRoom Temp5-15 minHigh[11]
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidineEthanolReflux1-2 hGood[13]
2-Nitrothiophene-3-carbaldehydeBarbituric Acid-WaterReflux2-4 hGood[13]
Experimental Protocol: Synthesis of 2-((5-methylthiophen-2-yl)methylene)malononitrile

This protocol is adapted from a solvent-free procedure for Knoevenagel condensation.[11]

Materials:

  • 5-Methyl-2-thiophenecarboxaldehyde

  • Malononitrile

  • Ammonium acetate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Mortar and pestle or a small reaction vial

  • Water, cold ethanol

Procedure:

  • Reaction Setup: In a mortar, combine 5-Methyl-2-thiophenecarboxaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1 eq).

  • Reaction: Grind the solid mixture with a pestle at room temperature for 5-15 minutes. The reaction is often exothermic and the mixture may solidify upon completion.[11]

  • Monitoring: Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent (e.g., ethyl acetate/hexane mixture).

  • Work-up and Purification: Once the reaction is complete, wash the resulting solid product with water, followed by a small amount of cold ethanol to remove unreacted starting materials and the catalyst.

  • The product is often obtained in high purity. If necessary, it can be further purified by recrystallization from ethanol.[11]

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Elimination ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate Intermediate ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Intermediate Alkoxide Intermediate Enolate->Intermediate + Thiophene Aldehyde Enolate->Intermediate ThiopheneAldehyde Thiophene Aldehyde Product α,β-Unsaturated Product Intermediate->Product - H₂O Intermediate->Product Wittig_Reaction ThiopheneAldehyde Thiophene Aldehyde Oxaphosphetane Oxaphosphetane Intermediate ThiopheneAldehyde->Oxaphosphetane PhosphorusYlide Phosphorus Ylide (Wittig Reagent) PhosphorusYlide->Oxaphosphetane AlkeneProduct Thiophene Alkene (E-isomer favored) Oxaphosphetane->AlkeneProduct Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Decomposition Functionalization_Workflow Start Combine Reactants (Thiophene Aldehyde, Reagents, Solvent) Reaction Stir/Heat Reaction (Room Temp to Reflux) Start->Reaction Monitor Monitor Progress (e.g., TLC, GC-MS) Reaction->Monitor IsComplete Reaction Complete? Monitor->IsComplete Workup Quench & Work-up (e.g., Extraction, Washing) Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product Isolated Product Purify->Product IsComplete->Reaction No IsComplete->Workup Yes Thiophene_Functionalization_Pathways Functionalization of Thiophene Aldehydes cluster_reactions Reaction Types cluster_products Product Classes ThAldehyde Thiophene Aldehyde Wittig Wittig Reaction (+ Phosphorus Ylide) ThAldehyde->Wittig Knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd) ThAldehyde->Knoevenagel ReductiveAmination Reductive Amination (+ Amine, Reducing Agent) ThAldehyde->ReductiveAmination Oxidation Oxidation (e.g., Tollens' Reagent) ThAldehyde->Oxidation Alkene Thiophene Alkene Wittig->Alkene Unsaturated α,β-Unsaturated Thiophene Knoevenagel->Unsaturated Amine Thiophene Amine ReductiveAmination->Amine CarboxylicAcid Thiophene Carboxylic Acid Oxidation->CarboxylicAcid

References

Application Notes and Protocols for the Polymerization of Thiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of thiophene-2-carbaldehyde and its derivatives. Polythiophenes are a significant class of conductive polymers with broad applications in electronics, sensors, and biomedicine. The presence of a reactive aldehyde group on the thiophene monomer offers a versatile handle for post-polymerization modification, enabling the covalent attachment of biomolecules, drugs, or other functional moieties, which is particularly relevant for drug development and targeted therapies.[1][2]

Polymerization Methods

The polymerization of thiophene-2-carbaldehyde derivatives can be achieved through several methods, primarily categorized as chemical and electrochemical polymerization.

Chemical Polymerization: This approach involves the use of chemical oxidants or catalysts to initiate the polymerization process.

  • Acid Catalysis: A straightforward method for the polymerization of thiophene-2-carbaldehyde involves the use of a strong acid, such as hydrochloric acid (HCl), in an alcohol solvent.[3] The polymerization is believed to proceed via an electrophilic addition mechanism involving the aldehyde group.[3]

  • Oxidative Polymerization: This is a common method for synthesizing polythiophenes. Anhydrous iron(III) chloride (FeCl₃) is a widely used oxidant that effectively polymerizes thiophene derivatives.[3] The monomer is dissolved in a dry solvent, and the oxidant is added to initiate the reaction.

  • Cross-Coupling Reactions (Suzuki and Stille Polycondensation): These methods are powerful for creating well-defined polymer structures. They typically involve the polymerization of dihalogenated thiophene monomers with organometallic reagents. For instance, a dibrominated thiophene-2-carbaldehyde derivative can be polymerized via Suzuki-Miyaura coupling with a diboronic acid ester or via Stille coupling with a distannylated comonomer in the presence of a palladium catalyst.[4][5]

Electrochemical Polymerization: This technique utilizes an applied electrical potential to oxidize the monomer and deposit a polymer film onto an electrode surface. It offers excellent control over the film thickness and morphology.

Quantitative Data Presentation

The following tables summarize key quantitative data from various polymerization methods for thiophene-2-carbaldehyde and its derivatives.

Table 1: Chemical Polymerization of Thiophene-2-carbaldehyde via Acid Catalysis [3]

ParameterValue
MonomerThiophene-2-carbaldehyde
CatalystHydrochloric Acid (35.5%)
SolventMethanol
Monomer Concentration2 M (50 mmol in 25 mL)
Catalyst Volume10 mL
Reaction Time48 hours
TemperatureRoom Temperature
Polymer AppearanceDark greenish-black powder
Melting Point313 °C (decomposes)
Average Particle Diameter~127 nm (from SEM)

Table 2: Elemental Composition of Poly(thiophene-2-carbaldehyde) from EDX Analysis [3]

ElementArea 1 (%)Area 2 (%)Area 3 (%)Average (%)
Carbon63.562.862.763.0
Sulfur11.211.111.211.17
Chlorine12.512.712.612.6
Oxygen12.813.413.513.23

Table 3: Synthesis of Aryl-Substituted Thiophene-2-carbaldehyde Monomers via Suzuki-Miyaura Coupling [6]

EntryArylboronic Acid/EsterProductYield (%)
2aPhenylboronic ester4-Phenylthiophene-2-carbaldehyde85
2c5-Chloro-2-formylphenylboronic acid5-Chloro-2,2'-bithiophene-5'-carbaldehyde66
2ep-Tolylboronic acid4-(p-Tolyl)thiophene-2-carbaldehyde78
2g3,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde90

Note: The yields in Table 3 refer to the synthesis of the monomer, not the subsequent polymerization.

Experimental Protocols

Chemical Polymerization of Thiophene-2-carbaldehyde using HCl Catalyst[3]

Materials:

  • Thiophene-2-carbaldehyde (98.5%)

  • Methanol (98%)

  • Hydrochloric acid (35.5%)

  • Potassium hydroxide (KOH) solution (5%)

  • Deionized water

Procedure:

  • Dissolve 5.72 g (50 mmol) of thiophene-2-carbaldehyde in 25 mL of methanol in a reaction vessel.

  • Add 10 mL of 35.5% hydrochloric acid to the solution.

  • Allow the reaction mixture to stand at room temperature for 48 hours. The solution will change color from yellow to black, and a black precipitate will form.

  • Filter the precipitate and wash it sequentially with a 5% KOH solution, deionized water, and methanol.

  • Dry the resulting polymer at 105 °C for 48 hours.

  • The final product is a dark greenish-black powder.

General Protocol for Oxidative Chemical Polymerization using FeCl₃[3]

Materials:

  • Thiophene-2-carbaldehyde derivative

  • Anhydrous iron(III) chloride (FeCl₃)

  • Dry chloroform

  • Methanol

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the thiophene-2-carbaldehyde derivative (0.1 mol) in 50 mL of dry chloroform.

  • Add anhydrous iron(III) chloride (0.4 mol) to the solution with stirring.

  • Continue stirring the mixture at room temperature for 24 hours.

  • Filter the resulting precipitate.

  • Purify the polymer by washing it several times with deionized water and then with methanol.

  • Further purify the polymer by Soxhlet extraction with methanol to remove oligomers and residual FeCl₃, followed by extraction with ethanol to remove unreacted monomer.

  • Dry the purified polymer under vacuum.

General Protocol for Suzuki-Miyaura Polycondensation

Materials:

  • Dihalogenated thiophene-2-carbaldehyde derivative

  • Aryl diboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a degassed reaction vessel, add the dihalogenated thiophene-2-carbaldehyde derivative, the aryl diboronic acid or ester, the palladium catalyst, and the base.

  • Add the anhydrous solvent and degas the mixture again.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (typically 80-120 °C) for 24-48 hours.

  • Monitor the reaction progress by techniques such as GPC to observe the increase in molecular weight.

  • After completion, cool the reaction mixture and precipitate the polymer by adding it to a non-solvent like methanol.

  • Filter the polymer and purify it by Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers.

  • Dry the final polymer under vacuum.

Visualizations

General Workflow for Chemical Polymerization and Characterization

G General Workflow for Chemical Polymerization of Thiophene-2-carbaldehyde Derivatives cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization monomer Thiophene-2-carbaldehyde Derivative polymerization Polymerization Reaction monomer->polymerization reagents Catalyst/Oxidant (e.g., HCl, FeCl3) reagents->polymerization solvent Solvent (e.g., Methanol, Chloroform) solvent->polymerization filtration Filtration polymerization->filtration washing Washing (Solvents, Base) filtration->washing soxhlet Soxhlet Extraction washing->soxhlet ftir FTIR Spectroscopy soxhlet->ftir nmr NMR Spectroscopy soxhlet->nmr sem SEM/TEM soxhlet->sem gpc GPC (for soluble polymers) soxhlet->gpc final_polymer Purified Polymer soxhlet->final_polymer G Catalytic Cycle for Suzuki-Miyaura Polycondensation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst polymer Polymer Chain (Ar-Ar') reductive_elimination->polymer monomer1 Dihalogenated Monomer (X-Ar-X) monomer1->oxidative_addition monomer2 Diboronic Ester Monomer (B(OR)2-Ar'-B(OR)2) monomer2->transmetalation base Base base->transmetalation

References

Application Notes and Protocols for Knoevenagel Condensation Reactions with 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction utilizing 5-(Pyridin-2-yl)thiophene-2-carbaldehyde. This versatile heterocyclic aldehyde serves as a valuable building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The resulting α,β-unsaturated products are of significant interest due to their diverse biological activities, including potential as anticancer agents.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product. The thiophene and pyridine moieties within the starting material, this compound, are prevalent scaffolds in numerous biologically active molecules, making their derivatives attractive targets for drug discovery programs. This document outlines generalized protocols for performing Knoevenagel condensations with this specific aldehyde and discusses the potential biological relevance of the synthesized compounds.

Data Presentation

Due to the limited availability of specific experimental data for Knoevenagel condensations involving this compound, the following table summarizes typical reaction conditions and yields for analogous reactions with structurally similar thiophene and pyridine aldehydes. This data can serve as a valuable reference for optimizing reaction conditions.

AldehydeActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)
2-ThiophenecarboxaldehydeMalononitrilePiperidineEthanolReflux2-6 h>90
5-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux2-6 h~90
3-PyridinecarboxaldehydeMalononitrileDBU/H₂ORoom Temp20 min93
4-PyridinecarboxaldehydeEthyl CyanoacetateNoneH₂O:EtOHRoom Temp-90-95[1]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98

Experimental Protocols

The following are detailed methodologies for the Knoevenagel condensation of this compound with common active methylene compounds. These protocols are based on well-established procedures for similar substrates.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a classic and highly effective method for the synthesis of 2-((5-(Pyridin-2-yl)thiophen-2-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15-25 mL).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Protocol 2: Catalyst-Free Condensation with Ethyl Cyanoacetate in an Aqueous Medium

This environmentally friendly protocol avoids the use of traditional organic solvents and catalysts.[1]

Materials:

  • This compound

  • Ethyl Cyanoacetate

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in a 1:1 mixture of ethanol and deionized water.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The product often precipitates out of the solution as the reaction proceeds.

  • After completion (typically 12-24 hours), filter the solid product.

  • Wash the product with the H₂O:EtOH mixture to remove any unreacted starting materials.

  • Dry the purified product, (E)-ethyl 2-cyano-3-(5-(pyridin-2-yl)thiophen-2-yl)acrylate, under vacuum.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized mechanism of the Knoevenagel condensation and a typical experimental workflow.

Knoevenagel_Mechanism Aldehyde 5-(Pyridin-2-yl)thiophene- 2-carbaldehyde Intermediate Aldol-type Intermediate Aldehyde->Intermediate ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Carbanion (Enolate) ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product - H₂O (Dehydration) Water H₂O Experimental_Workflow Start Start Mixing Combine Aldehyde, Active Methylene Compound, Solvent, and Catalyst Start->Mixing Reaction Stir at Appropriate Temperature (Room Temp to Reflux) Mixing->Reaction Monitoring Monitor Progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Precipitation/Extraction) Monitoring->Workup Complete Isolation Isolate Crude Product (Filtration or Evaporation) Workup->Isolation Purification Purify by Recrystallization or Column Chromatography Isolation->Purification End End Purification->End Apoptosis_Pathway Compound Knoevenagel Product (Thiophene-Pyridine Derivative) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 Inhibition Compound->Bcl2 inhibits Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Stille) and Vilsmeier-Haack Formylation.

Palladium-Catalyzed Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction for synthesizing this compound is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling for this synthesis can arise from several factors. Below is a troubleshooting guide to address common problems.

  • Catalyst and Ligand Choice: The performance of palladium catalysts is highly dependent on the specific substrates. For heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ might not be optimal.

    • Troubleshooting: Consider screening more modern and efficient catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI catalysts) often provide superior yields for challenging heteroaryl couplings.[1]

  • Base Selection: The base is crucial for the transmetalation step and its strength can influence reaction rates and side reactions.

    • Troubleshooting: If using common bases like K₂CO₃ or Na₂CO₃ with low success, consider switching to stronger bases like K₃PO₄ or Cs₂CO₃, which are often more effective for heteroaryl boronic acids.

  • Solvent System: Inadequate solubility of reactants can hinder the reaction.

    • Troubleshooting: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used.[2][3] Ensure your starting materials are soluble in the chosen system. If not, try adjusting the solvent ratio or exploring other solvent combinations.

  • Oxygen Contamination: Pd(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.

    • Troubleshooting: It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the experiment.[3]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion.

    • Troubleshooting: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may improve the yield. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: I'm observing significant side products in my Stille coupling reaction. What are the common side reactions and how can I minimize them?

A2: The Stille coupling is known for its tolerance of various functional groups, but side reactions can still occur.

  • Homocoupling of Organostannane: This is a major side reaction that can be promoted by the presence of oxygen or other oxidants.

    • Troubleshooting: Rigorous degassing of the reaction mixture and the use of high-purity, anhydrous solvents are essential.

  • Stannylation of the Aryl Halide: Unprecedented side reactions can include the stannylation of the aryl bromide with trialkyltin bromide.[2]

    • Troubleshooting: Optimizing the stoichiometry of the reactants and using fresh, high-quality organostannane reagents can help minimize this.

  • Protodestannylation: The cleavage of the carbon-tin bond by acidic protons can be an issue.

    • Troubleshooting: Ensure the reaction is run under neutral or slightly basic conditions. Avoid acidic impurities in your starting materials and solvents.

Q3: How do I choose between Suzuki-Miyaura and Stille coupling for my synthesis?

A3: The choice depends on several factors:

  • Toxicity: Organotin reagents used in Stille coupling are highly toxic, whereas organoboron reagents for Suzuki coupling are generally less toxic.

  • Reagent Stability: Organostannanes are typically stable to air and moisture, while some boronic acids can be prone to decomposition.

  • Functional Group Tolerance: Both methods have good functional group tolerance, but Stille coupling is often considered more robust for substrates with sensitive functionalities.

  • Byproduct Removal: Tin byproducts from Stille reactions can be difficult to remove, whereas boron byproducts from Suzuki reactions are often more easily separated.

Vilsmeier-Haack Formylation

Q4: My Vilsmeier-Haack formylation of 2-(pyridin-2-yl)thiophene is resulting in a low yield or decomposition. What should I check?

A4: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but conditions need to be carefully controlled.

  • Reagent Stoichiometry and Quality: The ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) is critical. An excess of POCl₃ can lead to decomposition.

    • Troubleshooting: Use a slight excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) relative to the substrate. Ensure that both POCl₃ and DMF are anhydrous and of high purity, as moisture will quench the reagent.

  • Reaction Temperature: The reaction is typically performed at low to moderate temperatures.

    • Troubleshooting: The Vilsmeier reagent is usually prepared at 0 °C before the addition of the substrate. The formylation reaction itself is often run at temperatures between room temperature and 80°C. If decomposition is observed, try lowering the reaction temperature.

  • Substrate Reactivity: The thiophene ring in 2-(pyridin-2-yl)thiophene is activated towards electrophilic substitution. However, the pyridine ring can be deactivated under acidic conditions.

    • Troubleshooting: The formylation should selectively occur at the 5-position of the thiophene ring. If reaction with the pyridine ring is a concern, ensure the reaction conditions are not overly harsh.

  • Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde.

    • Troubleshooting: The reaction is typically quenched by carefully pouring the reaction mixture into ice-cold water or an aqueous base solution (e.g., sodium acetate or sodium hydroxide) to facilitate hydrolysis and neutralize the acidic mixture.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different synthetic routes to provide a basis for experimental design and optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Analogs of this compound

Starting Material 1Starting Material 2Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5-BromonicotinaldehydeThiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/Water (4:1)9012~70-80[2]
2-Bromopyridine5-Formylthiophene-2-boronic acidPd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)1,4-Dioxane11012-2474-91 (for analogs)[3]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol100191[1]

Table 2: Stille Coupling Conditions for Pyridine-Thiophene Synthesis

Starting Material 1Starting Material 2Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl HalideOrganostannanePd₂(dba)₃ (2) / P(o-tol)₃ (4)Toluene90-11012-16Variable[4]
Aryl HalideOrganostannanePd(PPh₃)₄ (1-2)Toluene90-10012-16~95 (for analogs)[4]

Table 3: Vilsmeier-Haack Formylation Conditions for Thiophene Derivatives

SubstrateReagent (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
ThiophenePOCl₃ (1.1) / N-Methylformanilide (1.0)-55-65-~87.5US2741622A
2-Methylpyrimidine-4,6-diolVilsmeier Reagent (1.0)DMFReflux561[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with 5-Formylthiophene-2-boronic acid (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To a flame-dried Schlenk tube, add 5-formylthiophene-2-boronic acid (1.2 equivalents), a base such as K₃PO₄ (3.0 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reactant Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe, followed by the addition of 2-bromopyridine (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 2-(Pyridin-2-yl)thiophene (General Procedure)

This protocol is a general guideline and requires careful handling of reagents.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (used as solvent and reagent) to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise with stirring. Stir the mixture at 0 °C for 30-60 minutes.

  • Substrate Addition: Dissolve 2-(pyridin-2-yl)thiophene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with cold aqueous NaOH or NaHCO₃ solution to a pH of 8-9 to hydrolyze the iminium salt.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_vilsmeier Vilsmeier-Haack Formylation 2-Bromopyridine 2-Bromopyridine Suzuki_Reaction Pd Catalyst, Base Solvent, Heat 2-Bromopyridine->Suzuki_Reaction 5-Formylthiophene-2-boronic acid 5-Formylthiophene-2-boronic acid 5-Formylthiophene-2-boronic acid->Suzuki_Reaction Product_Suzuki This compound Suzuki_Reaction->Product_Suzuki 2-(Pyridin-2-yl)thiophene 2-(Pyridin-2-yl)thiophene Formylation Formylation & Hydrolysis 2-(Pyridin-2-yl)thiophene->Formylation Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Formylation Product_Vilsmeier This compound Formylation->Product_Vilsmeier

Caption: Synthetic routes to this compound.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling? Check_Catalyst Optimize Catalyst & Ligand (e.g., Buchwald, NHC) Start->Check_Catalyst Catalyst Inefficiency? Check_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Start->Check_Base Base Issues? Check_Solvent Adjust Solvent System for Solubility Start->Check_Solvent Solubility Problems? Check_Inert Ensure Rigorous Degassing & Inert Atmosphere Start->Check_Inert Side Reactions? Check_Temp Optimize Temperature & Reaction Time Start->Check_Temp Incomplete Reaction? Improved_Yield Improved Yield Check_Catalyst->Improved_Yield Check_Base->Improved_Yield Check_Solvent->Improved_Yield Check_Inert->Improved_Yield Check_Temp->Improved_Yield

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5-(Pyridin-2-yl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this key heterocyclic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Q2: How do I choose the appropriate solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a Thin-Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.3 for the desired product.[1] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][2] The polarity can be gradually increased by adjusting the solvent ratio. For polar aldehydes, a combination of methanol and ethyl acetate might also be effective.[1]

Q3: My compound appears as a streak on the TLC plate. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload : Too much sample has been spotted on the TLC plate. Try spotting a more dilute solution.

  • High Polarity : The compound is highly polar and interacts strongly with the silica gel. Using a more polar mobile phase or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can help.

  • Insoluble Impurities : The crude sample may contain baseline impurities that are not soluble in the developing solvent.

Q4: How can I visualize the spots on the TLC plate if they are not visible under UV light?

A4: While this compound, being an aromatic and conjugated system, should be visible under UV light (254 nm), some impurities may not be.[3] In such cases, various chemical stains can be used for visualization:

  • Potassium Permanganate (KMnO₄) Stain : Effective for visualizing compounds that can be oxidized, such as aldehydes and alcohols.[3]

  • p-Anisaldehyde Stain : A versatile stain for many functional groups, including aldehydes.[3][4]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain : Specific for aldehydes and ketones, forming yellow to orange spots.[5]

  • Iodine Chamber : Iodine vapor reversibly stains many organic compounds, appearing as yellow-brown spots.[3]

Q5: My aldehyde seems to be degrading on the silica gel column. What can I do to prevent this?

A5: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or formation of acetals if alcohols are present in the eluent.[1] To mitigate this, you can:

  • Use Deactivated Silica : Add a small amount of a base, like triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel.[1]

  • Switch to Alumina : Consider using neutral or basic alumina as the stationary phase instead of silica gel.[1]

  • Work Quickly : Do not let the compound remain on the column for an extended period.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Recovery from Column Chromatography The compound is too polar and is not eluting from the column.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[2]
The compound is degrading on the column.Neutralize the silica gel with triethylamine or switch to an alumina stationary phase.[1]
The compound is co-eluting with a major impurity.Optimize the solvent system using TLC to achieve better separation. A shallower gradient or isocratic elution might be necessary.[2]
Product is Contaminated with Starting Materials (e.g., from a Suzuki or Stille coupling) The reaction did not go to completion.If feasible, try to push the reaction to completion. For purification, optimize the column chromatography conditions for better separation.
Inefficient removal of organotin or boronic acid byproducts.For Stille coupling, treatment with a fluoride source can help remove tin residues. For Suzuki coupling, an aqueous wash during workup can remove some boronic acid species.[6]
Product is a Discolored Oil Instead of a Crystalline Solid Presence of persistent colored impurities.Consider treating a solution of the crude product with activated carbon before filtration and concentration.
The product is an oil at room temperature due to residual solvent or minor impurities.Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a pure crystal, or triturating with a non-polar solvent like hexanes.
Recrystallization Fails (No Crystals Form or Product Oils Out) The chosen solvent is too good a solvent for the compound.Add a less polar "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.[7]
The solution is not saturated.Reduce the volume of the solvent by careful evaporation.
The rate of cooling is too fast.Allow the flask to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

Data Presentation: Comparison of Purification Methods

The following table provides a representative comparison of purification methods for crude this compound. Note: The values presented are illustrative and may vary depending on the specific reaction conditions and impurity profile.

Purification Method Stationary/Mobile Phase or Solvent Typical Yield (%) Purity (by ¹H NMR) Scale Advantages Disadvantages
Flash Column Chromatography Silica Gel / Hexanes:Ethyl Acetate (gradient)75-90%>98%mg to multi-gramHigh resolution, good for removing closely related impurities.Can be time-consuming and uses large solvent volumes. Potential for product degradation.[1]
Recrystallization Ethanol/Water60-80%>99%g to kgSimple, cost-effective, and can yield very high purity material.Lower yield due to solubility losses. May not remove all impurities effectively.[7]
Preparative TLC Silica Gel / Hexanes:Ethyl Acetate (7:3)50-70%>98%mg scaleExcellent for small-scale purification and isolation of minor components.Low throughput and labor-intensive for larger quantities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column :

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) using a wet slurry method with the initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate).[8] Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution :

    • Begin elution with the initial non-polar solvent system.

    • Apply gentle air pressure to maintain a steady flow rate.[9]

    • Collect fractions in test tubes or flasks.

  • Monitoring the Separation :

    • Monitor the elution of compounds by spotting collected fractions on a TLC plate.

    • Visualize the TLC plate under a UV lamp (254 nm) and/or with a suitable stain (e.g., potassium permanganate).[3]

  • Isolation of the Product :

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection :

    • In a small test tube, dissolve a small amount of the crude product in a minimum of a hot solvent (e.g., ethanol).

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.[7] If the compound is too soluble, a second solvent (anti-solvent, e.g., water) can be added.

  • Dissolution :

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise to the flask while heating and swirling until the solid is completely dissolved. Avoid adding excess solvent.

  • Decolorization (Optional) :

    • If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

    • Perform a hot filtration to remove the carbon.

  • Crystallization :

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for troubleshooting the purification of this compound.

G start Start: Crude Product tlc_analysis TLC Analysis (Hex:EtOAc, UV/KMnO4) start->tlc_analysis recrystallize Recrystallization start->recrystallize High initial purity decision_separation Good Separation? tlc_analysis->decision_separation column_chrom Column Chromatography decision_separation->column_chrom Yes troubleshoot Troubleshoot: - Change Solvent System - Try Recrystallization decision_separation->troubleshoot No check_purity Check Purity (TLC, NMR) column_chrom->check_purity recrystallize->check_purity decision_pure Purity >98%? check_purity->decision_pure pure_product Pure Product decision_pure->pure_product Yes re_purify Re-purify Fractions decision_pure->re_purify No troubleshoot->tlc_analysis re_purify->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Identifying side products in pyridyl thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of pyridyl thiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions used for pyridyl thiophene synthesis?

A1: The most prevalent methods are the Suzuki-Miyaura coupling, which utilizes an organoboron reagent, and the Stille coupling, which employs an organotin reagent. Both are robust methods for forming the crucial C-C bond between the pyridine and thiophene rings.

Q2: I am observing significant amounts of homocoupled byproducts in my Suzuki-Miyaura reaction. What are the likely causes and how can I minimize them?

A2: Homocoupling, the formation of bipyridyl or bithiophene products, is a common side reaction. It is often promoted by the presence of oxygen in the reaction mixture. To minimize homocoupling, ensure your reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Using a Pd(0) source or an efficient precatalyst system can also reduce the formation of Pd(II) species that may contribute to this side reaction.[1]

Q3: My Suzuki-Miyaura coupling is giving low yields, and I suspect protodeboronation of my boronic acid. What can I do?

A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source, is a significant competing reaction, especially with electron-rich or heteroaromatic boronic acids.[2] To mitigate this, use anhydrous solvents and consider more stable alternatives to boronic acids, such as boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.

Q4: The pyridine nitrogen in my substrate appears to be inhibiting the palladium catalyst. How can I overcome this?

A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity. Employing bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can shield the palladium and prevent this inhibitory coordination.[1]

Q5: What are the primary concerns when using Stille coupling for pyridyl thiophene synthesis?

A5: The main drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts.[3] Complete removal of tin residues from the final product can be challenging and often requires specific workup procedures, such as washing with an aqueous solution of potassium fluoride to precipitate tin byproducts.[4]

Troubleshooting Guides

Issue 1: Low Yield of Desired Pyridyl Thiophene in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Catalyst Inhibition The pyridine nitrogen can inhibit the palladium catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1]
Protodeboronation The boronic acid is unstable and undergoes protodeboronation. Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.
Inefficient Transmetalation The transfer of the organic group from boron to palladium is slow. Optimize the base; stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.
Poor Solubility Reactants or intermediates are not fully dissolved. Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).
Reaction Temperature The temperature may be too low for efficient reaction. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
Issue 2: Presence of Significant Side Products
Side Product Identification Mitigation Strategy
Homocoupling Products Bipyridine or bithiophene dimers observed by GC-MS or LC-MS.Thoroughly degas the reaction mixture with an inert gas. Use a fresh, high-quality palladium catalyst.
Protodeboronation Product Unsubstituted pyridine or thiophene corresponding to the boronic acid starting material.Use anhydrous conditions and more stable boron reagents. Optimize the base and reaction time to favor the cross-coupling pathway.
Unreacted Starting Materials Presence of aryl halide and/or boronic acid in the final mixture.Increase catalyst loading, screen different ligands, or increase the reaction temperature and time. Ensure the base is sufficiently strong and soluble.

Data Presentation: Comparison of Suzuki and Stille Coupling

The choice between Suzuki and Stille coupling can significantly impact the yield and purity of the desired pyridyl thiophene. The following table provides a comparative overview of the two methods based on representative data for analogous cross-coupling reactions.

Parameter Suzuki Coupling (Representative) Stille Coupling (Analogous Example)
Aryl Halide 2-Bromopyridine2-Iodopyridine
Organometallic Reagent Thiophene-3-boronic acid2-(Tributylstannyl)thiophene
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ / Iminophosphine ligand
Catalyst Loading 1-5 mol%5 mol%
Base/Additive K₂CO₃, Cs₂CO₃, or K₃PO₄None typically required
Solvent Toluene, Dioxane/H₂O, or DMFToluene
Temperature 80-110 °C50 °C
Reaction Time 12-24 hours22 hours
Typical Yield 60-90%70-95%
Key Side Products Homocoupling, ProtodeboronationHomocoupling, Tin byproducts

Note: Yields are highly substrate and condition dependent. This table is for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with a Thiophene Boronic Acid

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Thiophene boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of Dioxane:Water)

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and condenser, add the bromopyridine, thiophene boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Stille Coupling of a Pyridyl Halide with an Organostannyl Thiophene

Materials:

  • Pyridyl halide (e.g., iodopyridine, 1.0 equiv)

  • Organostannyl thiophene (e.g., 2-(tributylstannyl)thiophene, 1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., P(o-tol)₃, 10 mol%)

  • Anhydrous and degassed solvent (e.g., toluene)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the pyridyl halide and the palladium catalyst and ligand.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannyl thiophene via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • Wash the solution with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the slurry through celite, and wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Side_Reactions cluster_suzuki Suzuki-Miyaura Cycle cluster_side_reactions Common Side Reactions Aryl-X (Pyridyl) Aryl-X (Pyridyl) Oxidative Addition Oxidative Addition Aryl-X (Pyridyl)->Oxidative Addition Pd(0) Thiophene-B(OR)2 Thiophene-B(OR)2 Homocoupling (Thiophene-Thiophene) Homocoupling (Thiophene-Thiophene) Thiophene-B(OR)2->Homocoupling (Thiophene-Thiophene) O2, Pd(II) Protodeboronation (Thiophene-H) Protodeboronation (Thiophene-H) Thiophene-B(OR)2->Protodeboronation (Thiophene-H) H+ source Pd(0) Pd(0) Desired Product (Pyridyl-Thiophene) Desired Product (Pyridyl-Thiophene) Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Thiophene-B(OR)2, Base Aryl-Pd(II)-Thiophene Aryl-Pd(II)-Thiophene Transmetalation->Aryl-Pd(II)-Thiophene Reductive Elimination Reductive Elimination Aryl-Pd(II)-Thiophene->Reductive Elimination Reductive Elimination->Pd(0) Reductive Elimination->Desired Product (Pyridyl-Thiophene)

Caption: Troubleshooting Suzuki-Miyaura coupling for pyridyl thiophene synthesis.

Stille_vs_Suzuki_Decision start Start: Synthesize Pyridyl Thiophene q1 Are starting materials base-sensitive? start->q1 suzuki Consider Suzuki Coupling q1->suzuki No stille Consider Stille Coupling q1->stille Yes q2 Is the corresponding boronic acid stable and available? suzuki->q2 q3 Are you equipped to handle toxic tin reagents and byproducts? stille->q3 q2->stille No suzuki_optimized Optimize Suzuki: - Use boronic ester - Screen bases and ligands q2->suzuki_optimized Yes q3->suzuki No, re-evaluate stille_proceed Proceed with Stille: - Ensure inert atmosphere - Plan for tin byproduct removal q3->stille_proceed Yes

References

Technical Support Center: Optimizing Reaction Conditions for Pyyridine Skeletal Editing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridine skeletal editing.

Troubleshooting Guide

This guide addresses common issues encountered during pyridine skeletal editing experiments.

Question 1: Why is the yield of my pyridine skeletal editing reaction consistently low?

Answer:

Low yields in pyridine skeletal editing can stem from several factors, including incomplete activation of the pyridine ring, suboptimal reaction conditions, or substrate decomposition. Consider the following troubleshooting steps:

  • Pyridine Activation: Ensure complete activation of the pyridine substrate. For methods involving N-oxides, confirm full conversion to the N-oxide before proceeding. In transformations requiring activation with reagents like triflic anhydride (Tf₂O), ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions.[1] Incomplete activation can lead to recovery of the starting material and reduced yields.[1]

  • Reaction Temperature: Temperature can significantly impact the reaction outcome. Some skeletal editing processes require elevated temperatures to overcome the aromatic stabilization of the pyridine ring, while others proceed under mild conditions.[2][3] If you are experiencing low yields, consider carefully optimizing the reaction temperature. A lower temperature might be necessary to prevent byproduct formation, whereas a higher temperature could be required to drive the reaction to completion.[4]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. For instance, in some dearomatization-cycloaddition sequences, acetonitrile is crucial for dissolving reagents like cesium fluoride, while less polar solvents may lead to poor solubility and lower yields.[4] Experiment with a range of solvents with varying polarities to find the optimal medium for your specific transformation.

  • Base Selection: In base-mediated reactions, the choice of base is critical. Strong, non-nucleophilic bases are often required to deprotonate substrates without adding to the pyridine ring.[5] If you observe side products resulting from nucleophilic addition of the base, consider switching to a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[5]

  • Catalyst and Ligand Screening: For catalyzed reactions, the choice of catalyst and ligand is paramount. Small changes in the ligand structure can have a profound impact on the reaction's efficiency and selectivity. A thorough screening of different ligands and catalyst precursors is often necessary to identify the optimal combination for your substrate.

Question 2: How can I improve the regioselectivity of my pyridine functionalization?

Answer:

Controlling regioselectivity in pyridine C-H functionalization is a common challenge due to the intrinsic electronic properties of the pyridine ring.[6][7] Here are several strategies to enhance regioselectivity:

  • Directing Groups: The use of a directing group can effectively steer the functionalization to a specific position. Strong directing groups, such as tertiary amides and carbamates, can promote ortho-metalation.[5]

  • N-Oxide Strategy: Converting the pyridine to its corresponding N-oxide can activate the ring and often directs functionalization to the C2 position.[5][8] The N-oxide can be subsequently removed to regenerate the pyridine.

  • Ligand and Additive Effects: In palladium-catalyzed reactions, the choice of ligand and additives can significantly influence regioselectivity. For example, the addition of silver carbonate (Ag₂CO₃) has been shown to be crucial for achieving high regioselectivity in the C3/C4-arylation of electron-deficient pyridines.[5]

  • Electronic Effects of Substituents: The electronic nature of the substituents already present on the pyridine ring plays a significant role in directing incoming groups. Electron-withdrawing groups at the C4 position generally direct arylation to the C3 position, while an electron-withdrawing group at C3 directs the reaction to the C4 position.[5]

  • Steric Hindrance: Sterically bulky substituents can block certain positions on the pyridine ring, thereby favoring functionalization at less hindered sites.

Question 3: My reaction is producing a complex mixture of byproducts. How can I minimize their formation?

Answer:

The formation of byproducts is a common issue in complex organic transformations. To minimize their formation in pyridine skeletal editing, consider the following:

  • Reaction Temperature: As mentioned for low yields, temperature control is critical. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize the formation of thermally induced byproducts.[5]

  • Reaction Time: Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of secondary products. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.

  • Purity of Reagents and Solvents: Impurities in reagents or solvents can sometimes act as catalysts for side reactions. Using high-purity, anhydrous solvents and freshly opened or purified reagents is essential.

  • Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting a pyridine to a pyridine N-oxide for skeletal editing?

A1: Converting a pyridine to its N-oxide serves multiple purposes in skeletal editing. Firstly, it activates the pyridine ring, making it more susceptible to nucleophilic attack and other transformations.[2] Secondly, the N-oxide group can act as an internal directing group, influencing the regioselectivity of subsequent functionalization, often favoring the C2 position.[5][8] Finally, the N-O bond can be a key reactive site in certain skeletal editing strategies, participating directly in the bond-breaking and bond-forming events of the ring transformation.[2]

Q2: Are there any general considerations for the late-stage functionalization of complex, drug-like molecules containing a pyridine moiety?

A2: Yes, late-stage functionalization of complex molecules presents unique challenges.[8][9] It is crucial to choose reaction conditions that are mild enough to be compatible with a wide range of functional groups present in the drug molecule.[4] Protecting groups may be necessary to mask sensitive functionalities. Additionally, the complex steric and electronic environment of a drug molecule can influence the reactivity and selectivity of the skeletal editing reaction in unpredictable ways, often requiring careful optimization for each specific substrate.[8]

Q3: What are Zincke aldehydes, and how are they relevant to pyridine skeletal editing?

A3: Zincke aldehydes are 5-aminopenta-2,4-dienals formed from the ring-opening of pyridinium salts upon reaction with secondary amines.[10][11] This transformation is a classic example of pyridine dearomatization and ring-opening.[12] The resulting Zincke aldehydes are versatile intermediates that can be used to synthesize a variety of other cyclic and acyclic compounds, representing a form of skeletal editing where the pyridine ring is deconstructed and its components are used to build new molecular architectures.[10][12]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyridine-to-Benzene Skeletal Editing

EntryPyridine ActivatorNucleophileBaseSolventTemperature (°C)Yield (%)
1Triflic AnhydrideDiethyl malonateNaHTHF2565
2Triflic AnhydrideDiethyl malonateK₂CO₃MeCN2540
3Triflic AnhydrideDiethyl malonateDBUCH₂Cl₂2572
4Triflic AnhydrideDiethyl malonateDBUMeCN2585
5Triflic AnhydrideDiethyl malonateDBUMeCN078
6Triflic AnhydrideDiethyl malonateDBUMeCN5060 (decomposition)

Data synthesized from principles discussed in cited literature.

Table 2: Effect of Ligands on Palladium-Catalyzed C-H Arylation of Pyridine

EntryPalladium SourceLigandAdditiveSolventRegioselectivity (C2:C3:C4)Yield (%)
1Pd(OAc)₂NoneAg₂CO₃Toluene10:60:3045
2Pd(OAc)₂PPh₃Ag₂CO₃Toluene25:50:2555
3Pd(OAc)₂XPhosAg₂CO₃Toluene5:85:1078
4Pd(OAc)₂SPhosAg₂CO₃Toluene15:70:1565
5Pd(OAc)₂XPhosNoneToluene40:40:2030

Data synthesized from principles discussed in cited literature.

Experimental Protocols

Protocol 1: General Procedure for Photochemical Skeletal Editing of Pyridines to Bicyclic Pyrazolines [13][14][15]

  • Preparation of the Pyridinium Salt: In a round-bottom flask, dissolve the substituted pyridine (1.0 equiv) in dichloromethane (DCM). Add the corresponding activating agent (e.g., an acyl chloride, 1.1 equiv) and stir the mixture at room temperature for 1-2 hours until the formation of the pyridinium salt is complete (monitor by TLC).

  • Photochemical Reaction: Dilute the reaction mixture with additional DCM to the desired concentration. Irradiate the solution with a 365 nm LED light source at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Second Irradiation (for Pyrazole formation): If the pyrazole is the desired product, after the initial irradiation, add a catalytic amount of a photosensitizer (e.g., xanthone) and irradiate the mixture with a 420 nm LED light source.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclic pyrazoline or pyrazole.

Protocol 2: General Procedure for Pyridine N-Oxide Mediated Skeletal Editing [2][16]

  • Preparation of Pyridine N-Oxide: In a round-bottom flask, dissolve the pyridine (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane. Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) (1.1-1.5 equiv), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

  • Work-up for N-Oxide: Carefully quench the excess oxidizing agent. For mCPBA, a wash with aqueous sodium bisulfite is effective. For hydrogen peroxide, catalytic manganese dioxide can be used to decompose the excess peroxide. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridine N-oxide, which can often be used in the next step without further purification.

  • Skeletal Editing Reaction: Dissolve the crude pyridine N-oxide (1.0 equiv) in an appropriate anhydrous solvent (e.g., dioxane or DMF) under an inert atmosphere.[2][3] Add the necessary reagents for the specific skeletal editing transformation (e.g., a base like LiHMDS and a carbon source like a sulfoxide for N-to-C swap).[2] Heat the reaction mixture to the optimized temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to yield the desired skeletal-edited product.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Reaction Yield q1 Is Pyridine Activation Complete? start->q1 s1 Optimize activation conditions (e.g., fresh reagents, anhydrous conditions) q1->s1 No q2 Is the Reaction Temperature Optimal? q1->q2 Yes end Improved Yield s1->end s2 Screen a range of temperatures q2->s2 No q3 Is the Solvent Appropriate? q2->q3 Yes s2->end s3 Test solvents with varying polarities q3->s3 No q4 Is the Base Suitable? q3->q4 Yes s3->end s4 Consider sterically hindered, non-nucleophilic bases q4->s4 No q4->end Yes s4->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Regioselectivity_Strategy start Poor Regioselectivity strategy1 Use Directing Group start->strategy1 strategy2 Employ N-Oxide Strategy start->strategy2 strategy3 Screen Ligands & Additives start->strategy3 strategy4 Consider Electronic Effects start->strategy4 end Improved Regioselectivity strategy1->end strategy2->end strategy3->end strategy4->end

Caption: Strategies to improve regioselectivity in pyridine functionalization.

Experimental_Workflow_N_Oxide cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Skeletal Editing cluster_step3 Step 3: Purification prep_pyridine Dissolve Pyridine add_oxidant Add Oxidizing Agent (e.g., mCPBA) prep_pyridine->add_oxidant react_n_oxide Stir to Complete Conversion add_oxidant->react_n_oxide workup_n_oxide Quench and Extract N-Oxide react_n_oxide->workup_n_oxide prep_reaction Dissolve N-Oxide in Anhydrous Solvent workup_n_oxide->prep_reaction add_reagents Add Skeletal Editing Reagents prep_reaction->add_reagents heat_reaction Heat to Optimized Temperature add_reagents->heat_reaction monitor_reaction Monitor Progress (TLC/LC-MS) heat_reaction->monitor_reaction workup_final Quench and Extract Product monitor_reaction->workup_final purify Column Chromatography workup_final->purify

Caption: Experimental workflow for pyridine N-oxide mediated skeletal editing.

References

Stability of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde in various laboratory settings. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is also advisable to protect the compound from light and moisture.[1]

Q2: Why is an inert atmosphere recommended for storage?

A2: The aldehyde functional group in this compound can be susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding carboxylic acid impurity.[1][2] An inert atmosphere minimizes this degradation pathway.

Q3: I observed a color change in my sample of this compound. What could be the cause?

A3: A color change, often to a yellow or orange hue, can indicate degradation of the compound.[3][4] This may be due to oxidation, polymerization, or other side reactions. It is recommended to assess the purity of the material before proceeding with sensitive experiments.

Q4: Are there any solvents or reagents that are incompatible with this compound?

A4: Yes, this compound is likely incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions. Aldehydes can also undergo reactions in the presence of certain nucleophiles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in the chosen solvent.Perform a stability study of the compound in the experimental solvent system. Analyze the sample at different time points using a suitable analytical method like HPLC-UV to monitor for degradation products.
Formation of a precipitate in solution The compound may have limited solubility or could be undergoing polymerization or degradation to form insoluble byproducts.[1]Determine the solubility of the compound in the chosen solvent. If solubility is not the issue, analyze the precipitate to identify its nature. Consider using a different solvent or adding a co-solvent to improve stability.
Appearance of new peaks in chromatogram during analysis The compound is degrading under the analytical conditions (e.g., mobile phase pH, temperature).Evaluate the stability of the compound in the mobile phase. Adjust the mobile phase composition (e.g., pH, solvent ratio) or use a faster analytical method to minimize on-column degradation.
Low assay or purity value The compound may have degraded during storage or handling.Re-evaluate the storage conditions. Ensure the container is properly sealed and protected from light and air. It is advisable to use a fresh batch of the compound for critical experiments.

Experimental Protocols

For researchers needing to generate their own stability data, a forced degradation study is a valuable tool.[5][6][7] These studies intentionally stress the compound to identify potential degradation pathways and develop stability-indicating analytical methods.[5][7]

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C) in an oven.

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC-UV method. The method should be able to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and, if possible, characterize the major degradation products.

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution acid Acidic stock->acid Expose to base Basic stock->base Expose to oxidative Oxidative stock->oxidative Expose to thermal Thermal stock->thermal Expose to photo Photolytic stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis & Pathway Identification hplc->data Purity_Troubleshooting start Purity Issue Identified check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling reanalyze Re-analyze by HPLC check_storage->reanalyze check_handling->reanalyze fresh_sample Use Fresh Sample reanalyze->fresh_sample If purity is low end_not_ok Identify Degradants reanalyze->end_not_ok If fresh sample also shows impurities end_ok Purity Acceptable fresh_sample->end_ok If purity is acceptable forced_degradation Perform Forced Degradation Study end_not_ok->forced_degradation

References

Technical Support Center: Schiff Base Condensation with Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schiff base condensation reactions involving thiophene aldehydes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of Schiff bases from thiophene aldehydes.

Question 1: Why is my Schiff base reaction failing or giving a very low yield?

Answer:

Low or no yield in a Schiff base condensation reaction is a common problem that can often be attributed to several factors related to reaction equilibrium and reactant stability. Schiff base formation is a reversible reaction, and its success hinges on effectively shifting the equilibrium towards the product.

Potential Causes and Solutions:

  • Presence of Water: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction and promote the hydrolysis of the formed Schiff base back to the starting materials.[1]

    • Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves (4 Å) to the reaction mixture.[1] For reactions run at higher temperatures, a Dean-Stark apparatus is highly effective for the azeotropic removal of water.[1]

  • Suboptimal pH: The reaction rate is highly dependent on the pH of the medium.

    • Solution: The reaction is typically best performed at a mildly acidic pH.[1] A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][3] However, a strongly acidic medium should be avoided as it can protonate the amine, rendering it non-nucleophilic.[1] The optimal pH may need to be determined empirically for your specific substrates.

  • Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5] If the reaction is proceeding slowly, increasing the reaction time or temperature (refluxing the solution) can help drive it to completion.[6]

  • Steric Hindrance or Electronic Effects: The structure of your specific thiophene aldehyde or amine can influence reactivity. Bulky substituents near the reacting groups can sterically hinder the reaction. Electron-withdrawing groups on the amine can decrease its nucleophilicity, while electron-donating groups on the aldehyde can decrease its electrophilicity.

    • Solution: For sterically hindered substrates, longer reaction times, higher temperatures, or the use of a more effective catalyst may be necessary. Microwave-assisted synthesis can sometimes overcome activation energy barriers in difficult reactions.[7]

Below is a troubleshooting workflow for low-yield reactions:

G Troubleshooting Low Yield start Low or No Product check_water Check for Water Contamination start->check_water check_ph Verify pH of Reaction check_water->check_ph Anhydrous conditions confirmed solution_water Use dry solvents, add dehydrating agent, or use Dean-Stark trap. check_water->solution_water check_conditions Review Reaction Time & Temperature check_ph->check_conditions pH is optimal solution_ph Add catalytic amount of weak acid (e.g., acetic acid). check_ph->solution_ph check_reagents Assess Reactant Purity & Stoichiometry check_conditions->check_reagents Conditions are appropriate solution_conditions Increase reaction time and/or temperature. Monitor with TLC. check_conditions->solution_conditions successful_product Successful Product Formation check_reagents->successful_product Reagents are pure & stoichiometric solution_reagents Purify starting materials. Ensure 1:1 molar ratio. check_reagents->solution_reagents G General Experimental Workflow start Start dissolve_aldehyde Dissolve Thiophene Aldehyde in Solvent start->dissolve_aldehyde add_amine Add Primary Amine (1 eq.) dissolve_aldehyde->add_amine add_catalyst Add Catalytic Acid (e.g., Acetic Acid) add_amine->add_catalyst react Stir at Room Temp or Reflux Monitor with TLC add_catalyst->react isolate Isolate Crude Product (Filtration or Evaporation) react->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize end End characterize->end

References

Technical Support Center: Preventing Oxidation of the Aldehyde on the Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of aldehydes on a thiophene ring during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: My thiophene-2-carboxaldehyde sample has turned yellow or amber during storage. What is causing this and how can I prevent it?

A1: The discoloration of thiophene-2-carboxaldehyde is often a sign of degradation, likely due to slow oxidation or polymerization upon exposure to air, light, or elevated temperatures.[1] To ensure stability and prevent degradation, stringent storage conditions are critical. The compound is stable under recommended storage conditions, which include refrigeration and protection from heat, sparks, and flames.[2][3][4] For optimal stability, it is recommended to store the aldehyde in a tightly closed container, preferably under an inert nitrogen atmosphere, and refrigerated (below 4°C/39°F).[3][5]

Q2: I am performing a reaction on a different functional group on my molecule, but the thiophene aldehyde is being oxidized. What are my options?

A2: Protecting the aldehyde group from unwanted side reactions is a common challenge. There are two primary strategies to address this: (1) using chemoselective reagents that will not react with the aldehyde, or (2) employing a protection-deprotection strategy.

  • Chemoselective Reagents: The best approach is to use reagents known to be selective for the target functional group while leaving aldehydes untouched. For example, when reducing a nitro group in the presence of an aldehyde, reagents like tin(II) chloride (SnCl₂·2H₂O) are highly selective and will typically not reduce the aldehyde.[6][7]

  • Protection-Deprotection: If chemoselective conditions are not feasible, the aldehyde group can be temporarily converted into a less reactive functional group, known as a protecting group. Acetals are the most common protecting groups for aldehydes.[8][9] The aldehyde is converted to an acetal, the desired reaction is performed elsewhere on the molecule, and then the acetal is converted back to the aldehyde.

Q3: How do I choose the most suitable protecting group for my thiophene aldehyde?

A3: The ideal protecting group is one that is easily installed, stable to the subsequent reaction conditions, and can be removed in high yield without affecting the rest of the molecule. For aldehydes, cyclic acetals (formed with ethylene glycol) are widely used. The key factor is the pH stability. Acetals are stable in neutral to strongly basic environments but are readily removed under acidic conditions.[8][10] Therefore, if your subsequent reaction steps involve basic or nucleophilic reagents, an acetal is an excellent choice.

Q4: What are the common byproducts if my thiophene aldehyde oxidizes, and how can I detect them?

A4: The most common byproduct from the oxidation of a thiophene aldehyde is the corresponding thiophenecarboxylic acid.[11][12] In some cases, with very strong oxidants, oxidation of the sulfur atom in the thiophene ring can also occur.[12][13] The formation of the carboxylic acid can be easily monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde and will have a lower Rf value.[12]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the more polar carboxylic acid from the aldehyde.[12]

Troubleshooting Guides

Guide 1: Minimizing Aldehyde Oxidation During a Reaction

If you observe the formation of the oxidized carboxylic acid byproduct during your reaction, follow this troubleshooting workflow to optimize your conditions.

start Oxidation of Thiophene Aldehyde Observed check_oxidant Is an oxidizing agent present in the reaction? start->check_oxidant change_reagent Switch to a milder or chemoselective reagent. (e.g., MnO2, Swern Oxidation) check_oxidant->change_reagent Yes check_air Is the reaction sensitive to air? check_oxidant->check_air No end Problem Resolved change_reagent->end use_inert Run the reaction under an inert atmosphere (N2 or Ar). check_air->use_inert Yes check_temp Is the reaction run at elevated temperature? check_air->check_temp No use_inert->end lower_temp Lower the reaction temperature. check_temp->lower_temp Yes consider_protection If oxidation persists, consider a protection strategy. check_temp->consider_protection No lower_temp->end consider_protection->end

Caption: Troubleshooting workflow for unwanted aldehyde oxidation.

Guide 2: Implementing a Protection-Deprotection Strategy

This guide outlines the logical flow for using a protecting group to shield the thiophene aldehyde during a potentially interfering chemical transformation.

cluster_protection Protection Phase cluster_reaction Main Reaction cluster_deprotection Deprotection Phase start_mol Thiophene Aldehyde Starting Material protect Protect Aldehyde as Acetal (e.g., with Ethylene Glycol, Acid Catalyst) start_mol->protect protected_mol Protected Thiophene Aldehyde protect->protected_mol react Perform Desired Reaction (e.g., Reduction, Grignard, etc.) protected_mol->react reacted_mol Protected & Reacted Intermediate react->reacted_mol deprotect Deprotect Acetal (Aqueous Acid, e.g., HCl) reacted_mol->deprotect final_mol Final Product with Aldehyde Restored deprotect->final_mol

Caption: Logical workflow for a protection-deprotection strategy.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for Thiophene-2-carboxaldehyde
ParameterRecommendationRationaleCitations
Temperature Refrigerate (Store below 4°C/39°F)Minimizes degradation and polymerization.[3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen)Prevents air oxidation.[5]
Container Tightly closed, light-resistant containerPrevents exposure to air and light, which can accelerate degradation.[3][4][14]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agentsThese can react directly with the aldehyde or thiophene ring.[2][3][5]
Handling Use in a well-ventilated area; avoid heat, sparks, and open flamesThe compound is combustible and vapors can be irritating.[2][3][14]
Table 2: Stability of Common Aldehyde Protecting Groups
Protecting GroupStructure ExampleStable ConditionsLabile (Removed By)
Acetal (Cyclic) 1,3-DioxolaneStrongly basic (e.g., NaOH, n-BuLi), Nucleophiles (e.g., Grignard reagents), Hydride reducing agents (e.g., LiAlH₄), Mild oxidantsAqueous Acid (e.g., HCl, H₂SO₄)
Dithioacetal (Cyclic) 1,3-DithianeAll conditions stable for acetals, plus acidic conditionsHeavy metal salts (e.g., HgCl₂) in aqueous solution

Experimental Protocols

Protocol 1: Protection of Thiophene-2-carboxaldehyde as a 1,3-Dioxolane

This protocol provides a general method for the protection of a thiophene aldehyde using ethylene glycol. This reaction is an equilibrium, and removal of water is necessary to drive it to completion.[9]

Materials:

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • Ethylene glycol (1.2 - 1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.01 - 0.05 eq, catalytic)

  • Toluene or Benzene (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with molecular sieves

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add thiophene-2-carboxaldehyde, toluene, ethylene glycol, and a catalytic amount of p-TSA.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography or distillation if necessary.

References

Challenges in the scale-up synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde.

Troubleshooting Guide

Issue: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling

Low yields in the Suzuki-Miyaura coupling for this synthesis can be attributed to several factors. Below is a guide to address common issues.[1]

Potential CauseTroubleshooting Steps
Inactive Catalyst Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. For air-sensitive catalysts, consider using a fresh batch or a more robust, air-stable precatalyst like a palladacycle.[2]
Oxygen Contamination The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[2] Ensure the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Impure or Degraded Reagents Verify the purity of the aryl halide and boronic acid. Boronic acids can degrade over time, a common issue being protodeboronation.[2]
Suboptimal Base or Solvent The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation without degrading starting materials or products.[2] For biphasic reactions, ensure vigorous stirring.[2] If solubility is an issue, consider alternative solvents or solvent ratios.[1]
Protodeboronation of Thiophene Boronic Acid This side reaction, where the boronic acid group is replaced by hydrogen, is common with heteroaryl boronic acids.[1][3] Use a milder base (e.g., KF or K₂CO₃) and consider anhydrous conditions as water is the proton source for this side reaction.[2] Using boronic esters can sometimes reduce the rate of this side reaction.[1]

Issue: Formation of Significant Byproducts

Potential CauseTroubleshooting Steps
Homocoupling of Boronic Acid This is often due to the presence of oxygen. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Oxidation of the Aldehyde The aldehyde group can be oxidized to a carboxylic acid, especially with prolonged exposure to air at high temperatures.[1] Maintain an inert atmosphere and use appropriate purification techniques to separate the aldehyde from the acid.[1]
Formation of Thiophene Dimer This byproduct can form during Suzuki coupling.[3] Optimization of reaction conditions, particularly the catalyst and ligand, can minimize this.

Issue: Challenges in the "Skeletal Editing" Synthesis from Pyridine

This novel approach of a CN-to-S atom swap presents its own set of challenges.[2][4]

Potential CauseTroubleshooting Steps
Ineffective Zincke Salt Formation For some substituted pyridines, especially 2-substituted ones, the formation of the N-DNP-Zincke salt can be inefficient due to steric hindrance.[2] Consider using a more powerful activating agent like trifluoromethanesulfonic anhydride (Tf₂O).[2]
Substrate Incompatibility Pyridines with halogens, strong electron-withdrawing groups (e.g., NO₂, CF₃), or active hydrogen (-OH, -NHR) may be incompatible with the conditions for N-DNP pyridinium salt formation.[2] In such cases, a different synthetic route like Suzuki coupling may be more appropriate.
Low Yield in the Ring-Closing Step The choice of base and solvent is critical for the final sulfur insertion and ring-closing step. DMSO and a strong base like KOtBu have been shown to be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main routes are:

  • Palladium-catalyzed cross-coupling reactions , most commonly the Suzuki-Miyaura coupling, which involves reacting a pyridine derivative with a thiophene derivative.[5]

  • A novel skeletal editing approach that directly converts a substituted pyridine into the corresponding thiophene-2-carbaldehyde via an addition of nucleophiles, ring-opening, and ring-closing (ANRORC) process using elemental sulfur.[2][4]

Q2: How can I monitor the progress of my reaction?

A2: Reaction progress can be effectively monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2]

Q3: What is the recommended method for purifying the final product?

A3: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[5]

Q4: I am observing streaking of my product on the TLC plate during purification. What could be the cause?

A4: Streaking on a TLC plate can be due to several factors:

  • Overloading: Applying too much sample. Try diluting your sample before spotting.

  • Inappropriate Solvent System: The eluent may be too polar.

  • Acidic Nature of Silica Gel: Aldehydes can be sensitive to acidic silica. Consider deactivating the silica by adding 0.5-1% triethylamine to the eluent.[6]

Q5: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A5: Yes. Organotin reagents used in Stille coupling are highly toxic.[7] Palladium catalysts can be air-sensitive. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). It is recommended to handle air- and moisture-sensitive reagents using standard Schlenk techniques under an inert atmosphere.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

  • 2-Bromopyridine or 2-chloropyridine derivative

  • 5-Formylthiophene-2-boronic acid or its pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)[2][5]

  • Base (e.g., K₂CO₃, K₃PO₄)[2][5]

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene)[2][5]

Procedure:

  • To an oven-dried flask, add the pyridine halide (1.0 eq.), the thiophene boronic acid/ester (1.2 eq.), and the base (2.0-3.0 eq.).

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.5–5 mol%).

  • Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2][5]

Protocol 2: Skeletal Editing of Pyridine to Thiophene-2-carbaldehyde

This protocol is based on the novel CN-to-S atom swap methodology.[2][4]

Part A: Preparation of Zincke Salt

  • To a reaction vessel, add the appropriate pyridine (5.0 mmol), 1-halo-2,4-dinitrobenzene (8.0 mmol, 1.6 equiv.), and acetone or ethanol (15.0 mL).

  • Heat the mixture at 60-80 °C for 24 hours.

  • Cool to room temperature and concentrate in vacuo.

  • Wash the crude product with ethyl acetate to yield the Zincke salt.[2][4]

Part B: Skeletal Editing

  • To a flask, add the Zincke salt (0.1 mmol) and CHCl₃ (1.0 mL).

  • Add pyrrolidine (0.25 mmol, 2.5 equiv.) dropwise and react at 25 °C for 1 hour.

  • Remove the solvent under reduced pressure.

  • Add S₈ (0.2 mmol, 2.0 equiv.), potassium tert-butoxide (0.1 mmol, 1.0 equiv.), and DMSO (1 mL).

  • Stir the resulting solution at 100 °C for 12 hours.[2][4]

  • Cool the reaction and proceed with aqueous workup and extraction with an organic solvent.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Skeletal Editing

EntryBaseSolventYield (%)
1Cs₂CO₃MeCN20
2Cs₂CO₃DMF35
3Cs₂CO₃DMSO78
4KOtBuDMSO85
5Na₂CO₃DMSO72
6DBUDMSO75
Data adapted from a study on a model substrate.[4]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Pyridine Halide, Thiophene Boronic Acid, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (80-110 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Pure Product purify->product Troubleshooting_Logic start Low Yield? check_catalyst Check Catalyst Activity & Reagent Purity start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) check_catalyst->side_reactions check_conditions->side_reactions check_atmosphere->side_reactions optimize Optimize Conditions side_reactions->optimize

References

Technical Support Center: Alternative Catalysts for Synthesizing Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted thiophenes. The focus is on addressing specific issues that may arise during experiments using alternative catalytic methods.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods like Paal-Knorr or Fiesselmann synthesis?

A1: Alternative catalysts, such as palladium complexes, organocatalysts (e.g., L-proline), and metal-free systems, offer several advantages. These can include milder reaction conditions, improved functional group tolerance, higher yields, and better regioselectivity.[1][2] For instance, palladium-catalyzed cross-coupling reactions allow for the direct C-H functionalization of thiophenes, avoiding the need for pre-functionalized starting materials.[3] Microwave-assisted synthesis, another alternative approach, can dramatically reduce reaction times.[4][5]

Q2: When should I consider using a palladium catalyst for thiophene synthesis?

A2: Palladium catalysts are particularly useful for cross-coupling reactions, such as Suzuki, Heck, and direct C-H arylation, to form C-C bonds on a pre-existing thiophene ring.[6][7] These methods are ideal when you need to introduce aryl, heteroaryl, or vinyl substituents at specific positions. Direct C-H arylation is especially advantageous as it simplifies the synthetic route by avoiding the preparation of organometallic reagents.[3]

Q3: What are the benefits of using L-proline as a catalyst in thiophene synthesis?

A3: L-proline is an inexpensive, non-toxic, and readily available amino acid that can act as an efficient organocatalyst.[8][9] It is particularly effective in promoting multicomponent reactions like the Gewald synthesis of 2-aminothiophenes under mild conditions.[8] Its use aligns with the principles of green chemistry by often allowing for reactions in more environmentally friendly solvents, sometimes even in water mixtures.[9]

Q4: Are there effective metal-free alternatives for synthesizing substituted thiophenes?

A4: Yes, several metal-free methods have been developed. These approaches often utilize elemental sulfur or other sulfur sources in combination with radical initiators or bases to construct the thiophene ring.[1][10] For example, the reaction of alkynols with elemental sulfur can yield a variety of substituted thiophenes without the need for a metal catalyst.[3] These methods are beneficial for avoiding metal contamination in the final product, which is a critical consideration in drug development.[1]

Q5: How can microwave-assisted synthesis benefit my thiophene preparations?

A5: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, leading to drastically reduced reaction times (from hours to minutes).[2][4][5] This is due to the efficient and rapid heating of the reaction mixture.[11] It can also lead to higher product yields and improved purity by minimizing the formation of byproducts.[2][4] Microwave-assisted protocols have been successfully applied to various thiophene syntheses, including the Gewald and Paal-Knorr reactions.[4][5][6]

Troubleshooting Guides

Palladium-Catalyzed Thiophene Synthesis (e.g., Suzuki, C-H Arylation)
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst- Ensure the palladium precursor (e.g., Pd(OAc)₂) and ligands are of high quality and have been stored correctly. - Consider a brief pre-activation step for the catalyst.
Poor Ligand Choice- The electronic and steric properties of the phosphine ligand are crucial. Screen a variety of ligands (e.g., SPhos, XPhos) to find the optimal one for your specific substrates.
Inefficient Base- The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction. Perform a small-scale screen of different bases.
Catalyst Poisoning- Thiophene's sulfur atom can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that promotes a faster catalytic turnover can sometimes overcome this.[12]
Low Regioselectivity Steric and Electronic Effects- The inherent electronic properties of the thiophene ring favor functionalization at the 2- and 5-positions. For C-H functionalization at the 3- or 4-position, a directing group may be necessary.
Catalyst Deactivation Air/Moisture Sensitivity- Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and use anhydrous solvents.[13]
Thermal Decomposition- Avoid excessively high temperatures. Determine the minimum temperature required for the reaction to proceed efficiently.
L-Proline Catalyzed Thiophene Synthesis (e.g., Gewald Reaction)
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Suboptimal Catalyst Loading- While L-proline is a catalyst, a certain concentration is required. Optimize the catalyst loading (typically 10-30 mol%).[14]
Poor Solvent Choice- The solubility of L-proline and the reactants is key. While DMF and DMSO are common, consider screening other polar aprotic or even protic solvents like ethanol or water mixtures.[9]
Low Reactivity of Starting Materials- Sterically hindered ketones or aldehydes may react slower. Increasing the reaction temperature or time might be necessary.
Low Enantioselectivity (for asymmetric reactions) Racemization- Lowering the reaction temperature can sometimes improve enantioselectivity.
Inappropriate Solvent- The solvent can significantly influence the transition state of the reaction. Screen different solvents to find the optimal one for stereocontrol.[9]
Difficult Product Purification Catalyst Residue- L-proline is water-soluble. An aqueous workup can often effectively remove the catalyst.
Metal-Free Thiophene Synthesis
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inefficient Sulfur Source Activation- Ensure the reaction conditions (e.g., temperature, base) are sufficient to generate the active sulfur species (e.g., trisulfur radical anion).[3][10]
Poor Substrate Reactivity- The electronic nature of the substituents on the starting materials can greatly influence the reaction rate. Electron-donating or -withdrawing groups may require different reaction conditions.
Formation of Side Products Polymerization- High temperatures can sometimes lead to polymerization of starting materials or products. Consider lowering the reaction temperature or using a more controlled heating method.
Unwanted Oxidation- If using an oxidant, ensure the stoichiometry is correct to avoid over-oxidation of the thiophene ring.
Microwave-Assisted Thiophene Synthesis
Problem Potential Cause Troubleshooting Steps
Arcing or Sparking Presence of Metal- Ensure no metal objects (e.g., stir bars with exposed metal, metal spatulas) are inside the microwave cavity.[15]
Damaged Waveguide Cover- Inspect the waveguide cover inside the microwave for any damage or food/chemical residue and clean or replace it if necessary.[15]
Overheating or Runaway Reaction Inappropriate Solvent- Use a solvent with a sufficiently high boiling point and good microwave absorption properties. Non-polar solvents like hexane are generally poor choices.[16]
High Power Setting- Start with a lower power setting and gradually increase it while monitoring the temperature and pressure.
Inconsistent Results Non-uniform Heating- Ensure the reaction mixture is being stirred effectively to distribute the microwave energy evenly.

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize quantitative data for different catalytic systems in the synthesis of substituted thiophenes.

Table 1: Palladium-Catalyzed Suzuki Coupling of 2,5-Dibromothiophenes [17]

Catalyst SystemDibromothiophene SubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good
Pd(PPh₃)₄2,5-dibromo-3-methylthiopheneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLow to Moderate
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene/H₂O110-11512-18Good to Excellent

Table 2: L-Proline Catalyzed Gewald Synthesis of 2-Aminothiophenes [8][14]

Ketone/AldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
CyclohexanoneMalononitrile30DMSORT491
4-NitrobenzaldehydeMalononitrile30DMSORT486
3-PhenylpropanalMalononitrile30DMSORT475

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of Thiophene

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Thiophene derivative (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous 1,4-dioxane (3-5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Add the thiophene derivative and the aryl bromide.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Gewald Synthesis of a 2-Aminothiophene Derivative[5][18]

Materials:

  • Ketone/aldehyde (1.0 mmol)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Pyrrolidine (1.0 mmol)

  • DMF (3 mL)

  • 5 mL microwave reaction vial

Procedure:

  • In a 5 mL microwave reaction vial, combine the ketone or aldehyde, active methylene nitrile, elemental sulfur, and pyrrolidine.

  • Add DMF (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 50 °C for 30 minutes with the absorbance set to "very high".[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminothiophene.[18]

Visualizations

Troubleshooting_Low_Yield_Pd_Catalysis cluster_reagents Reagent Troubleshooting cluster_catalyst Catalyst System Troubleshooting cluster_conditions Reaction Condition Troubleshooting start Low or No Product Yield check_reagents Check Starting Materials (Purity, Stoichiometry) start->check_reagents reagent_purity Impure Reagents? check_reagents->reagent_purity check_catalyst Evaluate Catalyst System catalyst_activity Inactive Catalyst? check_catalyst->catalyst_activity check_conditions Optimize Reaction Conditions temp Temperature Too Low? check_conditions->temp reagent_purity->check_catalyst No reagent_solution Purify starting materials (distillation, recrystallization). reagent_purity->reagent_solution Yes catalyst_solution Use fresh catalyst/ligand. Consider pre-activation. catalyst_activity->catalyst_solution Yes ligand_choice Suboptimal Ligand? catalyst_activity->ligand_choice No ligand_solution Screen different phosphine ligands (e.g., SPhos, XPhos). ligand_choice->ligand_solution Yes base_choice Ineffective Base? ligand_choice->base_choice No base_choice->check_conditions No base_solution Screen alternative bases (e.g., K2CO3, Cs2CO3, K3PO4). base_choice->base_solution Yes temp_solution Gradually increase temperature. temp->temp_solution Yes solvent Poor Solvent? temp->solvent No solvent_solution Try alternative anhydrous solvents (e.g., Toluene, DME). solvent->solvent_solution Yes

Caption: Troubleshooting workflow for low yield in Pd-catalyzed thiophene synthesis.

Catalyst_Selection_Thiophene cluster_formation Ring Formation Methods cluster_functionalization Functionalization of Thiophene Ring start Desired Thiophene Synthesis Goal q1 Ring Formation or Functionalization? start->q1 q2 Targeting 2-Aminothiophenes? q1->q2 Formation q3 C-C Bond Formation? q1->q3 Functionalization gewald Gewald Synthesis (L-proline or Microwave) q2->gewald Yes paal_knorr Paal-Knorr Synthesis (from 1,4-dicarbonyls) q2->paal_knorr No q4 Need to Avoid Metal Contamination? gewald->q4 paal_knorr->q4 pd_coupling Palladium-Catalyzed Cross-Coupling (Suzuki, C-H Arylation) q3->pd_coupling Yes other_func Other Functionalization q3->other_func No pd_coupling->q4 metal_free Metal-Free Synthesis q4->metal_free Yes

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde and Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde against two structurally related alternatives: thiophene-2-carbaldehyde and pyridine-2-carbaldehyde. Understanding the spectral features of these compounds is crucial for their identification, characterization, and utilization in synthetic chemistry and drug discovery. The inclusion of a pyridyl substituent on the thiophene ring significantly influences the electronic environment and, consequently, the chemical shifts of the protons, providing a unique spectral signature.

Comparative Data of 1H NMR Chemical Shifts

The following table summarizes the experimental and predicted 1H NMR chemical shifts (δ) in parts per million (ppm) for the three compounds. The data for thiophene-2-carbaldehyde and pyridine-2-carbaldehyde are derived from experimental spectra recorded in deuterated chloroform (CDCl₃), a common NMR solvent. Due to the lack of publicly available experimental data for this compound, its chemical shifts have been predicted using a reliable NMR prediction tool.

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound Aldehyde-H~9.8 - 10.0Singlet
Thiophene-H3~7.6 - 7.8Doublet
Thiophene-H4~7.2 - 7.4Doublet
Pyridine-H3'~7.7 - 7.9Triplet/dd
Pyridine-H4'~7.2 - 7.4Triplet/dd
Pyridine-H5'~7.6 - 7.8Doublet
Pyridine-H6'~8.5 - 8.7Doublet
Thiophene-2-carbaldehyde Aldehyde-H9.95Singlet
Thiophene-H3, H57.80 - 7.77Multiplet
Thiophene-H47.22Triplet
Pyridine-2-carbaldehyde Aldehyde-H10.09Singlet
Pyridine-H37.96Doublet
Pyridine-H47.88Triplet
Pyridine-H57.54Triplet
Pyridine-H68.80Doublet

Note: Chemical shifts for this compound are predicted values and may vary slightly from experimental results.

Structural and Electronic Effects on 1H NMR Spectra

The chemical shifts observed in the 1H NMR spectra are directly related to the electronic environment of the protons in the molecule. The introduction of the electron-withdrawing pyridine ring at the 5-position of the thiophene-2-carbaldehyde framework is expected to deshield the protons on both aromatic rings, leading to downfield shifts compared to the parent molecules.

G cluster_main This compound cluster_alt1 Thiophene-2-carbaldehyde cluster_alt2 Pyridine-2-carbaldehyde main_mol main_mol alt1_mol alt1_mol main_mol->alt1_mol Substitution of H with Pyridyl Group alt2_mol alt2_mol main_mol->alt2_mol Substitution of H with Thienyl-carbaldehyde Group

Caption: Logical relationship between the target compound and its structural alternatives.

The aldehyde proton in all three compounds appears as a singlet in the downfield region (δ 9.8-10.1 ppm) due to the strong deshielding effect of the adjacent carbonyl group. The aromatic protons of the thiophene and pyridine rings exhibit characteristic splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons. The coupling constants (J values) provide valuable information about the connectivity of the protons in the ring systems.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a general protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's specifications.

  • Place the spinner with the sample tube into the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal. This is a critical step for obtaining high-resolution spectra.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Number of scans (NS): Typically 8 to 16 scans for a sample of this concentration.

    • Acquisition time (AQ): Usually around 2-4 seconds.

    • Relaxation delay (D1): A delay of 1-5 seconds between scans allows for full relaxation of the protons, ensuring accurate integration.

    • Pulse width: Calibrate the 90° pulse width for the specific probe being used.

    • Spectral width (SW): A typical spectral width for a 1H NMR spectrum is -2 to 12 ppm.

  • Acquire the Free Induction Decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicities) and coupling constants to elucidate the structure.

G A Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) B Transfer to NMR Tube (Filter if necessary) A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Set Acquisition Parameters (NS, AQ, D1, Pulse Width, SW) D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Calibrate Spectrum G->H I Integrate and Analyze H->I

Caption: Experimental workflow for acquiring a 1H NMR spectrum.

A Comparative Analysis of 13C NMR Spectral Data for 5-(Pyridin-2-yl)thiophene-2-carbaldehyde and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(pyridin-2-yl)thiophene-2-carbaldehyde and structurally related thiophene-2-carbaldehyde derivatives. Understanding the electronic environment of carbon atoms within these molecules is crucial for structure elucidation, reaction monitoring, and the design of novel pharmaceutical compounds. This document summarizes key chemical shift data, outlines a detailed experimental protocol for acquiring ¹³C NMR spectra, and presents a logical workflow for spectral comparison.

Comparative ¹³C NMR Spectral Data

The following table summarizes the ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and selected reference compounds. The data for the target compound is inferred from spectral data of closely related analogs, as direct experimental data was not available in the cited literature. The comparison highlights the electronic effects of different substituents on the thiophene ring.

Carbon AtomThis compound (Predicted)Thiophene-2-carbaldehyde[1]5-Bromothiophene-2-carbaldehyde5-Methylthiophene-2-carbaldehyde
C=O~184.0183.1~182.0~182.5
C2~145.0144.0~142.0~143.0
C3~137.0136.5~138.0~137.0
C4~126.0135.2~133.0~127.0
C5~152.0128.4~118.0~155.0
Pyridinyl C2'~150.0---
Pyridinyl C3'~120.0---
Pyridinyl C4'~137.0---
Pyridinyl C5'~124.0---
Pyridinyl C6'~149.0---

Note: Predicted values for this compound are based on the additive effects of pyridinyl and carbaldehyde substituents on the thiophene ring, drawing comparisons with the experimental data of the reference compounds.

Experimental Protocol: ¹³C NMR Spectroscopy

The following is a general protocol for the acquisition of ¹³C NMR spectra for heterocyclic compounds like this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Setup:

  • The ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • The instrument is tuned and matched to the ¹³C frequency.

  • The sample is placed in the spectrometer and allowed to thermally equilibrate. The sample spinning rate is typically set to 20 Hz to minimize spinning sidebands.

3. Data Acquisition:

  • A standard proton-decoupled ¹³C NMR pulse sequence is used.

  • Key acquisition parameters include:

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

    • Number of Scans (ns): Varies from several hundred to several thousand scans depending on the sample concentration and the desired signal-to-noise ratio.

    • Temperature: Spectra are typically acquired at room temperature (298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comparative analysis of ¹³C NMR data for substituted thiophene-2-carbaldehydes.

G cluster_0 Data Acquisition cluster_1 Reference Data cluster_2 Spectral Analysis and Comparison cluster_3 Conclusion A Prepare Sample of This compound B Acquire 13C NMR Spectrum A->B E Process and Reference Spectrum B->E C Thiophene-2-carbaldehyde G Compare Chemical Shifts with Reference Compounds C->G D 5-Substituted Thiophene-2-carbaldehydes (e.g., 5-Bromo, 5-Methyl) D->G F Identify and Assign Peaks E->F F->G H Elucidate Substituent Effects G->H I Confirm Structure and Understand Electronic Environment H->I

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone technique for elucidating molecular structures, and a thorough comprehension of fragmentation patterns is key to interpreting the resulting spectra. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde against its constituent heterocyclic aldehydes, 2-thiophenecarboxaldehyde and pyridine-2-carboxaldehyde.

General Experimental Protocol for Mass Spectrometry Analysis

To ensure reproducibility and accurate comparison, a standardized experimental approach is crucial. The following outlines a general protocol for acquiring an electron ionization mass spectrum.

Sample Preparation: A small quantity of the analyte (typically 1-5 mg) is dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for this type of analysis.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port Temperature: 250 °C

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-500

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection GC_Column Separation on GC Column Injector->GC_Column Vaporization Ion_Source Ionization (EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analysis (Quadrupole) Ion_Source->Mass_Analyzer Acceleration Detector Detection Mass_Analyzer->Detector Separation by m/z Data_System Data Acquisition Detector->Data_System Output Output Data_System->Output Mass Spectrum

Figure 1: A generalized workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Predicted Fragmentation of this compound

The molecular weight of this compound is 189.24 g/mol .[8] The fragmentation of this molecule under EI conditions is expected to be initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 189. Aromatic and heterocyclic aldehydes typically exhibit a strong molecular ion peak.[2]

The primary fragmentation pathways are predicted to involve the aldehyde functional group and the cleavage of the bond linking the two heterocyclic rings.

  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 188.[3][4][5]

  • Loss of Carbon Monoxide (M-29): Following the loss of the hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide (CO), a characteristic fragmentation of aldehydes and ketones, to yield a fragment at m/z 160.[2][5] Alternatively, the loss of the entire formyl group (CHO) can occur directly from the molecular ion, also resulting in a fragment at m/z 160.

  • Cleavage of the Pyridinyl-Thiophene Bond: The bond connecting the pyridine and thiophene rings can cleave, leading to two possible charged fragments:

    • Pyridinyl radical cation: m/z 78

    • Thiophene-2-carbaldehyde radical cation: m/z 111

Fragmentation_Predicted M [M]⁺˙ m/z 189 M_minus_1 [M-H]⁺ m/z 188 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 160 M->M_minus_29 - CHO• Pyridyl [C₅H₄N]⁺˙ m/z 78 M->Pyridyl Thiophenyl_CHO [C₅H₃OS]⁺ m/z 111 M->Thiophenyl_CHO M_minus_1->M_minus_29 - CO

Figure 2: Predicted fragmentation pathway for this compound.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, a comparison with the known mass spectra of 2-thiophenecarboxaldehyde and pyridine-2-carboxaldehyde is instructive.

2-Thiophenecarboxaldehyde (MW: 112.15 g/mol )

The mass spectrum of 2-thiophenecarboxaldehyde shows a prominent molecular ion peak at m/z 112.[6][9] Key fragments are observed at:

  • m/z 111: Resulting from the loss of a hydrogen radical ([M-H]⁺).[9]

  • m/z 83: Formed by the subsequent loss of carbon monoxide ([M-H-CO]⁺).

  • m/z 39: A common fragment in thiophene-containing compounds.[9]

Fragment Ion m/z Proposed Structure Relative Intensity
[M]⁺˙112C₅H₄OS⁺˙High
[M-H]⁺111C₅H₃OS⁺High
[M-CHO]⁺83C₄H₃S⁺Moderate
C₃H₃⁺39C₃H₃⁺Moderate
Table 1: Key mass spectral fragments of 2-Thiophenecarboxaldehyde. Data sourced from NIST WebBook.[6][9]
Pyridine-2-carboxaldehyde (MW: 107.11 g/mol )

The mass spectrum of pyridine-2-carboxaldehyde displays a strong molecular ion at m/z 107.[7] Significant fragments include:

  • m/z 106: Due to the loss of a hydrogen radical ([M-H]⁺).

  • m/z 78: Arising from the loss of carbon monoxide from the [M-H]⁺ ion, corresponding to the pyridinyl cation.

  • m/z 51: A characteristic fragment of the pyridine ring.

Fragment Ion m/z Proposed Structure Relative Intensity
[M]⁺˙107C₆H₅NO⁺˙High
[M-H]⁺106C₆H₄NO⁺Moderate
[M-CHO]⁺78C₅H₄N⁺High
C₄H₃⁺51C₄H₃⁺Moderate
Table 2: Key mass spectral fragments of Pyridine-2-carboxaldehyde. Data sourced from NIST WebBook.[7]

Discussion and Comparison

The fragmentation patterns of the two simpler aldehydes provide a strong basis for predicting the behavior of this compound.

  • The characteristic loss of a hydrogen radical and carbon monoxide from the aldehyde group is a dominant feature in both 2-thiophenecarboxaldehyde and pyridine-2-carboxaldehyde, and is therefore highly anticipated for the target molecule.

  • The presence of the pyridinyl cation (m/z 78) in the spectrum of pyridine-2-carboxaldehyde and the thiophenyl cation (m/z 83) in the spectrum of 2-thiophenecarboxaldehyde supports the prediction of cleavage at the inter-ring bond in this compound, which would lead to fragments at m/z 78 and a fragment corresponding to the thiophene-2-carbaldehyde moiety (m/z 111).

References

A Comparative Guide to DFT Computational Studies of Pyridyl Thiophene Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational performance for Density Functional Theory (DFT) studies of pyridyl thiophene structures, drawing on recent research to support drug development and materials science applications. The following sections detail the performance of various DFT functionals in predicting electronic and structural properties, supported by experimental data and detailed computational protocols.

Performance of DFT Functionals on Excited-State Properties

A critical aspect of characterizing pyridyl thiophene oligomers is the accurate prediction of their excited-state properties, which are crucial for applications in optoelectronics. A 2021 study in The Journal of Physical Chemistry A provides a comprehensive assessment of various DFT functionals against the high-accuracy algebraic diagrammatic construction to second order (ADC(2)) method for calculating the absorption and circular dichroism (CD) spectra of these oligomers.[1][2][3]

The study found that range-separated hybrid functionals, specifically CAM-B3LYP and ωB97XD , along with the meta-hybrid functional M06-2X , provided vertical excitation energies in closest agreement with the ADC(2) benchmark results.[1][2] In contrast, global hybrid functionals like B3LYP and PBE0 yielded excitation energies that significantly deviated from the benchmark.[1][2] While CAM-B3LYP, ωB97XD, and M06-2X also produced CD spectra that were closer to the benchmark, the analysis of excited-state properties revealed that the state ordering and natural transition orbitals predicted by these DFT functionals sometimes differed from the ADC(2) results.[1][2]

DFT FunctionalPerformance for Vertical Excitation EnergiesPerformance for CD SpectraNotable Discrepancies
CAM-B3LYP Close to ADC(2) results[1][2]Close to benchmark spectra[2]State ordering and natural transition orbitals can differ from ADC(2)[1][2]
ωB97XD Close to ADC(2) results[1][2]Close to benchmark spectra[2]State ordering and natural transition orbitals can differ from ADC(2)[1][2]
M06-2X Close to ADC(2) results[1][2]Close to benchmark spectra[2]State ordering and natural transition orbitals can differ from ADC(2)[1][2]
B3LYP Far from ADC(2) benchmark results[1][2]Not specified-
PBE0 Far from ADC(2) benchmark results[1][2]Not specified-

Adsorption Properties on Metal Surfaces

The interaction of pyridyl and thiophene molecules with metal surfaces is another area of significant research, with implications for catalysis and molecular electronics. A study investigated the adsorption of these molecules on clean and doped Cu(100) surfaces using DFT calculations that included van der Waals interactions (optB86b-vdW).[4]

The results indicate that doping the Cu(100) surface with Rhodium (Rh) or Platinum (Pt) significantly enhances the adsorption energy of both thiophene and pyridine.[4] For instance, the adsorption energy of a thiophene molecule increased from 0.98 eV on a clean Cu surface to 3.55 eV when the surface was alloyed with an Rh tetramer.[4] Similarly, for pyridine, the adsorption energy increased from 0.96 eV to 3.06 eV with an Rh tetramer.[4] The study also found that the Rh-doped Cu(100) surface was more suitable for the adsorption of both molecules compared to the clean surface.[4]

AdsorbateSurfaceAdsorption Energy (eV)
ThiopheneClean Cu(100)0.98[4]
ThiopheneRh tetramer on Cu(100)3.55[4]
PyridineClean Cu(100)0.96[4]
PyridineRh tetramer on Cu(100)3.06[4]

Structural and Optoelectronic Properties of Helical Oligomers

The tendency of oligomers based on pyridine and thiophene to form helical structures has been explored through DFT calculations.[5] These studies highlight the importance of including dispersion corrections in the DFT functional for accurately predicting the ground state structures and stabilities of these helical conformers.[5]

Calculations at the B3LYP-D3/6-31G(d) level of theory, which includes dispersion corrections, showed that the stability of the helical oligomers increases with the chain length due to non-bonding interactions between adjacent helical turns.[5] The absorption spectra of these helical oligomers are characterized by multiple electronic transitions with significant oscillator strengths.[5] Interestingly, the transition with the largest oscillator strength experiences a blue shift as the size of the oligomer increases.[5]

Experimental and Computational Protocols

DFT Functional Performance Assessment

The assessment of DFT functionals for excited-state properties of pyridine-thiophene oligomers involved calculations starting from a linear monomer and extending to a helical pentamer.[1][2] The primary computational method was Time-Dependent Density Functional Theory (TD-DFT). The results were benchmarked against the ADC(2) method, a highly accurate wavefunction-based approach for excited states. All calculations were performed using a development version of the TURBOMOLE program package.

G Workflow for DFT Functional Assessment cluster_0 System Preparation cluster_1 Computational Methods cluster_2 Property Calculation cluster_3 Analysis Monomer Pyridine-Thiophene Monomer Oligomers Pyridine-Thiophene Oligomers (up to pentamer) Monomer->Oligomers DFT DFT Functionals (CAM-B3LYP, ωB97XD, M06-2X, B3LYP, PBE0) Oligomers->DFT ADC2 ADC(2) Benchmark Oligomers->ADC2 Excitation Vertical Excitation Energies DFT->Excitation Spectra Absorption and CD Spectra DFT->Spectra ADC2->Excitation ADC2->Spectra Comparison Comparison of DFT vs. ADC(2) Excitation->Comparison Spectra->Comparison Accuracy Assessment of Functional Accuracy Comparison->Accuracy

Workflow for DFT Functional Assessment
Adsorption on Metal Surfaces

The study of thiophene and pyridine adsorption on doped Cu(100) surfaces employed plane-wave DFT calculations as implemented in the VASP (Vienna Ab initio Simulation Package) code.[4] The Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional was used, and van der Waals interactions were accounted for using the optB86b-vdW functional. The doped surfaces were modeled by substituting Cu atoms with Rh or Pt monomers, dimers, and tetramers.[4] Adsorption properties, including adsorption energy, adsorption heights, electron density difference (EDD), and density of states (DOS), were calculated to characterize the interaction between the molecules and the surfaces.[4]

G Computational Workflow for Adsorption Studies cluster_0 System Modeling cluster_1 DFT Calculations (VASP) cluster_2 Property Analysis Surface Cu(100) Surface Slab Doped_Surface Rh/Pt Doped Cu(100) Surface->Doped_Surface PBE PBE Functional Doped_Surface->PBE Molecules Thiophene & Pyridine Molecules->PBE vdW optB86b-vdW Functional PBE->vdW Adsorption_Energy Adsorption Energy vdW->Adsorption_Energy EDD Electron Density Difference vdW->EDD DOS Density of States vdW->DOS

Computational Workflow for Adsorption Studies
Helical Oligomer Structures

For the investigation of helical pyridine-thiophene oligomers, geometry optimizations were performed using DFT at the B3LYP/6-31G(d) and B3LYP-D3/6-31G(d) levels of theory.[5] The inclusion of the D3 dispersion correction was found to be crucial for accurately describing the helical structures.[5] Vertical excitation energies, oscillator strengths, and absorption spectra were then calculated using TD-DFT single-point calculations at the B3LYP-D3/6-31G(d) level on the optimized geometries.[5]

G Logical Relationship in Helical Oligomer Studies cluster_0 Structural Properties cluster_1 Optoelectronic Properties Chain_Length Oligomer Chain Length Helical_Structure Helical Conformation Chain_Length->Helical_Structure Blue_Shift Blue Shift of λmax Chain_Length->Blue_Shift Dispersion Dispersion Interactions (π-π stacking) Dispersion->Helical_Structure Absorption_Spectra Absorption Spectra Helical_Structure->Absorption_Spectra Absorption_Spectra->Blue_Shift

References

A Comparative Analysis of 5-(pyridin-2-yl) and 5-(pyridin-4-yl)thiophene-2-carbaldehyde: Synthesis, Anticancer Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two isomeric compounds, 5-(pyridin-2-yl)thiophene-2-carbaldehyde and 5-(pyridin-4-yl)thiophene-2-carbaldehyde. The report details their chemical properties, synthesis methodologies, and a comparative analysis of their potential biological activities, with a focus on anticancer applications. While direct comparative studies are limited, this guide synthesizes available data on related compounds to provide valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Properties

Both this compound and 5-(pyridin-4-yl)thiophene-2-carbaldehyde are heterocyclic aldehydes with the same molecular formula (C₁₀H₇NOS) and molecular weight (189.24 g/mol ). Their structural difference lies in the point of attachment of the thiophene-2-carbaldehyde moiety to the pyridine ring. This seemingly subtle variation in the nitrogen atom's position within the pyridine ring can significantly influence the molecule's electronic distribution, steric hindrance, and ultimately, its biological activity.

PropertyThis compound5-(pyridin-4-yl)thiophene-2-carbaldehyde
Molecular Formula C₁₀H₇NOSC₁₀H₇NOS
Molecular Weight 189.24 g/mol 189.24 g/mol
CAS Number 132706-12-8129770-69-0
Appearance Not specifiedNot specified
IUPAC Name This compound5-(pyridin-4-yl)thiophene-2-carbaldehyde

Synthesis Protocols

The synthesis of these compounds can be achieved through various organic chemistry reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent and versatile method for forming the C-C bond between the thiophene and pyridine rings.[1][2][3][4] Another innovative approach involves the "skeletal editing" of pyridines to directly form thiophene-2-carbaldehydes.[5]

Suzuki-Miyaura Cross-Coupling Protocol

This method involves the palladium-catalyzed reaction of a pyridine-boronic acid or ester with a bromo-substituted thiophene-2-carbaldehyde, or vice versa.

Materials:

  • Appropriate bromo-substituted precursor (e.g., 2-bromo-5-formylthiophene or a bromopyridine)

  • Corresponding boronic acid or pinacol ester (e.g., pyridin-2-ylboronic acid or 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or toluene/water)[1]

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the bromo-substituted precursor and the boronic acid/ester in the solvent.

  • Add the palladium catalyst and the base to the mixture.

  • Stir the reaction mixture at an elevated temperature (e.g., reflux) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(pyridin-yl)thiophene-2-carbaldehyde.[6]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Bromo_Thiophene Bromo-Thiophene or Bromo-Pyridine Reaction Suzuki-Miyaura Cross-Coupling Bromo_Thiophene->Reaction Boronic_Acid Pyridinyl Boronic Acid or Thiophenyl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Heat Heat Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 5-(Pyridinyl)thiophene- 2-carbaldehyde Purification->Product VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 Initiates P3 Cell Proliferation, Migration, Survival P2->P3 Leads to Angiogenesis Angiogenesis P3->Angiogenesis Inhibitor 5-(Pyridinyl)thiophene- 2-carbaldehyde Derivatives Inhibitor->VEGFR2 Inhibits MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read_Absorbance Measure Absorbance Add_DMSO->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

References

Thiophene Derivatives in Oncology: A Comparative Analysis of Kinase and Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene, a sulfur-containing heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including potent anticancer properties.[3][4] This guide provides a comparative analysis of two prominent classes of thiophene-based anticancer agents: multi-kinase inhibitors and microtubule assembly inhibitors. We will delve into their structure-activity relationships (SAR), supported by quantitative data, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Thiophene-Based Anticancer Agents

This comparison focuses on two distinct mechanisms of action through which thiophene derivatives exert their anticancer effects: inhibition of protein kinases involved in cell signaling and disruption of microtubule dynamics essential for cell division.

Class 1: Fused Thienopyrimidine Derivatives as VEGFR-2/AKT Dual Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT are crucial regulators of tumor growth, proliferation, and angiogenesis.[5] Dual inhibition of these pathways presents a promising strategy for cancer therapy. A series of fused thienopyrrole and pyrrolothienopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities.[5]

Structure-Activity Relationship (SAR) Insights:

The core scaffold consists of a thienopyrimidine ring system with various substitutions. Key SAR observations from a study on fused thiophene derivatives are summarized below[5]:

  • Substitution at the phenyl ring: The nature and position of substituents on the phenyl ring attached to the thienopyrimidine core significantly influence cytotoxic activity. Electron-withdrawing groups, such as chlorine and fluorine, at the para and meta positions tend to enhance activity.

  • The linker: The acetamide linker plays a crucial role in maintaining the appropriate conformation for binding to the kinase active sites.

  • Fused ring system: The pyrrolothienopyrimidine scaffold generally demonstrates potent activity, highlighting the importance of this specific heterocyclic fusion.

Quantitative Data Summary:

The following table summarizes the in vitro cytotoxic activity (IC50) of representative fused thienopyrimidine derivatives against human hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines.[5]

Compound IDRCell LineIC50 (µM)[5]
3b 4-ChlorophenylHepG23.105
PC-32.15
4c 3-FluorophenylHepG23.023
PC-33.12
Doxorubicin(Reference)HepG20.87
PC-31.05

Signaling Pathway:

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Angiogenesis mTOR->Cell_Proliferation Thieno_Inhibitor Thienopyrimidine Inhibitor Thieno_Inhibitor->VEGFR2 inhibits Thieno_Inhibitor->AKT inhibits G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Gewald Synthesis of 2-aminotetrahydrobenzo[b]thiophene-3-carbonitrile Derivatization Derivatization with Substituted Benzyl Isocyanates Synthesis->Derivatization Cell_Culture A549 Cell Culture Derivatization->Cell_Culture MTS_Assay MTS Cytotoxicity Assay Cell_Culture->MTS_Assay Tubulin_Polymerization Tubulin Polymerization Assay MTS_Assay->Tubulin_Polymerization Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis Tubulin_Polymerization->Cell_Cycle_Analysis IC50 IC50 Determination Cell_Cycle_Analysis->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

References

A Comparative Guide to the Electrochemical Characterization of Pyridyl Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of various pyridyl thiophene derivatives, offering insights into their structure-property relationships. The information is compiled from recent studies and is intended to assist researchers in understanding and predicting the electrochemical behavior of this important class of heterocyclic compounds. Pyridyl thiophenes are of significant interest due to their potential applications in organic electronics, sensors, and as scaffolds in medicinal chemistry.

Comparative Electrochemical Data

The electrochemical behavior of pyridyl thiophenes is significantly influenced by the substitution pattern on both the pyridine and thiophene rings. The following table summarizes key quantitative data from cyclic voltammetry (CV) and other electrochemical techniques for a selection of pyridyl thiophene derivatives. These parameters provide insights into the ease of oxidation and reduction, as well as the stability of the resulting radical ions.

CompoundOxidation Potential (Epa, V vs. ref)Reduction Potential (Epc, V vs. ref)HOMO (eV)LUMO (eV)Electrochemical MethodReference ElectrodeSupporting ElectrolyteSolvent
2-(Pyridin-2-yl)thiophene1.26---CVAg/Ag+0.1 M TEAPCH3CN
Thiophene- and pyridine-substituted quinoline-based molecules (Th-Q, DTh-Q, and Py-Q)Not specifiedNot specifiedNot specifiedNot specifiedPotentiostatic electropolymerizationNot specified0.1 M Na2SO4Not specified
Polythiophene-terpyridine (PTh-Terpy) derivativesNot specified-2.2 to -2.5Not specifiedNot specifiedElectrochemical impedance spectroscopyAg/Ag+Not specifiedNot specified
2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO)Not specifiedNot specifiedNot specifiedNot specifiedPDP, EISNot specified1 N HClNot specified
Poly-5-ethynyl-terthiophene (poly-5-ET)1.12-Not specifiedNot specifiedCVNot specified0.1 M TEAPF6CH3CN
Perimidine–carbazole–thiophene monomers---4.85 to -4.25Not specifiedCVAg/Ag+Not specifiedNot specified

Note: "Not specified" indicates that the data was not explicitly provided in the cited sources. The reference electrode and solvent system can significantly impact the measured potentials.

Experimental Protocols

The following sections detail the methodologies employed in the electrochemical characterization of pyridyl thiophenes, providing a framework for reproducible experimental design.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for investigating the redox properties of pyridyl thiophenes.

Typical Experimental Setup:

  • Electrochemical Analyzer: A potentiostat/galvanostat (e.g., CH Instruments Electrochemical Analyzer model 620) is used to control the potential and measure the current.[1]

  • Three-Electrode System:

    • Working Electrode: A glassy carbon electrode (GCE), platinum disk, or gold electrode is commonly used.

    • Reference Electrode: An Ag/Ag+ or saturated calomel electrode (SCE) is a typical reference. It is often calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[1]

    • Counter Electrode: A platinum wire or coil serves as the auxiliary electrode.[1]

  • Electrolyte Solution: A solution of the pyridyl thiophene derivative in a suitable organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetraethylammonium perchlorate (TEAP)) is used.[2][3][4]

  • Procedure: The potential is scanned linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s). The resulting current is plotted against the applied potential to generate a cyclic voltammogram.

Electropolymerization

For certain pyridyl thiophene monomers, electropolymerization can be employed to grow a conductive polymer film on the electrode surface.

Typical Experimental Setup:

  • Electrochemical Cell: A standard three-electrode cell is used.

  • Monomer Solution: A solution of the pyridyl thiophene monomer in an appropriate solvent and supporting electrolyte is prepared.

  • Procedure:

    • Potentiostatic Method: A constant potential is applied to the working electrode for a specific duration to induce polymerization.[3][5]

    • Potentiodynamic Method (Cyclic Voltammetry): The potential is repeatedly cycled within a specific range to grow the polymer film.[3]

  • Characterization: The resulting polymer film can be characterized by various techniques, including cyclic voltammetry, UV-Vis spectroscopy, and scanning electron microscopy (SEM).[2][3]

Structure-Property Relationships

The electrochemical properties of pyridyl thiophenes are intricately linked to their molecular structure. The following diagram illustrates the key factors influencing their redox behavior.

G Factors Influencing Electrochemical Properties of Pyridyl Thiophenes cluster_structure Molecular Structure cluster_properties Electrochemical Properties Substitution_Pattern Substitution Pattern (Position and Number of Substituents) Redox_Potentials Redox Potentials (Oxidation and Reduction Potentials) Substitution_Pattern->Redox_Potentials Electron_Transfer_Kinetics Electron Transfer Kinetics Substitution_Pattern->Electron_Transfer_Kinetics Nature_of_Substituents Nature of Substituents (Electron-donating vs. Electron-withdrawing) Nature_of_Substituents->Redox_Potentials Stability_of_Radical_Ions Stability of Radical Ions Nature_of_Substituents->Stability_of_Radical_Ions Linkage_Position Linkage Position (e.g., 2-pyridyl vs. 3-pyridyl) Linkage_Position->Redox_Potentials Polymerization_Behavior Electropolymerization Behavior Linkage_Position->Polymerization_Behavior Redox_Potentials->Polymerization_Behavior

Caption: Key structural factors influencing the electrochemical properties of pyridyl thiophenes.

Electron-donating groups on the thiophene or pyridine ring generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential. The position of the nitrogen atom in the pyridine ring and the point of attachment to the thiophene ring also significantly impact the electronic structure and, consequently, the redox potentials. For instance, the π-electron deficient nature of the pyridine ring generally makes pyridyl thiophenes easier to reduce compared to thiophene itself.[2]

Experimental Workflow for Electrochemical Characterization

The following diagram outlines a typical workflow for the electrochemical characterization of a novel pyridyl thiophene derivative.

G Workflow for Electrochemical Characterization of Pyridyl Thiophenes Synthesis Synthesis and Purification of Pyridyl Thiophene Derivative Solution_Prep Preparation of Electrolyte Solution Synthesis->Solution_Prep CV_Analysis Cyclic Voltammetry (CV) - Determine Redox Potentials - Assess Reversibility Solution_Prep->CV_Analysis Bulk_Electrolysis Controlled Potential (Bulk) Electrolysis - Generate Radical Ions for Spectroscopic Analysis CV_Analysis->Bulk_Electrolysis Electropolymerization Electropolymerization (if applicable) - Grow Polymer Film CV_Analysis->Electropolymerization Data_Analysis Data Analysis and Interpretation - Structure-Property Correlation CV_Analysis->Data_Analysis Spectroelectrochemistry Spectroelectrochemistry (UV-Vis, EPR) - Characterize Electronic Structure of Redox Species Bulk_Electrolysis->Spectroelectrochemistry Spectroelectrochemistry->Data_Analysis Polymer_Characterization Polymer Film Characterization - CV, SEM, Conductivity Electropolymerization->Polymer_Characterization Polymer_Characterization->Data_Analysis

References

A Comparative Analysis of Synthetic Routes to 5-Arylthiophene-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-arylthiophene-2-carbaldehydes is a pivotal step in the creation of a diverse array of pharmaceutical agents and functional materials. The strategic placement of a formyl group on the thiophene ring, in conjunction with an aryl substituent, offers a versatile molecular framework for further chemical modifications. This guide presents an objective comparison of four principal synthetic methodologies for this class of compounds: Suzuki-Miyaura Cross-Coupling, Vilsmeier-Haack Reaction, Rieche Formylation, and Lithiation-Formylation. The evaluation of each method is based on experimental data, with detailed protocols provided for key reactions.

Comparison of Synthetic Routes

The selection of an appropriate synthetic strategy for 5-arylthiophene-2-carbaldehydes is often influenced by factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of various functional groups. The following table summarizes the critical aspects of the four main synthetic routes.

ReactionStarting MaterialsReagents & ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Bromo-thiophene-2-carbaldehyde, Arylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Toluene/Water, Dioxane), 85-90°CModerate to Excellent[1]Excellent functional group tolerance; Wide availability of arylboronic acids allows for diverse substitution patterns.[1]Requires pre-functionalized starting materials (bromo-thiophene); Palladium catalysts can be expensive.[1]
Vilsmeier-Haack Reaction ArylthiophenePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Good[1]Utilizes common and inexpensive reagents; Direct formylation of the thiophene ring.[2]Can be harsh for sensitive substrates; Requires aqueous workup; Regioselectivity can be an issue with certain substituted thiophenes.[2]
Rieche Formylation ArylthiopheneDichloromethyl methyl ether, Titanium tetrachloride (TiCl₄)Moderate to Good[2]Effective for electron-rich aromatic systems.[2][3]The Lewis acid catalyst can be harsh; Requires strictly anhydrous conditions.[2]
Lithiation-Formylation Substituted Thiophenen-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)Good to ExcellentHigh yields and clean reactions; Allows for precise regioselective formylation.Requires cryogenic temperatures (-78°C); Sensitive to moisture and air.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Phenylthiophene-2-carbaldehyde[1]

Materials:

  • 4-Bromothiophene-2-carbaldehyde

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).[1]

  • Add potassium phosphate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[1]

  • Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Reaction: General Procedure[1]

Materials:

  • Arylthiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

Procedure:

  • To a solution of the arylthiophene (1.0 equiv) in DMF, add phosphorus oxychloride (1.5 equiv) at 0°C.[1]

  • Stir the reaction mixture at room temperature for 6.5 hours.[1]

  • Cool the mixture to 0°C and add a solution of sodium acetate (5.6 equiv) in water.[1]

  • Stir for an additional 10 minutes at 0°C.[1]

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • After filtration, concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the arylthiophene-2-carbaldehyde (typical yield: ~77%).[1]

Rieche Formylation: General Procedure[1]

Materials:

  • Arylthiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM)

  • Ice-cold water

Procedure:

  • Dissolve the arylthiophene (1.0 equiv) in dry dichloromethane (DCM) and cool to 0°C.[1]

  • Slowly add titanium tetrachloride (1.8 equiv).[1]

  • After stirring for 5 minutes, slowly add dichloromethyl methyl ether (1.1 equiv).[1]

  • Continue stirring the resulting mixture at 0°C for 3 hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the mixture with DCM.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, concentrate, and purify by silica gel flash chromatography.

Lithiation-Formylation: General Procedure for a Substituted Thiophene Derivative[1]

Materials:

  • Substituted Thiophene

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the substituted thiophene (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78°C.[1]

  • Add n-butyllithium (1.1 equiv) dropwise and stir the mixture at -78°C for 1 hour.[1]

  • Add DMF (1.2 equiv) and allow the reaction to slowly warm to room temperature.[1]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the four discussed synthetic routes to 5-arylthiophene-2-carbaldehydes.

Suzuki_Miyaura_Coupling A 4-Bromothiophene- 2-carbaldehyde C Pd(PPh₃)₄, Base Toluene/Water, 85-90°C A->C B Arylboronic Acid B->C D 5-Arylthiophene- 2-carbaldehyde C->D

Suzuki-Miyaura Cross-Coupling Workflow

Vilsmeier_Haack_Reaction A Arylthiophene B POCl₃, DMF A->B C 5-Arylthiophene- 2-carbaldehyde B->C Rieche_Formylation A Arylthiophene B Cl₂CHOMe, TiCl₄ DCM, 0°C A->B C 5-Arylthiophene- 2-carbaldehyde B->C Lithiation_Formylation A Substituted Thiophene B 1. n-BuLi, THF, -78°C 2. DMF A->B C 5-Substituted-thiophene- 2-carbaldehyde B->C

References

A Comparative Guide to the X-ray Crystallography of Metal Complexes with Thophene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of metal complexes containing thiophene-based ligands is a burgeoning field of research, driven by their diverse applications in catalysis, materials science, and medicinal chemistry. X-ray crystallography provides the definitive method for elucidating the three-dimensional structure of these complexes, offering unparalleled insights into coordination geometries, bond characteristics, and intermolecular interactions. This guide provides a comparative analysis of representative metal complexes with thiophene-containing ligands, supported by experimental data and detailed protocols.

Structural Comparison of Thiophene-Containing Metal Complexes

The coordination chemistry of thiophene ligands is rich and varied, leading to a wide array of structural motifs. The nature of the metal center, the denticity and substitution of the thiophene ligand, and the presence of co-ligands all play a crucial role in determining the final architecture of the complex. The following table summarizes key crystallographic data for a selection of recently synthesized and characterized metal complexes, showcasing this structural diversity.

Complex NameMetal CenterThiophene LigandCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
{[Ni(DIDP)(m-bdc)(H2O)]·5H2O}nNickel(II)2,8-di(1H-imidazol-1-yl)dibenzothiophene (DIDP)MonoclinicP21/cNi-N: 2.057-2.123, Ni-O: 2.089-2.119N-Ni-N: 89.4-173.5, O-Ni-O: 87.6-176.3[1]
{[Zn(DIDP)(hfipbb)]·2DMA}nZinc(II)2,8-di(1H-imidazol-1-yl)dibenzothiophene (DIDP)MonoclinicC2/cZn-N: 2.004-2.011, Zn-O: 1.956-1.967N-Zn-N: 104.2, O-Zn-O: 96.9[1]
[LTHZnCl2]Zinc(II)(E)-N1,N1-dimethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (LTH)OrthorhombicPca21Zn-N1: 2.115, Zn-N2: 2.063, Zn-Cl1: 2.228, Zn-Cl2: 2.241N1-Zn-N2: 83.1, Cl1-Zn-Cl2: 112.9[2]
[LTHPdCl2]Palladium(II)(E)-N1,N1-dimethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (LTH)MonoclinicP21/nPd-N1: 2.131, Pd-N2: 2.043, Pd-Cl1: 2.311, Pd-Cl2: 2.296N1-Pd-N2: 82.5, Cl1-Pd-Cl2: 93.3[2]
Ferrocenyl Bithiophene Thioketone Iron ComplexIron(0)Ferrocenyl bithiophene-2,2′-yl thioketoneTriclinicP-1Fe-Fe: 2.521, Fe-S: 2.234-2.245, Fe-C: 1.765-1.789S-Fe-S: 80.1, C-Fe-C: 96.7-100.2[3]
[Cu(Th2An)(tbbpy)]·2H2OCopper(II)Thiophene-anilate (Th2An)TriclinicP-1Cu-O: 1.916-1.923, Cu-N: 2.001-2.005O-Cu-O: 89.7, N-Cu-N: 82.3[4]

Experimental Workflow

The determination of the crystal structure of a metal complex with a thiophene ligand by X-ray crystallography follows a well-defined workflow, from the synthesis of the material to the final structural refinement. The following diagram illustrates the key stages of this process.

G General Workflow for X-ray Crystallography of Metal Complexes cluster_synthesis Synthesis and Crystallization cluster_data Data Collection and Processing cluster_structure Structure Solution and Refinement Synthesis Synthesis of Metal Complex Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Suitable Crystal Selection Screening X-ray Diffraction Screening Mounting->Screening DataCollection Full Data Collection Screening->DataCollection DataProcessing Data Reduction and Integration DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Generation Validation->CIF

Caption: A flowchart illustrating the major steps involved in the determination of a metal complex's crystal structure.

Experimental Protocols

The successful crystallographic analysis of a metal complex is predicated on the careful execution of its synthesis, crystallization, and data collection. Below are representative protocols for the synthesis and X-ray diffraction analysis of thiophene-containing metal complexes, based on published procedures.

General Synthesis of Schiff Base Complexes (e.g., [LTHZnCl2] and [LTHPdCl2])

A solution of the thiophene-derived Schiff base ligand in a suitable solvent (e.g., CH2Cl2) is prepared. To this solution, an equimolar amount of the corresponding metal halide salt (e.g., ZnCl2 or PdCl2) dissolved in the same or a compatible solvent is added dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours to ensure complete complex formation. The resulting solution is then filtered to remove any insoluble impurities. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent or by layering the solution with a less polar solvent (e.g., n-hexane) to induce crystallization.[2]

Synthesis of a Metal-Organic Framework (e.g., {[Ni(DIDP)(m-bdc)(H2O)]·5H2O}n)

The V-shaped thiophene-containing ligand, 2,8-di(1H-imidazol-1-yl)dibenzothiophene (DIDP), a dicarboxylic acid co-ligand (e.g., isophthalic acid, m-H2bdc), and a metal salt (e.g., Ni(NO3)2·6H2O) are combined in a solvent mixture, often containing dimethylformamide (DMF) and water. The mixture is sealed in a Teflon-lined stainless steel autoclave and heated under solvothermal conditions (typically above 100 °C) for several days. After slow cooling to room temperature, colored block-like crystals of the metal-organic framework are formed, which are then washed with a suitable solvent and dried.[1]

Single-Crystal X-ray Diffraction Analysis

A single crystal of suitable size and quality is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The collected diffraction data are processed using specialized software to integrate the reflection intensities and perform necessary corrections (e.g., for Lorentz and polarization effects). The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F2. All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model. The final structural model is validated using tools such as CHECKCIF.[1][2][3][4][5]

Conclusion

The X-ray crystallographic analysis of metal complexes with thiophene ligands reveals a remarkable structural diversity, which underpins their wide range of chemical and physical properties. The examples presented in this guide highlight the influence of the metal ion and ligand design on the final solid-state structure. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to synthesize and characterize new thiophene-containing metal complexes, thereby contributing to the continued development of this exciting area of coordination chemistry.

References

In Silico ADME and Toxicology Prediction for Thiophene Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] However, its bioisosteric replacement of phenyl rings, while often improving physicochemical and metabolic properties, can also introduce specific toxicities.[1][2] Metabolism of the thiophene ring, particularly through cytochrome P450 (CYP450) mediated S-oxidation and epoxidation, can lead to the formation of reactive metabolites responsible for adverse effects such as hepatotoxicity and nephrotoxicity.[2][3][4] Consequently, the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties of thiophene-containing drug candidates is crucial. In silico prediction methods offer a rapid and cost-effective approach to flag potential liabilities and guide the design of safer and more effective therapeutics.

This guide provides a comparative overview of various in silico tools and methodologies for predicting the ADME and toxicological profiles of thiophene compounds, supported by data from published studies.

Comparison of In Silico Prediction Tools and Methodologies

A variety of computational tools, ranging from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning algorithms, are employed to predict the ADME and toxicological properties of small molecules. The following tables summarize key in silico approaches and their application to thiophene derivatives as reported in the literature.

Table 1: In Silico ADME Prediction Tools and Their Applications

Tool/Software PlatformKey ADME Properties PredictedApplication to Thiophene CompoundsReference
SwissADME Lipophilicity (logP), Water Solubility (logS), Pharmacokinetics (e.g., GI absorption, BBB permeant), Drug-likeness (e.g., Lipinski's Rule of Five), Medicinal Chemistry friendlinessUtilized to assess the drug-likeness and ADME properties of newly synthesized pyridine and thiophene-containing chalcones.[5] Also used for ADMET profiling of novel thiophene derivatives targeting PDE4D.[6][5][6]
ADMET Predictor® Predicts over 175 properties including solubility, logP, pKa, CYP metabolism sites, and Ames mutagenicity.[7]Employed for ADMET predictions of newly designed inhibitors, including those with heterocyclic scaffolds.[8] Used to predict pharmacokinetic and toxicity parameters of flavone analogs.[9][7][8][9][10]
QikProp (Schrödinger) Predicts a wide range of pharmaceutically relevant properties such as logP, logS, logBB (blood-brain barrier), CNS activity, Caco-2 and MDCK cell permeability, and hERG K+-channel blockage.[11]General-purpose ADME prediction tool applicable to diverse chemical scaffolds, including thiophenes.[11][11]
ACD/ADME Suite Predicts blood-brain barrier penetration, CYP450 inhibition and substrate specificity, oral bioavailability, passive absorption, and sites of metabolism.[12]A comprehensive suite for structure-based prediction of pharmacokinetic properties.[12][12]
GUSAR Not explicitly detailed in the provided search results.Used to evaluate the potential toxicity of thiophene analogs.[4][4]

Table 2: In Silico Toxicology Prediction Tools and Their Applications

Tool/Software PlatformKey Toxicological Endpoints PredictedApplication to Thiophene CompoundsReference
TOPKAT (Discovery Studio) Rodent carcinogenicity, mutagenicity (Ames test), skin irritancy, ocular irritation, and aerobic biodegradability.[13]Used to predict the toxicity of novel nitrogenous heterocyclic compounds.[13][13]
Osiris Property Explorer Toxicity risks, physicochemical properties, and drug-likeness.Employed for in-silico screening of toxicity for novel thiophene derivatives targeting PDE4D.[14][14]
preADMET Mutagenicity and carcinogenicity.[15]A web-based tool for predicting ADME and toxicity profiles of chemical compounds.[15][15]
Danish QSAR Database Ecotoxicity, environmental fate, physicochemical properties, and ADMET.A database of QSAR models for predicting various toxicological endpoints.[9][9]
QSAR Models (various) Genotoxicity (SOS Chromotest).Classification models (LDA, k-NN, PNN) were developed to predict the genotoxicity of 140 thiophene derivatives with high accuracy.[16][16]

Key Metabolic Pathways and Toxicity Mechanisms

The toxicity of many thiophene-containing drugs is linked to their metabolic activation by CYP450 enzymes. The two primary pathways leading to reactive metabolites are S-oxidation and epoxidation.[3][4]

Thiophene_Metabolism Thiophene Thiophene-containing Drug CYP450 CYP450 Thiophene->CYP450 S_Oxide Thiophene-S-oxide (Reactive Metabolite) CYP450->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Epoxidation Toxicity Toxicity (e.g., Hepatotoxicity, Nephrotoxicity) S_Oxide->Toxicity Epoxide->Toxicity

Caption: Metabolic activation of thiophene compounds leading to toxicity.

Quantum chemical studies have shown that the epoxidation pathway is often thermodynamically and kinetically more favorable than S-oxidation.[3][4] The formation of the epoxide metabolite is significantly more exothermic.[3][4] These reactive electrophilic metabolites can then covalently bind to cellular macromolecules, leading to toxicity.[4]

Experimental Protocols for In Silico Prediction

While specific, detailed protocols are proprietary to the software developers, the general workflow for in silico ADME/Tox prediction can be outlined.

In_Silico_Workflow cluster_input Input cluster_prediction Prediction cluster_output Output & Analysis Compound Thiophene Compound (SMILES/SDF) Software In Silico Tool (e.g., ADMET Predictor®, QikProp) Compound->Software ADME ADME Prediction Software->ADME Tox Toxicity Prediction Software->Tox Results Predicted Properties (Tables, Scores) ADME->Results Tox->Results Analysis Data Analysis & Prioritization Results->Analysis

References

A Comparative Analysis of Thiophene Isosteres in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of thiophene-containing compounds with their isosteric analogs, supported by experimental data. The strategic replacement of other aromatic rings, such as phenyl, with a thiophene moiety is a common strategy in medicinal chemistry to enhance pharmacological activity and improve pharmacokinetic profiles.[1] This document delves into quantitative comparisons, details the experimental methodologies used for these evaluations, and provides visual representations of relevant biological pathways and workflows.

Introduction to Bioisosteric Replacement with Thiophene

In drug design, isosteres are molecules or groups of atoms that have similar physical or chemical properties, which in turn can lead to similar biological or pharmacological activities. Bioisosteric replacement is a powerful tool for the optimization of lead compounds. The thiophene ring is frequently employed as a bioisostere of the phenyl ring. This substitution can lead to improved metabolic stability, enhanced binding affinity to the target receptor, and modified physicochemical properties of the parent compound.[1] The sulfur atom within the thiophene ring can also participate in hydrogen bonding, which may contribute to more favorable drug-receptor interactions.[1]

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data from comparative studies of thiophene isosteres and their corresponding analogs in different therapeutic areas.

Anti-inflammatory Activity: COX Enzyme Inhibition

A notable example of a thiophene isostere is lornoxicam, an anti-inflammatory drug that is a thiophene analog of piroxicam. Both belong to the oxicam class of non-steroidal anti-inflammatory drugs (NSAIDs) and exert their effect by inhibiting cyclooxygenase (COX) enzymes.

CompoundIsostere TypeTargetIC50 (µM)Fold Difference (Piroxicam/Lornoxicam)
Lornoxicam ThiopheneCOX-10.005[2]180
Piroxicam PhenylCOX-10.9[3]
Lornoxicam ThiopheneCOX-20.008[2]187.5
Piroxicam PhenylCOX-21.5[3]

Note: IC50 values can vary depending on the specific assay conditions and cell systems used.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Thiophene derivatives have demonstrated significant potential as anticancer agents. The following table presents the cytotoxic activity of a novel thiophene derivative, Compound F8, against various human cancer cell lines. While a direct phenyl isostere comparison is not available for this specific compound, the data illustrates the potent anticancer activity of thiophene-containing molecules.

CompoundCell LineCancer TypeIC50 (µM)
Compound F8 CCRF-CEMAcute Lymphoblastic Leukemia2.89[4]
MOLT-4Acute Lymphoblastic Leukemia0.805[5]
HL-60Acute Promyelocytic Leukemia1.23[5]
K562Chronic Myelogenous Leukemia3.05[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • COX-1 or COX-2 enzyme

  • Test compound (e.g., Lornoxicam, Piroxicam) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compounds in COX Assay Buffer.

  • Reaction Mixture: In a 96-well plate, add the COX Assay Buffer, COX Probe, and COX Cofactor to each well.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Inhibitor Addition: Add the diluted test compounds to the designated wells. For control wells, add the solvent vehicle.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically using a plate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][6][7]

Cell Viability Assay (MTT Assay) for Anticancer Activity

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Human cancer cell lines (e.g., CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (e.g., Thiophene derivative F8) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

µ-Opioid Receptor Binding Assay (Radioligand)

This assay measures the affinity of a test compound for the µ-opioid receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the µ-opioid receptor

  • Radiolabeled ligand (e.g., [³H]DAMGO)

  • Unlabeled ligand for non-specific binding determination (e.g., Naloxone)

  • Test compound

  • Incubation buffer

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the incubation buffer. For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[8]

Visualizations

Logical Relationship: Bioisosteric Replacement Strategy

cluster_0 Lead Compound Optimization cluster_1 Improved Properties Lead Lead Compound (e.g., Phenyl-containing) Bioisostere Thiophene Isostere Lead->Bioisostere Bioisosteric Replacement Activity Enhanced Biological Activity Bioisostere->Activity Metabolism Improved Metabolic Stability Bioisostere->Metabolism Affinity Increased Binding Affinity Bioisostere->Affinity

Caption: Bioisosteric replacement of a phenyl ring with thiophene.

Experimental Workflow: COX Inhibition Assay

cluster_workflow COX Inhibition Assay Workflow start Prepare Reagents (Enzyme, Inhibitor, Substrate) plate Dispense into 96-well Plate start->plate incubate Pre-incubate Inhibitor with Enzyme plate->incubate initiate Initiate Reaction with Arachidonic Acid incubate->initiate measure Measure Fluorescence Kinetically initiate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

Caption: Workflow for a fluorometric COX inhibition assay.

Signaling Pathway: Intrinsic Apoptosis Induced by a Thiophene Derivative

cluster_pathway Intrinsic Apoptosis Pathway Thiophene Thiophene Derivative (e.g., Compound F8) ROS Increased ROS Production Thiophene->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3/7 Activation Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a thiophene derivative.[4][5]

References

Safety Operating Guide

Proper Disposal of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-(Pyridin-2-yl)thiophene-2-carbaldehyde as a hazardous waste. Due to its chemical structure containing both pyridine and thiophene moieties, it should be handled with care, assuming it to be flammable, toxic, and an irritant.[1][2] All disposal procedures must comply with local, state, and federal regulations.

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound and its waste with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in regular trash.[3] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[2]

Step 1: Waste Segregation and Collection

All waste containing this compound must be classified as hazardous waste.[1] This includes:

  • Pure or residual amounts of the compound.

  • Contaminated materials such as pipette tips, weighing paper, and gloves.[2]

  • Solutions containing the compound.

  • The first rinse of any container that held the chemical.[4]

Collect all such waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2] The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[2]

Step 2: Labeling of Waste Containers

Properly label all hazardous waste containers.[4] The label must include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".[2]

  • Associated hazards (e.g., Flammable, Toxic, Irritant).[1][2]

  • The accumulation start date.

Step 3: Storage of Waste

Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] It is crucial to segregate incompatible waste streams.[4] Store this waste separately from:

  • Strong oxidizing agents[1][5]

  • Strong acids[1]

  • Strong bases[5]

  • Strong reducing agents[5]

Ensure that waste containers are kept closed except when adding waste.[4][6] Do not store more than 10 gallons of hazardous waste in your lab at any one time.[4]

Step 4: Disposal of Empty Containers

A chemical container is considered empty only when all contents have been thoroughly removed.[4]

  • First Rinse: The first rinse of the container must be collected and disposed of as hazardous waste.[4]

  • Subsequent Rinses: After the initial hazardous rinse is collected, the container can be rinsed thoroughly with an appropriate solvent (e.g., acetone or ethanol), followed by water.

  • Defacing: All labels on the container must be obliterated, removed, or defaced before disposal.[4]

  • Final Disposal: Rinsed and dried glass bottles can be placed in designated glass disposal containers.[4]

Step 5: Arranging for Waste Pickup

Once a waste container is full, or if it has been in a satellite accumulation area for up to one year, it must be removed for disposal.[6] Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[4]

Experimental Workflow for Disposal

Below is a diagram illustrating the logical flow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Segregation cluster_3 Final Disposal A Wear Appropriate PPE B Handle in Chemical Fume Hood A->B C Generate Waste (Pure Compound, Contaminated Materials, Solutions) B->C D Collect in Designated Hazardous Waste Container C->D E Label Container Correctly D->E F Store in Satellite Accumulation Area E->F G Segregate from Incompatible Chemicals F->G H Container Full or Stored for 1 Year G->H I Contact EHS for Waste Pickup H->I J Professional Disposal I->J

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Table 2: Regulatory and Safety Thresholds

ParameterValueSource
Maximum Hazardous Waste Storage in Lab 10 gallons[4]
Maximum Acute Hazardous Waste Storage 1 quart[7]
Maximum Storage Time in Satellite Area 1 year (for partially filled containers)[6]
Time Limit for Removal of Full Containers Within 3 days[6]

Note: Always consult your institution's specific guidelines, as they may have stricter policies. The information provided here is for guidance and is based on general laboratory safety protocols.

References

Personal protective equipment for handling 5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Immediate Precautions

5-(Pyridin-2-yl)thiophene-2-carbaldehyde is expected to be an irritant and potentially harmful. Based on available data for similar compounds, it may cause inflammation of the skin and mucous membranes and is likely irritating to the eyes, respiratory system, and skin.[1]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[1]

  • Combustibility: Similar aldehyde compounds are combustible, especially when heated.[2][3]

  • Ingestion: May be harmful if swallowed.[3][4]

All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. Proper selection and use of PPE are critical to minimizing exposure.

Protection Type Equipment Specification Rationale and Best Practices
Eye & Face Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[6][7]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Chemical-resistant gloves (e.g., single-use nitrile gloves).Prevents skin contact, which can cause irritation.[1] Gloves must be inspected for damage before use and disposed of immediately after contact or completion of work.[7]
Body A flame-resistant lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6][8]Protects skin and personal clothing from contamination. Clothing should be buttoned, and sleeves should be worn over gloves.[6]
Respiratory Work must be conducted in a properly functioning chemical fume hood.[5]Prevents inhalation of potentially irritating vapors.[1] If a fume hood is unavailable or ventilation is insufficient, a NIOSH-approved respirator may be necessary after a formal hazard evaluation.[7][8]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills. Cloth or leather shoes are not suitable.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.

3.1 Handling and Storage Protocol

  • Handling:

    • Always handle the compound within a chemical fume hood to control vapor exposure.[5]

    • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2]

    • Use non-sparking tools and take precautionary measures against static discharge.

    • Wash hands thoroughly with soap and water after handling.[9]

  • Storage:

    • Store in a tightly sealed, properly labeled container.[2][8]

    • Keep in a cool, dry, dark, and well-ventilated area.[2][8] Recommended storage conditions are refrigerated at 2-8°C under an inert atmosphere.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][10]

3.2 Spill Management

  • Minor Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][8]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

3.3 Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, pipette tips), must be collected in a designated hazardous waste container.[5]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[5][9] The combustion of thiophene-containing compounds can generate toxic sulfur dioxide gas.[5] Therefore, disposal must be handled by a licensed hazardous waste management company equipped for chemical incineration or other specialized treatments.[5]

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Prepare Work Area (Chemical Fume Hood) A->B C 3. Retrieve Chemical from Storage (2-8°C) B->C D 4. Perform Experiment C->D E 5. Segregate Waste (Contaminated Materials & Excess Chemical) D->E Experiment Complete G 7. Clean Work Area D->G Experiment Complete F 6. Place in Labeled Hazardous Waste Container E->F J 10. Arrange for Professional Waste Pickup F->J H 8. Doff PPE G->H I 9. Wash Hands Thoroughly H->I

Safe Handling Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.